Sulfo-Cy5 azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O10S3/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWZWZJMKCNGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sulfo-Cy5 Azide: A Technical Guide for Researchers
An in-depth examination of the hydrophilic, far-red fluorescent probe for advanced bioconjugation and cellular imaging.
Sulfo-Cy5 azide (B81097) is a water-soluble, bright, far-red fluorescent dye that has become an indispensable tool for researchers in molecular biology, drug development, and diagnostics.[1] Its key features—high water solubility, intense fluorescence, and a reactive azide group—make it exceptionally well-suited for labeling a wide range of biomolecules through "click chemistry."[2][3] This guide provides a comprehensive overview of Sulfo-Cy5 azide, including its chemical and spectral properties, detailed experimental protocols for its use, and visualizations of the underlying chemical reactions and experimental workflows.
Core Properties and Characteristics
The utility of this compound stems from its unique combination of a cyanine (B1664457) dye core and a chemically reactive azide handle. The cyanine 5 (Cy5) core provides the molecule with its potent fluorescent properties in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from cellular components.[1] The addition of sulfonate groups renders the dye highly soluble in aqueous solutions, a critical feature for labeling sensitive biomolecules like proteins that may be denatured by the organic co-solvents required for other dyes.[2] This hydrophilicity also minimizes non-specific binding and reduces fluorescence quenching that can occur from dye-dye interactions.[2][4]
The azide group is the key to its utility in bioconjugation, enabling it to readily participate in click chemistry reactions.[3] This allows for the stable and specific covalent labeling of biomolecules that have been modified to contain a complementary alkyne group.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various sources. These values are essential for designing and executing experiments, as well as for data analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₄₈N₆O₁₀S₃ | [3][5] |
| Molecular Weight | 833.01 g/mol | [5] |
| CAS Number | 1782950-80-4 | [3][5] |
| Excitation Maximum (λabs) | 646 - 648 nm | [1][6] |
| Emission Maximum (λem) | 662 - 671 nm | [1][6] |
| Molar Extinction Coefficient (ε) | 250,000 - 271,000 M⁻¹cm⁻¹ | [1][6] |
| Fluorescence Quantum Yield | 0.28 | [6] |
| Solubility | Water, DMSO, DMF | [1][3] |
| Purity | ≥ 90 - 95% | [3][7] |
Principles of "Click Chemistry" Labeling
This compound is primarily utilized in two types of click chemistry reactions for bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-modified biomolecule. The reaction is catalyzed by copper(I) ions.
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC offers a copper-free alternative.[1] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound to form a stable triazole linkage.[8]
Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
The following are generalized protocols for the labeling of proteins and RNA with this compound. It is important to note that optimal conditions, such as dye-to-biomolecule ratios and reaction times, may need to be determined empirically for each specific application.
Protein Labeling via CuAAC
This protocol describes the labeling of a protein that has been metabolically, enzymatically, or chemically modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate (B8700270), THPTA)
-
Ligand (e.g., TBTA)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in water or a compatible buffer to a concentration of 1-10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with this compound. A molar excess of the dye (e.g., 5-20 fold) is typically used.
-
Add the TBTA ligand to the reaction mixture.
-
Premix the CuSO₄ and sodium ascorbate solutions, then add this mixture to the reaction tube to initiate the click reaction. The final concentrations of the catalyst components are typically in the range of 1-2 mM for CuSO₄ and 5-10 mM for sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).
-
References
- 1. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. scbt.com [scbt.com]
- 6. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 7. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Sulfo-Cy5 Azide: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent probe integral to modern bioconjugation and cellular imaging techniques.[1][2] Its favorable spectral properties, coupled with a bioorthogonal azide group, make it an invaluable tool for labeling and visualizing a wide array of biomolecules, from proteins and nucleic acids to lipids and glycans, often with minimal perturbation to the biological system.[3][4] This guide provides a comprehensive overview of the core chemical properties of Sulfo-Cy5 azide, detailed experimental protocols for its application, and logical workflows for its use in key research methodologies.
The key feature of this compound is its azide (-N3) functional group, which allows it to participate in "click chemistry" reactions.[5] This class of reactions is known for its high efficiency, specificity, and biocompatibility.[6] The presence of sulfonate groups on the cyanine (B1664457) dye backbone renders the molecule highly soluble in aqueous buffers, which is particularly advantageous for labeling sensitive biological molecules like proteins that may be prone to denaturation in the presence of organic co-solvents.[3] Furthermore, its fluorescence in the far-red spectrum is beneficial for biological imaging, as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[1]
Core Chemical and Spectral Properties
The physicochemical and fluorescent properties of this compound are summarized below. These values are representative and may vary slightly between suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₈N₆O₁₀S₃ | [5][7] |
| Molecular Weight | ~833.01 g/mol | [5][7] |
| CAS Number | 1782950-80-4 | [5][7][8] |
| Appearance | Dark blue solid/crystals | [4] |
| Solubility | Highly soluble in water, DMSO, DMF | [1][5] |
| Excitation Maximum (λex) | ~646-648 nm | [1][4][9] |
| Emission Maximum (λem) | ~662-671 nm | [1][4][9] |
| Extinction Coefficient | ~250,000 - 271,000 M⁻¹cm⁻¹ | [1][4] |
| Quantum Yield (Φ) | ~0.28 | [4] |
| Storage Conditions | Store at -20°C in the dark, desiccated. Stock solutions can be stored at -20°C for up to a month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [2][8][10] |
Key Applications: Bioorthogonal Labeling via Click Chemistry
This compound is a premier reagent for click chemistry, a powerful strategy for covalently linking molecules. It can be conjugated to alkyne-modified biomolecules through two primary pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[11][12] The reaction is robust and can be performed in aqueous buffers, making it suitable for bioconjugation.[13] The copper catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[14] A stabilizing ligand, such as THPTA or TBTA, is often included to protect the Cu(I) from oxidation and improve reaction efficiency.[13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free alternative to CuAAC, which is crucial for applications in living systems where copper toxicity is a concern.[6][] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide due to the high ring strain of the alkyne.[8][16] The reaction is highly bioorthogonal, proceeding rapidly at physiological temperatures without interfering with native cellular processes.[17]
Experimental Protocols
The following are generalized protocols. It is critical to optimize parameters such as reagent concentrations, incubation times, and buffer compositions for each specific application.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in dH₂O)
-
THPTA ligand stock solution (e.g., 100 mM in dH₂O)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in dH₂O)
-
Anhydrous DMSO
-
Purification column (e.g., Sephadex G-25) to remove excess dye
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Prepare Catalyst Solution: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.[13] Vortex briefly and let it stand for a few minutes to form the complex.
-
Set up the Reaction:
-
In a reaction tube, add the alkyne-modified protein to its final desired concentration.
-
Add the this compound stock solution. A 10- to 20-fold molar excess of dye over the protein is a good starting point for optimization.
-
Add the pre-mixed Cu(I)/THPTA catalyst complex. A final concentration of 1-2 mM copper is typically sufficient.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[14] The final concentration should be 2-5 mM. Vortex the mixture gently.
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification: Remove the unreacted this compound and other small molecules by running the reaction mixture through a desalting or size-exclusion column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[18]
-
Characterization: Collect the colored fractions corresponding to the labeled protein. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Surface Labeling
This protocol is for labeling cell surface glycans that have been metabolically tagged with an azide-containing sugar (e.g., Ac₄ManNAz), followed by reaction with a DBCO-functionalized Sulfo-Cy5. Note that for this application, a DBCO-conjugated version of the dye is used, not the azide version. The principle remains the same, with the azide now being on the target molecule.
Materials:
-
Cells metabolically labeled with an azide-containing sugar
-
Sulfo-Cy5-DBCO
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
FACS buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)
Procedure:
-
Cell Preparation: Harvest the azide-labeled cells and wash them twice with cold PBS by gentle centrifugation (300-400 x g for 5 minutes).
-
Labeling Reaction:
-
Resuspend the cell pellet in FACS buffer or culture medium at a concentration of 1-5 x 10⁶ cells/mL.
-
Add Sulfo-Cy5-DBCO to the cell suspension. A final concentration of 10-50 µM is a common starting point.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing: Wash the cells three times with cold FACS buffer to remove unreacted dye. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., FACS buffer for flow cytometry or imaging buffer for microscopy).
-
Analysis: Proceed immediately with analysis via flow cytometry or fluorescence microscopy.
Protocol 3: Fluorescence Microscopy of Labeled Cells
This protocol outlines the general steps for imaging cells that have been labeled with this compound (or a derivative).
References
- 1. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. apexbt.com [apexbt.com]
- 4. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 5. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. broadpharm.com [broadpharm.com]
- 14. axispharm.com [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
Sulfo-Cy5 Azide: A Technical Guide to its Spectral Properties and Applications in Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and core applications of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent dye essential for modern biological research. This document details its photophysical characteristics, provides explicit protocols for its use in biomolecule conjugation and cellular imaging, and illustrates key experimental workflows.
Core Spectral and Photophysical Properties
Sulfo-Cy5 azide is a bright, far-red fluorescent probe ideally suited for sensitive and specific labeling of biomolecules through "click chemistry." Its high water solubility, a result of its sulfonate groups, makes it particularly advantageous for labeling delicate proteins and for conducting experiments in aqueous environments without the need for organic co-solvents.[1][2] The low autofluorescence of biological samples in the far-red region of the spectrum further enhances its utility in high-contrast imaging. The key spectral properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [3][4] |
| Emission Maximum (λem) | ~662 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~271,000 cm-1M-1 | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [3] |
| Solubility | High in water, DMSO, DMF | [4] |
Experimental Protocols
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These highly specific and efficient "click" reactions allow for the covalent labeling of alkyne-modified biomolecules.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins
This protocol provides a general framework for the fluorescent labeling of a protein that has been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-chelating ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Add this compound stock solution to the protein solution to achieve a 5-10 fold molar excess over the protein.
-
In a separate tube, prepare the catalyst solution by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the catalyst solution to the protein-dye mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst from the labeled protein using a desalting column (e.g., PD-10) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Quantification:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and ~646 nm.
-
Protocol 2: Live-Cell Imaging of Cytoskeletal Dynamics with Labeled Tubulin
This protocol outlines the steps for introducing Sulfo-Cy5-labeled tubulin into live cells to visualize microtubule dynamics. This example assumes the availability of alkyne-modified tubulin.
Materials:
-
Alkyne-modified tubulin
-
This compound
-
Reagents for CuAAC reaction (as in Protocol 1)
-
Mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes
-
Microinjection setup or cell permeabilization reagents
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Labeling of Tubulin:
-
Label the alkyne-modified tubulin with this compound following the CuAAC protocol described above.
-
Thoroughly purify the labeled tubulin to remove any unreacted dye and catalyst, as these can be toxic to cells.
-
-
Introduction of Labeled Tubulin into Cells:
-
Microinjection: Microinject the purified Sulfo-Cy5-tubulin into the cytoplasm of the target cells.
-
Permeabilization (alternative): Transiently permeabilize the cells using a gentle reagent (e.g., a low concentration of digitonin) in the presence of the labeled tubulin, allowing it to enter the cytoplasm. Wash the cells to reseal the membranes.
-
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Allow the cells to recover and for the labeled tubulin to incorporate into the microtubule network (typically 30-60 minutes).
-
Image the cells using a fluorescence microscope equipped with a high-numerical-aperture objective and a sensitive camera.
-
Use an appropriate laser line for excitation (e.g., 633 nm or 640 nm) and a corresponding emission filter.
-
Acquire time-lapse images to visualize the dynamic processes of microtubule polymerization and depolymerization.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for labeling a protein with this compound and its use in live-cell imaging.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions for labeling with this compound.
References
In-Depth Technical Guide to Sulfo-Cy5 Azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe widely utilized in biological research. This document details its spectral properties, core applications in bio-conjugation, and step-by-step experimental protocols for its use in fluorescence microscopy and flow cytometry.
Core Properties of Sulfo-Cy5 Azide
This compound is a bright and photostable cyanine (B1664457) dye functionalized with an azide group, rendering it suitable for "click chemistry" reactions. Its sulfonate groups enhance water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents[1][2]. This property is particularly advantageous for labeling sensitive proteins that may be prone to denaturation[1]. The dye's fluorescence in the far-red spectrum is beneficial for biological imaging due to reduced autofluorescence from cells and tissues in this range[3].
Spectral and Physicochemical Properties
The key spectral and physical characteristics of this compound are summarized in the table below, compiled from various supplier datasheets. These values make it compatible with standard fluorescence instrumentation, including imagers, plate readers, and microscopes[2].
| Property | Value | References |
| Excitation Maximum (λex) | 646 - 648 nm | [2][3][4] |
| Emission Maximum (λem) | 662 - 671 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [1][2][3] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [1][2] |
| Solubility | High in water, DMSO, DMF | [3][4] |
| Storage Conditions | -20°C in the dark | [2][4] |
Primary Application: Bio-conjugation via Click Chemistry
This compound is primarily used for the covalent labeling of biomolecules through click chemistry. This highly efficient and specific bio-orthogonal reaction allows for the precise attachment of the dye to a target molecule containing a compatible functional group, typically an alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common method for utilizing this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide on the dye and a terminal alkyne on the target biomolecule. The reaction is typically carried out in an aqueous buffer and is accelerated by a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate[5][6]. A ligand such as THPTA or TBTA is often included to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage[6][7].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
An alternative, copper-free click chemistry method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145), such as DBCO or BCN, instead of a terminal alkyne. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with the azide without the need for a metal catalyst[][9]. This is particularly advantageous for in vivo labeling or when working with systems where copper toxicity is a concern[].
Experimental Protocols
The following are detailed protocols for the labeling of biomolecules with this compound and subsequent analysis by fluorescence microscopy and flow cytometry.
General Protocol for CuAAC Labeling of Proteins
This protocol provides a general guideline for the labeling of a protein containing a terminal alkyne. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (final concentration typically in the µM range).
-
This compound stock solution (a molar excess, typically 2-10 fold over the protein).
-
Premixed CuSO4 and ligand solution (final concentrations of approximately 0.25 mM CuSO4 and 1.25 mM ligand are a good starting point)[5].
-
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM to initiate the click reaction[5].
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Characterize the conjugate: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).
Fluorescence Microscopy of Labeled Cells
This protocol outlines the steps for imaging cells that have been labeled with this compound through metabolic labeling with an alkyne-modified precursor.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar or amino acid)
-
Complete cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Click chemistry reaction components (as described in the CuAAC protocol)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the alkyne-modified metabolic precursor for a sufficient time to allow for incorporation into biomolecules (typically 24-48 hours).
-
Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): If labeling intracellular molecules, wash the fixed cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Click Reaction: Wash the cells twice with PBS. Prepare the CuAAC reaction cocktail as described previously, and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Counterstaining: If desired, incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for Sulfo-Cy5 (Excitation: ~640 nm, Emission: ~660 nm) and the counterstain.
Flow Cytometry Analysis of Labeled Cells
This protocol describes the analysis of a cell population labeled with this compound by flow cytometry.
Materials:
-
Suspension of single cells (labeled via metabolic incorporation of an alkyne and subsequent click reaction with this compound)
-
FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA)
-
Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation: After the click chemistry labeling and final washes, resuspend the cells in cold FACS buffer at a concentration of 1-5 x 10^6 cells/mL[10].
-
Sample Acquisition: Analyze the cells on a flow cytometer using the appropriate laser for excitation of Sulfo-Cy5.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Analyze the fluorescence intensity in the appropriate channel for Sulfo-Cy5 to quantify the labeled cell population. Include unstained and single-color controls for proper compensation and gating.
Signaling Pathway Applications: A Developing Area
While this compound is a versatile tool for labeling a wide range of biomolecules, its specific application in the direct study of signaling pathways is an emerging area. The principles of bio-orthogonal chemistry allow for the specific labeling of proteins or other molecules within a signaling cascade that have been metabolically engineered to contain an alkyne group. For example, an alkyne-modified amino acid could be incorporated into a specific kinase or receptor, which could then be tagged with this compound to visualize its localization, trafficking, or interaction with other proteins under different signaling conditions.
Further research and publications are needed to establish standardized protocols and demonstrate the full potential of this compound in elucidating the complex dynamics of cellular signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 4. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. axispharm.com [axispharm.com]
- 9. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 10. docs.abcam.com [docs.abcam.com]
Sulfo-Cy5 Azide: A Technical Guide to its Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe. We delve into its core photophysical properties, with a particular focus on its extinction coefficient, and provide detailed experimental protocols for its use in bioconjugation and for the determination of its key characteristics.
Core Photophysical Properties
Sulfo-Cy5 azide is a bright and photostable cyanine (B1664457) dye functionalized with an azide group, enabling its covalent attachment to biomolecules through "click chemistry" reactions. Its high water solubility, a result of the presence of sulfo groups, makes it particularly well-suited for labeling proteins, nucleic acids, and other biological macromolecules in aqueous environments without the need for organic co-solvents.[1][][3] The low autofluorescence of biological specimens in the far-red region of the spectrum where Sulfo-Cy5 emits makes it an excellent choice for high-sensitivity imaging applications.[4]
The quantitative photophysical characteristics of this compound are summarized in the table below. The extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is a critical parameter for quantifying dye concentration and determining the degree of labeling in bioconjugation.
| Property | Value | Source(s) |
| Molar Extinction Coefficient (ε) | 250,000 - 271,000 L·mol⁻¹·cm⁻¹ | [1][3][4][5][6][7] |
| Excitation Maximum (λ_abs_) | 646 - 648 nm | [1][4][5][7] |
| Emission Maximum (λ_em_) | 662 - 671 nm | [1][4][5][7] |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [1][3][7] |
| Solubility | High in water, DMSO, DMF | [4][5][6] |
Experimental Protocols
Determining the Molar Extinction Coefficient of this compound
The molar extinction coefficient (ε) is determined experimentally using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the molar concentration of the dye (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Materials:
-
This compound
-
High-purity solvent (e.g., deionized water, PBS, or DMSO)
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cuvettes with a 1 cm path length
Protocol:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the powder in a precise volume of the chosen solvent in a volumetric flask to create a concentrated stock solution. The solvent should be chosen based on the intended application and should be one in which the dye is highly soluble (e.g., DMSO for an initial concentrated stock, which can then be diluted in an aqueous buffer).
-
-
Prepare a Series of Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to create a range of concentrations. It is crucial to use calibrated pipettes and volumetric flasks for this step to ensure accuracy. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
-
Measure Absorbance:
-
Calculate the Extinction Coefficient:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
The data should yield a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.
-
The slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
A general workflow for this process is depicted below:
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. apexbt.com [apexbt.com]
- 4. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 5. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 7. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
Sulfo-Cy5 Azide: A Technical Guide to Quantum Yield and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties, specifically the fluorescence quantum yield, of Sulfo-Cy5 azide (B81097). It details the methodologies for its measurement and its application in bioconjugation through click chemistry. This document is intended to serve as a core resource for researchers leveraging this versatile fluorophore in drug development, molecular imaging, and other advanced scientific applications.
Core Photophysical Properties of Sulfo-Cy5 Azide
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye functionalized with an azide group for covalent labeling of biomolecules.[1] Its key characteristics are summarized below.
Quantitative Data Summary
The photophysical properties of this compound make it a robust tool for fluorescence-based assays. The high extinction coefficient contributes to its brightness, while its fluorescence quantum yield indicates a high efficiency of converting absorbed light into emitted fluorescence.[]
| Property | Value | Reference(s) |
| Fluorescence Quantum Yield (Φ) | 0.28 | [][3] |
| Molar Extinction Coefficient (ε) | 250,000 - 271,000 cm⁻¹M⁻¹ | [][4] |
| Excitation Maximum (λex) | ~646 - 647 nm | [4][5] |
| Emission Maximum (λem) | ~662 - 663 nm | [4][5] |
| Solubility | High in water, DMSO, DMF | [1][4] |
Factors Influencing Quantum Yield
The fluorescence quantum yield of cyanine dyes like Sulfo-Cy5 is not an immutable constant. It is influenced by several environmental factors, which researchers must consider for accurate and reproducible results.
-
Molecular Environment & Viscosity: The primary non-radiative decay pathway for many cyanine dyes is photoinduced cis-trans isomerization around the polymethine bridge.[6] When the dye's rotation is sterically hindered, this non-radiative pathway is suppressed, leading to a significant increase in fluorescence quantum yield. This is often observed in viscous solvents or when the dye is conjugated to a large biomolecule, which restricts its movement.
-
Biomolecule Conjugation: Attachment of Sulfo-Cy5 to biomolecules such as proteins or nucleic acids typically leads to an increase in quantum yield due to the restricted environment. This property is advantageous for probe development, as it can lead to an increase in signal upon binding to a target.
-
Solvent: While highly water-soluble, the presence of organic co-solvents can influence the photophysical properties of cyanine dyes. The polarity and viscosity of the solvent can alter the energy levels of the excited state and affect the rate of non-radiative decay pathways.[6]
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized fluorescence standard.
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound (sample)
-
Fluorescence standard with known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized cyanine dye)
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline (PBS) for water-soluble dyes)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the this compound and the reference standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the spectrofluorometer to the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the entire emission band is captured.
-
Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated area under the corrected emission spectrum for each solution.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The resulting plot should be a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the gradients (slopes) of the plots for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions (if the same solvent is used, this term becomes 1).
-
Biomolecule Labeling via Click Chemistry
This compound is designed for covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal click chemistry reaction. This can be achieved through either a copper(I)-catalyzed or a strain-promoted reaction.[7][8]
This method is highly efficient but requires a copper catalyst, which can be cytotoxic in living systems. It is ideal for in vitro labeling of proteins, nucleic acids, and other molecules.[8][9]
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-stabilizing ligand (e.g., TBTA or THPTA for aqueous solutions)
-
Reaction buffer (e.g., PBS or Tris buffer)
-
DMSO (for dissolving reagents)
General Protocol for Oligonucleotide Labeling:
-
Prepare Reagent Stocks:
-
Dissolve the alkyne-modified oligonucleotide in water or buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock of the Cu(I)-TBTA complex in 55% aqueous DMSO.
-
Prepare a fresh 5 mM stock solution of sodium ascorbate (B8700270) in water.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, buffer, and DMSO.
-
Add Dye: Add the this compound stock solution to the reaction mixture. The molar excess of the dye will depend on the scale and nature of the biomolecule.
-
Initiate the Reaction:
-
Add the sodium ascorbate solution.
-
Add the Cu(I)-TBTA complex solution to catalyze the reaction.
-
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or overnight.
-
Purification: Purify the labeled biomolecule from excess dye and catalyst using appropriate methods such as ethanol (B145695) precipitation (for DNA/RNA), dialysis, or size-exclusion chromatography.
SPAAC is a copper-free click chemistry reaction, making it suitable for applications in living cells and organisms. It involves the reaction of an azide with a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO, BCN).[7]
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
This compound
-
Reaction buffer (e.g., PBS)
General Protocol for Protein Labeling:
-
Prepare Solutions:
-
Dissolve the strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in water or buffer.
-
-
Conjugation:
-
Combine the alkyne-modified protein and this compound in a reaction tube. A 2-5 fold molar excess of the dye is typically used.
-
The reaction mixture can be incubated at room temperature for 2-12 hours or at 4°C overnight.
-
-
Purification: Remove the unreacted dye using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
The following diagrams illustrate the key experimental workflows and conceptual relationships described in this guide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 5. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
Sulfo-Cy5 Azide: A Technical Guide to Water Solubility and Hydrophilicity for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical physicochemical properties of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent probe essential for modern bioconjugation. We delve into its enhanced water solubility and hydrophilicity, providing researchers with the necessary data and protocols to effectively utilize this reagent in demanding applications such as antibody-drug conjugation, protein labeling, and cellular imaging.
Core Properties of Sulfo-Cy5 Azide
This compound is a derivative of the popular cyanine (B1664457) dye, Cy5, modified to include one or more sulfonate (SO₃⁻) groups. This modification is the key to its enhanced aqueous solubility and is crucial for biological applications where maintaining protein stability and avoiding organic solvents is paramount.
The presence of these negatively charged sulfonate groups dramatically increases the polarity of the molecule, leading to excellent solubility in aqueous buffers and a significant reduction in the dye's tendency to aggregate—a common issue with non-sulfonated cyanine dyes that can lead to fluorescence quenching.[1] This hydrophilicity also minimizes non-specific binding to biomolecules and cell membranes, resulting in a higher signal-to-noise ratio in imaging and detection assays.[2]
Physicochemical and Spectral Properties
The following table summarizes the key quantitative data for this compound, compiled from various suppliers. Researchers should note that exact values for molecular weight and spectral properties may vary slightly between manufacturers due to differences in the salt form (e.g., sodium or potassium salt) and the specific chemical structure.
| Property | Value | Source(s) |
| Molecular Weight | ~833.01 g/mol (as free acid) | [3][4][5] |
| Excitation Maximum (λmax) | 646 - 648 nm | [6][7] |
| Emission Maximum (λem) | 662 - 671 nm | [7] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M-1cm-1 | [7][8] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [8] |
| Purity | ≥95% (typically by HPLC) | [7] |
Solubility Profile
While manufacturers consistently describe the water solubility of this compound as "high" or "very high," a specific quantitative value in mg/mL or molarity in aqueous buffers is not consistently published.[6][8][9][10] However, its excellent performance in purely aqueous reaction conditions for labeling delicate proteins serves as a practical indicator of its high solubility.[1][11] For organic solvents, the following data is available:
| Solvent | Solubility | Source(s) |
| Water & Aqueous Buffers | Very High (qualitative) | [4][5][6][7] |
| Dimethylformamide (DMF) | Soluble | [4][5][7] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (6.00 mM) - 20 mg/mL (27.07 mM) |
Key Structural Features and Reaction Pathway
The enhanced hydrophilicity and reactivity of this compound are direct consequences of its chemical structure. The sulfonate groups provide water solubility, while the terminal azide group allows for specific covalent attachment to alkyne-modified molecules via "click chemistry."
Caption: Structure of this compound highlighting hydrophilicity and reactivity.
The azide group enables highly efficient and specific ligation to molecules containing a terminal alkyne or a strained cyclooctyne. This bioorthogonal reaction, known as click chemistry, is widely used for its high yield, specificity, and compatibility with biological systems.
Caption: Generalized workflow for labeling biomolecules using this compound.
Experimental Protocols
The high water solubility of this compound simplifies experimental procedures by eliminating the need for organic co-solvents, which can be detrimental to sensitive proteins.
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent like DMSO or DMF, or directly in an aqueous buffer.
-
Protocol for 10 mM Stock Solution in DMSO:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using the molecular weight of ~833 g/mol , add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of dye, add 120 µL of DMSO).
-
Vortex thoroughly until the dye is completely dissolved. The solution should be a clear, dark blue.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol is a starting point and should be optimized for the specific protein and application.
-
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris if possible.
-
This compound stock solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20-100 mM in water).
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (100-300 mM in water, freshly prepared).
-
Copper ligand (optional but recommended): THPTA or TBTA stock solution (100 mM in water or DMSO).
-
Purification column (e.g., Sephadex G-25 size-exclusion column).
-
-
Methodology:
-
Prepare the Protein: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.
-
Prepare the Click-Reaction Premix: In a separate microcentrifuge tube, prepare the catalyst premix. For a final reaction volume of 100 µL, you might add:
-
2 µL of 100 mM THPTA ligand solution.
-
1 µL of 20 mM CuSO₄ solution.
-
Vortex briefly to mix. The ligand complexes with the copper, improving its solubility and catalytic efficiency in aqueous media.
-
-
Initiate the Labeling Reaction:
-
To 90 µL of your protein solution, add 2-5 µL of the 10 mM this compound stock solution (this corresponds to a 2-5 molar excess for a ~5 mg/mL IgG solution). The optimal dye-to-protein ratio should be determined empirically.
-
Add the 3 µL of the catalyst premix to the protein-dye mixture.
-
Add 5 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. The final volume will be ~100 µL.
-
Gently vortex or flick the tube to mix.
-
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Remove unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion spin column equilibrated with PBS. Collect the eluate containing the purified, labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).
-
This guide provides a foundational understanding of this compound's properties and its application in bioconjugation. The inherent hydrophilicity and high water solubility of this reagent make it an exceptional tool for researchers developing fluorescently labeled biomolecules for a wide range of applications in diagnostics and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 5. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 6. Cy5-N3 | TargetMol [targetmol.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Lumiprobe Sulfo-Cyanine5 azide, 1mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. ibiantech.com [ibiantech.com]
- 11. apexbt.com [apexbt.com]
Unveiling the Potential of Sulfo-Cy5 Azide: A Technical Guide for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and advancing therapeutic interventions. Sulfo-Cy5 azide (B81097) has emerged as a powerful tool in this endeavor, offering a bright, far-red fluorescent probe amenable to highly specific bioconjugation techniques. This in-depth guide provides a comprehensive overview of Sulfo-Cy5 azide, including its core properties, detailed experimental protocols for labeling proteins and nucleic acids, and its application in studying molecular interactions.
Core Properties and Advantages of this compound
This compound is a water-soluble cyanine (B1664457) dye characterized by its exceptional brightness and photostability in the far-red region of the spectrum.[1][2][3][4] Its key features make it an ideal candidate for a wide range of bio-imaging and analytical applications. The presence of sulfonate groups enhances its hydrophilicity, allowing for labeling reactions in aqueous environments, which is particularly beneficial for sensitive biomolecules prone to denaturation in the presence of organic solvents.[5][6][7]
The azide functional group is the cornerstone of Sulfo-Cy5's utility, enabling its participation in "click chemistry" reactions.[8][9] Specifically, it readily reacts with alkyne-modified biomolecules through two primary pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[8][9] These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological systems without interfering with native biochemical processes.
Quantitative Data Summary
For easy comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | ~833 g/mol | [9] |
| Excitation Maximum (λex) | ~647 nm | [9] |
| Emission Maximum (λem) | ~663 - 671 nm | [5][9] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [9] |
| Solubility | Water, DMSO, DMF | [5][9] |
| Purity | ≥ 90-95% | [5][9] |
| Storage Conditions | -20°C, protected from light | [2][5] |
Experimental Protocols for Biomolecule Labeling
The successful labeling of biomolecules with this compound hinges on the careful execution of click chemistry protocols. Below are detailed methodologies for labeling proteins and nucleic acids via CuAAC and SPAAC reactions.
Metabolic Labeling: Introducing the Alkyne Handle
Before performing the click reaction, the biomolecule of interest must be modified to contain an alkyne group. This is often achieved through metabolic labeling, where cells are cultured in the presence of an alkyne-containing analog of a natural building block. For instance, L-azidohomoalanine (AHA) or homopropargylglycine (HPG) can be used as methionine surrogates to incorporate alkynes into newly synthesized proteins.[9] Similarly, 5-ethynyl-2´-deoxyuridine (EdU) can be incorporated into newly synthesized DNA.[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method offers rapid and efficient labeling but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, CuAAC is primarily used for in vitro labeling of purified biomolecules or fixed cells.
Protein Labeling via CuAAC (In Vitro)
-
Protein Preparation: Ensure the alkyne-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
This compound Stock (10 mM): Dissolve this compound in DMSO or water.
-
Copper(II) Sulfate (CuSO4) Stock (20 mM): Dissolve in water.
-
THPTA Ligand Stock (100 mM): Dissolve tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules.
-
Sodium Ascorbate (B8700270) Stock (300 mM): Prepare fresh in water. This acts as a reducing agent to generate Cu(I) from CuSO4.
-
-
Labeling Reaction: For a 50 µL protein sample:
-
To the protein solution, add 100 µL of PBS buffer.
-
Add 4 µL of the 2.5 mM alkyne or azide labeling reagent (final concentration 20 µM).
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove excess dye and reaction components using a desalting spin column or size-exclusion chromatography.
Oligonucleotide Labeling via CuAAC
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Reagent Preparation: Similar to protein labeling, with the addition of a suitable buffer like triethylammonium (B8662869) acetate.
-
Labeling Reaction:
-
To the oligonucleotide solution, add an excess of this compound (4-50 equivalents).
-
Add 25 equivalents of a pre-incubated THPTA/CuSO4 (2:1 ratio) solution.
-
Add 40 equivalents of sodium ascorbate.
-
-
Incubation: Let the reaction proceed for 30-60 minutes at room temperature.
-
Purification: Purify the labeled oligonucleotide by ethanol (B145695) precipitation or HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for labeling in living cells.
Protein Labeling in Live Cells via SPAAC
-
Metabolic Labeling: Culture cells in the presence of an amino acid analog containing an azide group (e.g., p-azido-L-phenylalanine).
-
Labeling Reagent: Use a Sulfo-Cy5 derivative conjugated to a strained alkyne, such as DBCO-Sulfo-Cy5.
-
Labeling Reaction:
-
Add the DBCO-Sulfo-Cy5 conjugate directly to the cell culture medium at a final concentration of 20-200 µM.
-
Incubate for 1-6 hours at 37°C, protected from light.[1]
-
-
Washing and Imaging: Wash the cells with fresh medium or PBS to remove excess dye and proceed with fluorescence microscopy or flow cytometry.
Visualizing Molecular Interactions: A Case Study with Protein Kinase CK2
This compound and its derivatives are invaluable tools for studying specific molecular interactions within signaling pathways. For instance, researchers have used DBCO-Sulfo-Cy5 to specifically label protein kinase CK2α.[1] By incorporating an azide-bearing unnatural amino acid (p-azidophenylalanine) into CK2α, they could specifically attach the DBCO-Sulfo-Cy5 fluorophore via a SPAAC reaction. This fluorescently labeled kinase was then used in Microscale Thermophoresis (MST) experiments to quantify its binding affinity to a known substrate, αS1-casein.[1] This approach allows for the precise investigation of protein-substrate interactions, which are fundamental to cellular signaling.
Experimental Workflows
The following diagrams illustrate the general workflows for biomolecule labeling using CuAAC and SPAAC.
Conclusion
This compound stands out as a versatile and robust fluorescent probe for the specific and efficient labeling of a wide array of biomolecules. Its water solubility, high fluorescence quantum yield, and amenability to click chemistry make it an indispensable tool for researchers in cell biology, drug discovery, and proteomics. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research, enabling the precise visualization and quantification of biomolecules and their intricate interactions within complex biological systems.
References
- 1. Site-Specific Labeling of Protein Kinase CK2: Combining Surface Display and Click Chemistry for Drug Discovery Applications | MDPI [mdpi.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. apexbt.com [apexbt.com]
- 4. Quantitative Measurement of GPCR Endocytosis via Pulse-Chase Covalent Labeling | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 7. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time endocytosis imaging as a rapid assay of ligand-GPCR binding in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of GPCRs by endocytic membrane trafficking and its potential implications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Click Chemistry with Sulfo-Cy5 Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097) and its application in click chemistry for the labeling and detection of biomolecules. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this powerful bioconjugation technique.
Introduction to Sulfo-Cy5 Azide and Click Chemistry
This compound is a water-soluble, far-red fluorescent dye that is an invaluable tool for the labeling and visualization of biomolecules.[1][2] Its high water solubility, a result of its sulfonate groups, makes it particularly suitable for labeling sensitive biological molecules like proteins and nucleic acids in aqueous environments without the need for organic co-solvents.[2][3] The azide group on the molecule allows it to readily participate in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][4]
The two primary forms of click chemistry utilized with this compound are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] CuAAC employs a copper catalyst to join an azide with a terminal alkyne, while SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) to react with the azide.[5][6] The choice between these methods often depends on the specific application, with SPAAC being preferred for live-cell imaging and in vivo studies due to the cytotoxicity of copper.[4]
The far-red spectral properties of Sulfo-Cy5 are advantageous for biological imaging as they minimize autofluorescence from cellular components, leading to a higher signal-to-noise ratio.[5]
Properties of this compound
The utility of this compound as a fluorescent probe is defined by its physicochemical and spectral properties. These characteristics are summarized below.
Physical and Chemical Properties
| Property | Value | References |
| Appearance | Dark blue powder/crystals | [7] |
| Molecular Formula | C37H48N6O10S3 (free acid) | [3][5] |
| Molecular Weight | ~833 g/mol (free acid) | [3][5] |
| Solubility | High in water, DMF, DMSO, MeOH | [3][5] |
| Storage Conditions | -20°C in the dark | [5][7] |
Spectroscopic Properties
| Property | Value | References |
| Excitation Maximum (λabs) | 646 - 647 nm | [5][7] |
| Emission Maximum (λem) | 662 - 663 nm | [5][7] |
| Molar Extinction Coefficient (ε) | ~251,000 - 271,000 L⋅mol⁻¹⋅cm⁻¹ | [5][7] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [7] |
| Correction Factor (CF260) | 0.04 | [7] |
| Correction Factor (CF280) | 0.04 | [7] |
Experimental Workflows
The following diagrams illustrate the general workflows for labeling biomolecules with this compound using both CuAAC and SPAAC click chemistry.
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Experimental Protocols
The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound using both CuAAC and SPAAC methodologies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol is adapted for labeling a protein containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
1.5x Protein Labeling Buffer (containing CuSO4, THPTA ligand, and aminoguanidine)
-
Ascorbic acid
-
Deionized water
-
Purification column (e.g., gel filtration spin column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or water to a final concentration of 10 mM.
-
Prepare a fresh 50 mM solution of ascorbic acid in deionized water. This solution should be used immediately.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (e.g., 100 µL of a 1 mg/mL solution)
-
1.5x Protein Labeling Buffer (e.g., 50 µL)
-
This compound stock solution (a 3-10 fold molar excess over the protein is recommended).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared ascorbic acid solution to the reaction mixture to a final concentration of 2.5 mM.
-
Vortex gently to mix. For sensitive proteins, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For some proteins, incubation at 4°C overnight may be beneficial.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules using a gel filtration spin column according to the manufacturer's instructions.
-
Collect the purified, labeled protein.
-
-
Quantification:
-
Determine the protein concentration and degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Oligonucleotide Labeling
This protocol is designed for labeling an oligonucleotide modified with a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified oligonucleotide
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed to dissolve reagents)
-
Purification system (e.g., HPLC, ethanol (B145695) precipitation)
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the DBCO-modified oligonucleotide in the reaction buffer to a desired concentration (e.g., 100 µM).
-
Dissolve this compound in DMSO or the reaction buffer to a concentration of 1-10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified oligonucleotide solution with the this compound solution. A 1.5 to 5-fold molar excess of the azide is often recommended to ensure complete reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, protected from light. The optimal time and temperature may need to be determined empirically.
-
-
Purification:
-
Purify the labeled oligonucleotide to remove excess this compound. Common methods include:
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide.
-
HPLC: Reverse-phase HPLC can be used for high-purity applications.
-
-
-
Analysis:
-
Confirm the successful conjugation and assess the purity of the labeled oligonucleotide using techniques such as mass spectrometry and UV-Vis spectroscopy.
-
Applications in Research and Drug Development
The ability to specifically and efficiently label biomolecules with this compound has a wide range of applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins, nucleic acids, and other molecules within cells and tissues.[8]
-
Flow Cytometry: Quantify and sort cell populations based on the presence of a labeled biomolecule.
-
In Vivo Imaging: The far-red emission of Sulfo-Cy5 allows for deep-tissue imaging with reduced background signal.
-
Drug Delivery: Track the biodistribution and cellular uptake of drug delivery systems, such as nanoparticles and liposomes.
-
Antibody-Drug Conjugates (ADCs): While not directly a therapeutic, the labeling of antibodies with fluorescent dyes is crucial in the research and development of ADCs to study their targeting and internalization.
-
Proteomics and Genomics: Labeling of proteins and nucleic acids for various analytical techniques.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its high water solubility, bright far-red fluorescence, and compatibility with click chemistry make it an ideal choice for a wide array of applications in biological research and drug development. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sulfo-Cy5 Azide for Labeling Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent probe, for the targeted labeling of proteins and peptides. We will delve into its chemical properties, detailed experimental protocols for bioconjugation via click chemistry, methods for purification and characterization, and its applications in biological research, particularly in the study of signaling pathways.
Introduction to Sulfo-Cy5 Azide
This compound is a bright, far-red fluorescent dye that is ideally suited for labeling biomolecules in aqueous environments.[1] The presence of sulfonate groups enhances its water solubility, preventing aggregation and minimizing non-specific binding, which can be problematic with hydrophobic dyes.[2][3] Its azide functional group allows for covalent attachment to alkyne-modified proteins and peptides through "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[4][5]
The fluorescence properties of Sulfo-Cy5, with excitation and emission maxima in the red part of the spectrum, are advantageous for biological imaging due to reduced autofluorescence from cellular components.[1]
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing labeling experiments and quantifying the degree of labeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₈N₆O₁₀S₃ | [6] |
| Molecular Weight | ~833.01 g/mol | [6] |
| Excitation Maximum (λ_abs) | ~646-647 nm | [3][6] |
| Emission Maximum (λ_em) | ~662-663 nm | [3][6] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [3][6] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [2] |
| Solubility | Water, DMSO, DMF | [6] |
| Storage Conditions | -20°C, protected from light | [3][5] |
Principles of Click Chemistry for Bioconjugation
Click chemistry provides a powerful and versatile method for labeling proteins and peptides with this compound. The two primary types of click reactions utilized for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[7] This reaction is rapid, high-yielding, and can be performed in aqueous buffers over a wide pH range.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide.[8] The inherent ring strain of the cyclooctyne enables the reaction to proceed rapidly without the need for a catalyst, making it ideal for labeling in live cells where copper toxicity is a concern.[]
Experimental Protocols
The following sections provide detailed protocols for labeling proteins and peptides with this compound using both CuAAC and SPAAC methods.
Preparation of Alkyne- or Cyclooctyne-Modified Proteins/Peptides
To label a protein or peptide with this compound, it must first be modified to contain an alkyne or a strained cyclooctyne group. This can be achieved through various methods, including:
-
Solid-Phase Peptide Synthesis (SPPS): Incorporating unnatural amino acids containing alkyne or cyclooctyne moieties during peptide synthesis.
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: Reacting the primary amines (N-terminus or lysine (B10760008) residues) of a protein or peptide with an NHS ester of an alkyne or cyclooctyne.
-
Maleimide Chemistry: Targeting cysteine residues with a maleimide-functionalized alkyne or cyclooctyne.
Protocol for CuAAC Labeling of Proteins/Peptides
This protocol is a general guideline and may require optimization for specific proteins or peptides.
Materials:
-
Alkyne-modified protein/peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I)-stabilizing ligand)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF (for preparing stock solutions)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein/peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
If using, prepare a 50 mM stock solution of THPTA in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein/peptide solution with this compound. The molar ratio of dye to protein may need to be optimized, but a starting point of 5-20 molar equivalents of dye is common.
-
If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
Protocol for SPAAC Labeling of Proteins/Peptides
This protocol is suitable for labeling sensitive proteins or for applications in living cells.
Materials:
-
DBCO- or BCN-modified protein/peptide
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for preparing stock solution)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO- or BCN-modified protein/peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the modified protein/peptide solution with this compound. A 1.5 to 5-fold molar excess of the dye is a good starting point.
-
Incubate the reaction at room temperature for 1-12 hours, or at 4°C overnight, protected from light. The reaction time will depend on the specific cyclooctyne used and the desired labeling efficiency.[12]
-
-
Purification:
-
Purify the labeled protein or peptide as described for the CuAAC protocol.
-
Characterization of Labeled Proteins and Peptides
After purification, it is crucial to characterize the labeled conjugate to determine the degree of labeling and confirm its integrity.
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein/peptide molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein concentration) and at the absorbance maximum of Sulfo-Cy5 (~647 nm, A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law.
-
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.
The formula for calculating the DOL is as follows:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
where:
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Sulfo-Cy5, this is approximately 0.04.[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
DOL = A_max / (ε_dye × Protein Concentration (M))
where:
-
ε_dye is the molar extinction coefficient of this compound (~250,000 M⁻¹cm⁻¹).[3]
An optimal DOL for most antibodies is typically between 2 and 10.[3]
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool to confirm the covalent attachment of the dye and to determine the heterogeneity of the labeled product.[2][13] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to measure the mass of the intact labeled protein or peptide. The increase in mass should correspond to the mass of the this compound that has been conjugated.
Applications in Signaling Pathway Research
Fluorescently labeled proteins and peptides are invaluable tools for studying cellular signaling pathways. This compound-labeled ligands, antibodies, and proteins can be used in a variety of applications.
GPCR Ligand Binding and Trafficking
A key application is the labeling of G protein-coupled receptor (GPCR) ligands.[14] By attaching Sulfo-Cy5 to a GPCR antagonist, for example, researchers can visualize receptor localization and trafficking in live cells without the need for genetic modification of the receptor.[14] This allows for the study of receptor dynamics in a more native cellular environment.
Cellular Imaging and Super-Resolution Microscopy
The high brightness and photostability of Sulfo-Cy5 make it suitable for various fluorescence microscopy techniques, including confocal and super-resolution microscopy (e.g., STORM).[15][16] Labeling specific proteins with this compound allows for their precise localization within cellular compartments and the study of their interactions with other proteins in signaling complexes.
Troubleshooting
Common issues in labeling experiments include low labeling efficiency, protein precipitation, and non-specific binding.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inefficient alkyne/cyclooctyne incorporation- Inactive dye- Suboptimal reaction conditions (pH, catalyst, time) | - Verify modification of protein/peptide by MS- Use fresh dye stock solution- Optimize reaction parameters |
| Protein Precipitation | - High concentration of organic co-solvent (DMSO/DMF)- Protein instability under reaction conditions | - Minimize the volume of organic solvent- Perform the reaction at a lower temperature (4°C) |
| High Background/Non-specific Binding | - Insufficient removal of excess dye- Hydrophobic interactions of the dye | - Improve purification method (e.g., multiple desalting steps)- Add a mild non-ionic detergent (e.g., Tween-20) to buffers |
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of proteins and peptides. Its excellent water solubility and the high efficiency and specificity of click chemistry make it an ideal choice for a wide range of applications in biological research, from studying protein-protein interactions to visualizing dynamic cellular processes in real-time. By following the detailed protocols and characterization methods outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the complex world of cellular signaling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. medchemexpress.com [medchemexpress.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry-Based Proteomics Technologies to Define Endogenous Protein-Protein Interactions and Their Applications to Cancer and Viral Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Frontiers | Super-resolution Microscopy – Applications in Plant Cell Research [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Sulfo-Cy5 Azide (B81097) for Oligonucleotide and DNA Labeling
This guide provides a comprehensive overview of Sulfo-Cy5 azide, a fluorescent dye optimized for the labeling of oligonucleotides and DNA. We will delve into its chemical properties, the core principles of its conjugation chemistry, detailed experimental protocols, and its applications in biological research.
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye belonging to the Cy5 family.[1][2] Its key features include high hydrophilicity due to sulfonate groups, which minimizes aggregation and non-specific binding, making it ideal for labeling sensitive biomolecules in aqueous environments.[2][3] The azide functional group enables covalent attachment to oligonucleotides and DNA through highly specific and efficient "click chemistry" reactions.[4]
Core Principles: Labeling via Click Chemistry
Click chemistry refers to a class of biocompatible reactions that are rapid, selective, and high-yield. For oligonucleotide labeling, the two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bio-orthogonal, meaning they proceed with high specificity without interfering with native biological functional groups.[5][6]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide (on the Sulfo-Cy5 dye) and a terminal alkyne (incorporated into the oligonucleotide). The reaction requires a copper(I) catalyst, which is typically generated in situ by reducing a copper(II) salt with a reducing agent like sodium ascorbate (B8700270).[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), incorporated into the oligonucleotide.[5][9] The high ring strain of the DBCO group allows it to react spontaneously with the azide on the Sulfo-Cy5 dye, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for in vivo applications.[5][10]
Physicochemical and Spectroscopic Properties
The properties of Sulfo-Cy5 make it an excellent choice for a variety of fluorescence-based detection methods. Its high extinction coefficient contributes to its brightness, and its emission in the far-red spectrum minimizes autofluorescence from biological samples.[][12]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 - 649 nm | [2][13][14] |
| Emission Maximum (λem) | ~662 - 670 nm | [2][13][14] |
| Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [2][14][15] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [2][] |
| Molecular Weight | ~833 g/mol | [15] |
| Solubility | High in Water, DMSO, DMF | [2][15] |
| Storage Conditions | -20°C in the dark, desiccated | [1][2][15] |
Experimental Workflows and Methodologies
Successful labeling of oligonucleotides with this compound first requires the incorporation of a compatible reactive partner (an alkyne or a cyclooctyne) into the DNA or oligonucleotide sequence. This is typically achieved during solid-phase oligonucleotide synthesis using a modified phosphoramidite.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The CuAAC reaction is a robust method for labeling alkyne-modified oligonucleotides. The workflow involves preparing the reaction components, incubation, and subsequent purification of the labeled product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
The SPAAC workflow is simpler than CuAAC due to the absence of the copper catalyst and reducing agent. This makes it a faster and more biocompatible labeling method.
Detailed Experimental Protocols
Protocol 1: CuAAC Labeling of Alkyne-Modified Oligonucleotides
This protocol is adapted from standard copper-catalyzed click chemistry procedures.[6][7][16]
Materials:
-
Alkyne-modified oligonucleotide (20-200 µM stock)
-
This compound (10 mM stock in anhydrous DMSO)
-
Click Chemistry Buffer (e.g., 2M Triethylammonium (B8662869) acetate (B1210297), pH 7.0)
-
Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) complex (10 mM stock in 55% DMSO)
-
Sodium Ascorbate (50 mM stock in water, freshly prepared)
-
Nuclease-free water
-
Anhydrous DMSO
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water to the desired starting volume.
-
Add the 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
-
Add the this compound stock solution to a final concentration that is 1.5 times the concentration of the oligonucleotide. Vortex briefly.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Optional but recommended: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to prevent oxidation of the copper(I) catalyst.
-
Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight in the dark.
-
Proceed to purification.
Protocol 2: SPAAC (Copper-Free) Labeling of DBCO-Modified Oligonucleotides
This protocol is based on the catalyst-free reaction between DBCO and an azide.[5][17]
Materials:
-
DBCO-modified oligonucleotide
-
This compound (10 mM stock in DMSO or water)
-
Reaction Buffer (e.g., 1x PBS, pH 7.4)
-
Nuclease-free water
Procedure:
-
Dissolve the DBCO-modified oligonucleotide in the reaction buffer to the desired concentration (e.g., 100 µM).
-
Add this compound stock solution to the oligonucleotide solution. A 3- to 5-fold molar excess of the dye over the oligonucleotide is recommended.
-
Vortex the mixture gently and briefly.
-
Incubate the reaction at room temperature for 2-12 hours, protected from light. Reaction times may vary depending on the concentration of reactants.
-
Proceed to purification. To remove excess unreacted DBCO-dye, azide-functionalized agarose (B213101) beads can be added, incubated, and then removed by centrifugation.[18]
Protocol 3: Purification of Labeled Oligonucleotides
Purification is critical to remove unreacted dye, which can interfere with downstream applications.
A. Ethanol (B145695)/Acetone (B3395972) Precipitation:
-
For CuAAC reactions, add a 4-fold volume of cold acetone to the reaction mixture. For DNA, cold ethanol can be used.[6][7]
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.[6]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the oligonucleotide.[6]
-
Carefully discard the supernatant containing the unreacted dye.
-
Wash the pellet with 70% cold ethanol or acetone, centrifuge again, and discard the supernatant.
-
Air-dry the pellet and resuspend in a suitable buffer.
B. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):
-
This is the most effective method for achieving high purity.[19]
-
A C18 column is typically used with a mobile phase gradient of an ion-pairing agent (e.g., triethylammonium acetate, TEAA) and an organic solvent like acetonitrile.[20]
-
The more hydrophobic, dye-labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide, allowing for their separation.[20]
Characterization of Labeled Oligonucleotides
After purification, it is important to characterize the final product.
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of Sulfo-Cy5 (~647 nm). This allows for the calculation of the oligonucleotide concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per oligonucleotide.
-
Fluorimetry: Confirm the fluorescence of the conjugate by measuring its emission spectrum when excited at ~647 nm.
-
Gel Electrophoresis (PAGE): Successful labeling will result in a shift in the mobility of the oligonucleotide on the gel due to the increased mass and charge of the dye. This can be visualized by both UV shadowing (for DNA) and fluorescence imaging.
Applications in Research and Development
Sulfo-Cy5 labeled oligonucleotides are versatile tools used in a wide range of applications:
-
Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences in cells and tissues.[21]
-
Real-Time PCR Probes: Used as reporter moieties in TaqMan probes and Molecular Beacons for quantitative nucleic acid detection.[21]
-
Fluorescence Resonance Energy Transfer (FRET): Sulfo-Cy5 can act as an acceptor in FRET pairs (e.g., with Cy3 as a donor) to study molecular interactions and conformational changes.[12][13]
-
Flow Cytometry and Fluorescence Microscopy: For tracking and imaging cells that have taken up labeled oligonucleotides.[14][22]
-
Gene Expression Analysis: In microarray experiments for transcriptome profiling.[23]
This document is intended for research purposes only and should be used as a guide. Protocols may require optimization for specific oligonucleotides and experimental conditions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. apexbt.com [apexbt.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. interchim.fr [interchim.fr]
- 13. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cy5 Internal Oligo Modifications from Gene Link [genelink.com]
- 22. stratech.co.uk [stratech.co.uk]
- 23. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
An In-depth Technical Guide to Sulfo-Cy5 Azide Applications in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a versatile near-infrared fluorescent probe, and its applications in advanced cell imaging. We will delve into its core properties, provide detailed experimental protocols for its use in various cell labeling techniques, and present visual workflows to facilitate experimental design and execution.
Introduction to Sulfo-Cy5 Azide
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye functionalized with an azide group.[1] Its key features make it an exceptional tool for bio-imaging and proteomics. The sulfonate groups confer high water solubility, allowing for labeling reactions in aqueous environments without the need for organic co-solvents that can be detrimental to sensitive biological samples like proteins.[2] The azide moiety enables its participation in highly specific and efficient bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions allow for the covalent attachment of this compound to biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a complementary alkyne group.
The fluorescence properties of Sulfo-Cy5 fall within the near-infrared (NIR) window, which is advantageous for cell imaging due to reduced autofluorescence from cellular components, leading to a higher signal-to-noise ratio.[]
Core Properties and Quantitative Data
Understanding the physicochemical and spectral properties of this compound is crucial for designing and optimizing imaging experiments. The following table summarizes key quantitative data for this compound, with a comparison to the spectrally similar Alexa Fluor 647 azide.
| Property | This compound | Alexa Fluor 647 Azide | Reference(s) |
| Excitation Maximum (λex) | ~646 - 648 nm | ~650 nm | [][6] |
| Emission Maximum (λem) | ~662 - 671 nm | ~668 nm | [][6] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | ~270,000 M⁻¹cm⁻¹ | [][6] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | ~0.33 | [6] |
| Solubility | High in water, DMSO, DMF | High in water, DMSO, DMF | [7] |
| Photostability | Good | Higher than Cy5 | [8][9] |
Key Applications and Experimental Protocols
This compound is a powerful tool for a variety of cell imaging applications. Here, we provide detailed protocols for some of the most common and impactful uses.
Metabolic Labeling and Imaging of Cell Surface Glycans
This two-step approach allows for the visualization of newly synthesized glycans on the cell surface. First, cells are incubated with an azide-modified sugar, which is incorporated into glycoproteins through the cell's natural metabolic pathways. Then, the azide-tagged glycans are fluorescently labeled via a click reaction with an alkyne-functionalized Sulfo-Cy5 derivative (for SPAAC) or directly with this compound (for CuAAC).
-
Metabolic Labeling:
-
Culture cells to 60-80% confluency in a glass-bottom dish suitable for microscopy.
-
Prepare a stock solution of a peracetylated azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), in sterile DMSO (e.g., 10 mM).
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically to minimize potential effects on cell physiology.[10]
-
Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).[11]
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
Prepare a stock solution of a cyclooctyne-functionalized Sulfo-Cy5 dye, such as DBCO-Sulfo-Cy5, in sterile DMSO (e.g., 1-10 mM).
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or imaging medium.
-
Dilute the DBCO-Sulfo-Cy5 stock solution in pre-warmed imaging medium to a final concentration of 5-20 µM.
-
Incubate the cells with the DBCO-Sulfo-Cy5 solution for 30-60 minutes at 37°C, protected from light.[12][13]
-
-
Imaging:
-
Gently wash the cells three times with pre-warmed imaging medium to remove unbound dye.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
-
Labeling of Nascent RNA in Live Cells
This technique enables the visualization of newly transcribed RNA. Cells are incubated with an alkyne-modified nucleoside, 5-ethynyluridine (B57126) (EU), which is incorporated into nascent RNA. The alkyne-tagged RNA is then labeled with this compound via a copper-catalyzed click reaction.
-
Metabolic Labeling:
-
Culture cells on coverslips to the desired confluency.
-
Add 5-ethynyluridine (EU) to the culture medium to a final concentration of 0.5-1 mM and incubate for the desired labeling period (e.g., 1-2 hours) at 37°C.[14]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: [13][15]
-
Prepare a fresh "Click-iT" reaction cocktail. For each coverslip, mix the following in order:
-
100 mM Tris buffer, pH 8.5
-
1 mM CuSO₄
-
20 µM this compound
-
100 mM ascorbic acid (add last from a fresh stock)
-
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS containing 0.5% Triton X-100.
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets for Cy5 and DAPI.
-
In Vivo Cell Tracking
Metabolic labeling with an azide-modified sugar followed by an in vivo click reaction with a cyclooctyne-functionalized Sulfo-Cy5 derivative allows for the tracking of labeled cells within a living organism.
-
Ex Vivo Metabolic Labeling:
-
Cell Transplantation:
-
Harvest and wash the azide-labeled cells thoroughly with sterile PBS to remove any unincorporated Ac4ManNAz.
-
Resuspend the cells in an appropriate vehicle for injection.
-
Inject the labeled cells into the animal model (e.g., intravenously, intraperitoneally, or directly into a target tissue).[12]
-
-
In Vivo Click Reaction:
-
After a desired time for cell engraftment or migration, administer a cyclooctyne-functionalized Sulfo-Cy5 derivative (e.g., DBCO-Sulfo-Cy5) to the animal. The route of administration (e.g., intravenous) and dosage will need to be optimized for the specific animal model and experimental goals.[12][13]
-
-
In Vivo Imaging:
-
At various time points after the administration of the fluorescent probe, image the animal using an in vivo imaging system (e.g., IVIS Spectrum) with the appropriate excitation and emission filters for Cy5.[16]
-
For higher resolution imaging, tissues can be harvested, sectioned, and imaged using fluorescence microscopy.[17]
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | - Inefficient metabolic labeling.- Incomplete click reaction.- Photobleaching of the fluorophore. | - Optimize the concentration and incubation time of the azide/alkyne-modified precursor.- Ensure the freshness of click chemistry reagents, especially sodium ascorbate (B8700270) for CuAAC.- For CuAAC, use a copper-chelating ligand like THPTA to protect the copper(I) catalyst.[18][19]- Minimize exposure of the sample to excitation light and use an anti-fade mounting medium. |
| High background fluorescence | - Incomplete removal of unbound fluorescent probe.- Non-specific binding of the probe to cellular components.- Autofluorescence of the cells or tissue. | - Increase the number and duration of washing steps after the click reaction.- Include a blocking step (e.g., with BSA) before adding the fluorescent probe.- Use a spectrally appropriate negative control (cells not treated with the azide/alkyne precursor) to assess background levels.- For in vivo imaging, acquire a pre-injection image to determine baseline autofluorescence. |
| Cell toxicity (for live-cell imaging) | - Cytotoxicity of the copper catalyst in CuAAC.- High concentrations of the metabolic precursor or fluorescent probe. | - For live-cell imaging, preferentially use SPAAC, which is copper-free.- If CuAAC is necessary, use a low concentration of copper and a chelating ligand like THPTA to mitigate toxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentrations of all reagents.[10] |
Conclusion
This compound is a highly effective and versatile tool for a wide range of cell imaging applications. Its excellent water solubility, bright near-infrared fluorescence, and compatibility with click chemistry make it an ideal choice for labeling and visualizing specific biomolecules in both fixed and living cells, as well as in whole organisms. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can effectively harness the power of this compound to gain deeper insights into complex biological processes.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Super-Resolution Live Cell Imaging of Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 10. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. onesearch.uark.edu [onesearch.uark.edu]
- 13. researchgate.net [researchgate.net]
- 14. 使用基于聚集诱导发射(AIE Dot)纳米技术的生物相容性荧光纳米颗粒对癌症和干细胞进行长期活细胞追踪 [sigmaaldrich.com]
- 15. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates [thno.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo-Cy5 Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecular entities.[1] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, and it is renowned for its high efficiency, selectivity, and biocompatibility, proceeding readily in aqueous solutions and a wide pH range (pH 4-12).[2][3][4] These features make CuAAC an invaluable tool for bioconjugation, allowing for the precise labeling of biomolecules such as proteins and nucleic acids.[3][5]
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is ideal for CuAAC labeling.[6][7] Its high water solubility is advantageous for labeling biomolecules in their native, aqueous environments.[7] The resulting Sulfo-Cy5-labeled biomolecules can be visualized and quantified using standard fluorescence instrumentation, making this dye a popular choice for applications in proteomics, genomics, and cellular imaging.[7][8][9]
Properties of this compound
The following table summarizes the key spectroscopic and physical properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~647 nm | [10] |
| Emission Maximum (λem) | ~663 nm | [10] |
| Molar Extinction Coefficient (ε) | ~251,000 L·mol⁻¹·cm⁻¹ | [10] |
| Molecular Weight | ~833.01 g/mol (free acid) | [10] |
| Solubility | Water, DMSO, DMF, Methanol | [6][10] |
| Storage Conditions | -20°C, protected from light | [7][11] |
CuAAC Reaction Mechanism
The CuAAC reaction involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst is crucial for the reaction's speed and regiospecificity.[1][2]
Caption: General scheme of the CuAAC reaction.
General Considerations for CuAAC Reactions
Several factors can influence the success and efficiency of a CuAAC reaction. Careful consideration of these parameters is crucial for obtaining high yields of the desired labeled product.
| Parameter | Recommendation | Rationale and Remarks | Reference(s) |
| Copper Source | CuSO₄ with a reducing agent is most common. | Copper(II) is reduced in situ to the active Copper(I) species.[5][12] | [5][12] |
| Reducing Agent | Sodium Ascorbate (B8700270) | Reduces Cu(II) to Cu(I). Use a fresh solution as it is prone to oxidation.[5][13] | [5][13] |
| Ligand | THPTA (water-soluble) or TBTA | Stabilizes the Cu(I) oxidation state, prevents oxidation, and increases reaction rate. THPTA is ideal for bioconjugation in aqueous buffers.[12][14][15] | [12][14][15] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures. | The reaction is tolerant of a wide range of solvents. The choice depends on the solubility of the substrates.[3][15] | [3][15] |
| pH | 4-12 | The reaction is generally pH-insensitive within this range.[3][4] | [3][4] |
| Temperature | Room temperature | The reaction proceeds efficiently at ambient temperature. Gentle heating (e.g., 37-60°C) can sometimes increase the rate.[2][16] | [2][16] |
| Oxygen | Degas solutions or work under an inert atmosphere. | Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[15][17] | [15][17] |
Experimental Workflow
A typical workflow for labeling a biomolecule with this compound via CuAAC involves several key steps, from preparation of reagents to purification of the final conjugate.
Caption: A typical experimental workflow for CuAAC labeling.
Detailed Protocols
Note: The following protocols are general guidelines and may require optimization depending on the specific biomolecule and experimental goals.
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein that has been functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein solution
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography columns)
Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 300 mM in deionized water (prepare fresh).
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to a final volume of 88 µL. The final protein concentration should typically be in the range of 1-10 mg/mL.
-
Add 1 µL of the 10 mM this compound stock solution (final concentration ~100 µM). Vortex briefly.
-
Prepare the catalyst premix: In a separate tube, combine 1 µL of 100 mM THPTA and 1 µL of 20 mM CuSO₄. Vortex briefly.
-
Add the 2 µL of the catalyst premix to the protein/azide mixture. Vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a suitable method, such as size-exclusion chromatography (e.g., PD-10 desalting columns).
-
Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides/DNA
This protocol is adapted for labeling alkyne-containing DNA or oligonucleotides.[12][13]
Materials:
-
Alkyne-modified oligonucleotide/DNA solution
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄)
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA
-
Sodium ascorbate
-
Buffer (e.g., 0.2 M triethylammonium (B8662869) acetate, pH 7.0)
-
Ethanol (B145695) or acetone (B3395972) for precipitation
Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Cu(II)-TBTA Complex: 10 mM in 55% aqueous DMSO.[13]
-
Sodium Ascorbate: 5 mM in deionized water (prepare fresh).[13]
Procedure:
-
Dissolve the alkyne-modified oligonucleotide in water.
-
Add the buffer to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v).
-
Add the this compound stock solution to a final concentration of 1.5 times the oligonucleotide concentration.[13] Vortex to mix.
-
Add the 5 mM sodium ascorbate solution to a final concentration of 0.5 mM.[13]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds.[13]
-
Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.[13]
-
Incubate at room temperature overnight, protected from light.
-
Precipitate the labeled oligonucleotide using ethanol or acetone.
-
Wash the pellet and purify by RP-HPLC or PAGE.
Protocol 3: Labeling in Cell Lysate
This protocol outlines a general procedure for labeling alkyne-modified biomolecules within a complex mixture like cell lysate.[12]
Materials:
-
Cell lysate containing alkyne-modified biomolecules
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium ascorbate
Stock Solutions:
-
This compound: 1 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 300 mM in deionized water (prepare fresh).
Procedure:
-
To 80 µL of cell lysate, add 1 µL of the 1 mM this compound stock solution (final concentration ~10 µM).
-
Prepare the catalyst premix by combining 1 µL of 100 mM THPTA and 1 µL of 20 mM CuSO₄.
-
Add the 2 µL of catalyst premix to the lysate. Vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
Incubate for 30 minutes at room temperature, protected from light.
-
The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
Troubleshooting
Low yields or other issues can sometimes occur. The following table provides guidance on common problems and potential solutions.
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| Low or No Labeling | Inactive Cu(I) catalyst due to oxidation. | Degas all solutions. Prepare sodium ascorbate solution fresh. Use a stabilizing ligand (THPTA/TBTA).[15] | [15] |
| Degradation of azide or alkyne. | Check the quality and storage of reagents. | ||
| Insufficient reagent concentrations. | Optimize the concentrations of azide, copper, and ascorbate. An excess of the labeling reagent is often used. | [12] | |
| Protein Precipitation | High local concentration of organic solvent (e.g., DMSO). | Add the azide stock solution slowly while vortexing. Ensure the final DMSO concentration is tolerated by the protein. | |
| Copper-mediated protein aggregation. | Use a copper-chelating ligand like THPTA. Ensure the copper concentration is not excessively high. | [12][14] | |
| High Background | Non-specific binding of the dye. | Ensure adequate purification of the labeled product. Include sufficient wash steps. | |
| Thiotriazole formation (side reaction with thiols). | Optimize reaction conditions, potentially by adjusting the concentration of the reducing agent.[18] | [18] |
Applications
The CuAAC-mediated labeling of biomolecules with this compound enables a wide range of applications in life sciences research and drug development:
-
Proteomics: Visualization of proteins in gels, on blots, and in cells for expression and localization studies.[19][20]
-
Glycobiology: Metabolic labeling and imaging of glycans in living systems.[8][9]
-
Nucleic Acid Research: Labeling of DNA and RNA for applications in genomics and diagnostics.[11][21]
-
High-Throughput Screening: Development of fluorescent assays for drug discovery.
-
Cell Imaging: Tracking the localization and dynamics of biomolecules in living cells.[22]
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. bioclone.net [bioclone.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. [PDF] Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | Semantic Scholar [semanticscholar.org]
- 9. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Sulfo-Click Reaction and Dual Labeling of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Sulfo-Cy5 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the specific and efficient labeling of biomolecules in complex biological systems. This copper-free click chemistry reaction proceeds rapidly at physiological conditions, making it ideal for applications in live-cell imaging, proteomics, and the development of targeted therapeutics.[1][2] Sulfo-Cy5 azide (B81097) is a water-soluble, bright, far-red fluorescent probe that is well-suited for SPAAC reactions.[3][4] Its excellent photostability and low background fluorescence in the far-red spectrum make it a preferred choice for sensitive detection in biological samples.[3]
These application notes provide an overview of the properties of Sulfo-Cy5 azide and detailed protocols for its use in cell surface and protein labeling via SPAAC.
Properties of this compound
This compound is a hydrophilic fluorescent dye containing an azide moiety that readily reacts with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst.[2] The sulfonate groups enhance its water solubility, which is advantageous for labeling biomolecules in aqueous environments.[4]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~648 nm | [3] |
| Emission Maximum (λem) | ~671 nm | [3] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3] |
| Solubility | Water, DMSO, DMF | [3] |
| Purity | ≥95% | [3] |
SPAAC Reaction Mechanism and Workflow
The SPAAC reaction involves a [3+2] cycloaddition between an azide and a strained alkyne, such as DBCO, to form a stable triazole linkage.[1] The high ring strain of the cyclooctyne (B158145) drives the reaction forward without the need for a catalyst.[1]
Caption: SPAAC reaction between an azide-modified biomolecule and a DBCO-functionalized Sulfo-Cy5.
A general workflow for biomolecule labeling using SPAAC involves the introduction of an azide or a strained alkyne into the target biomolecule, followed by the reaction with the corresponding click-chemistry partner conjugated to a reporter molecule like Sulfo-Cy5.
Caption: General experimental workflow for labeling biomolecules using SPAAC with this compound.
Experimental Protocols
Protocol 1: Cell Surface Glycan Labeling for Fluorescence Microscopy
This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar followed by SPAAC with a DBCO-functionalized Sulfo-Cy5 dye for visualization by fluorescence microscopy.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
DBCO-functionalized Sulfo-Cy5
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope with appropriate filter sets for Cy5
Procedure:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days under normal growth conditions to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with warm PBS to remove unincorporated Ac4ManNAz.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in 3% BSA in PBS for 30 minutes.
-
-
SPAAC Reaction:
-
Prepare a working solution of DBCO-functionalized Sulfo-Cy5 in PBS (e.g., 10-50 µM).
-
Incubate the blocked cells with the DBCO-Sulfo-Cy5 solution for 1-2 hours at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess dye.
-
Mount the cells with an appropriate mounting medium.
-
Visualize the fluorescently labeled cells using a fluorescence microscope with filter sets appropriate for Cy5 (Excitation/Emission: ~650/670 nm).
-
Protocol 2: Labeling of DBCO-Modified Proteins with this compound
This protocol provides a general procedure for labeling a protein that has been pre-functionalized with a DBCO group using this compound.
Materials:
-
DBCO-modified protein
-
This compound
-
Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
DMSO or DMF
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-modified protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point. The final concentration of DMSO or DMF should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light. The reaction time may need to be optimized depending on the protein and the desired degree of labeling.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~648 nm (for Sulfo-Cy5). The DOL can be calculated using the following formula:
DOL = (A_max of dye × ε_protein) / ((A_280 - A_max × CF_280) × ε_dye)
Where A_max is the absorbance at the dye's maximum absorption wavelength, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
Quantitative Data
The rate of the SPAAC reaction is influenced by several factors, including the specific structures of the azide and the strained alkyne, the reaction buffer, pH, and temperature.[5]
| Parameter | Condition | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Buffer Type (pH 7, 25°C) | PBS | 0.32 - 0.85 | [5] |
| HEPES | 0.55 - 1.22 | [5] | |
| pH (HEPES buffer, 25°C) | pH 5 | ~0.4 | [5] |
| pH 7 | ~1.2 | [5] | |
| pH 8.5 | ~1.0 | [5] | |
| Temperature (PBS, pH 7) | 25°C | 0.32 - 0.85 | [5] |
| 37°C | Higher than at 25°C | [5] | |
| Alkyne Structure | DBCO | 1 - 2 | [6] |
| BCN | ~0.07 | [7] | |
| Tetra-fluorinated aromatic azide with cyclooctyne | 3.60 | [8] |
Note: The presence of sodium azide (NaN₃) in buffers should be avoided as it will compete with the azide-labeled biomolecule for the DBCO reagent, significantly reducing the labeling efficiency.[9]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize the concentration of the azido sugar and the incubation time for your specific cell line. |
| Insufficient DBCO-Sulfo-Cy5 concentration or incubation time | Increase the concentration of the DBCO-dye or extend the incubation time. | |
| Inaccessible azide groups on the protein | Ensure the protein is properly folded and the DBCO modification site is accessible. Consider using a DBCO reagent with a PEG linker to increase accessibility.[10] | |
| High background fluorescence | Incomplete removal of excess dye | Increase the number and duration of washing steps. |
| Non-specific binding of the dye | Ensure adequate blocking with BSA or another suitable blocking agent. | |
| DBCO reaction with cysteine residues | This is a known, though less common, side reaction. If problematic, consider site-directed mutagenesis of reactive cysteines. |
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. microdetection.cn [microdetection.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
Step-by-Step Guide for Labeling Proteins with Sulfo-Cy5 Azide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of proteins with Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent dye. The protocols outlined below utilize click chemistry, a highly efficient and specific bioorthogonal reaction, for attaching the dye to proteins. This method is applicable for various downstream applications, including fluorescence microscopy, flow cytometry, and Western blotting.
Introduction
Sulfo-Cy5 azide is a bright and photostable cyanine (B1664457) dye functionalized with an azide group. This allows for its specific conjugation to proteins that have been modified to contain a terminal alkyne or a strained cyclooctyne (B158145) group. The high water solubility of Sulfo-Cy5 minimizes protein precipitation during the labeling reaction, a common issue with hydrophobic dyes. The far-red emission of Cy5 is advantageous due to reduced autofluorescence from biological samples in this spectral region.[]
Two primary click chemistry strategies are employed for protein labeling with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate an azide to a terminal alkyne, forming a stable triazole linkage.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. This method is particularly suitable for applications in living cells where the cytotoxicity of copper is a concern.[4]
This guide provides detailed protocols for both CuAAC and SPAAC labeling of proteins with this compound, along with methods for purification and characterization of the resulting conjugate.
Experimental Protocols
Protein Preparation
Successful labeling requires a pure protein sample in a suitable buffer.
-
Protein Purity: The protein of interest should be purified to a high degree to avoid labeling of contaminating proteins.
-
Buffer Composition: The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) can interfere with some crosslinking reactions used to introduce the alkyne or cyclooctyne handle.[5][6] If the protein is in an incompatible buffer, it must be exchanged by dialysis or using a desalting column.[5][6]
-
Protein Concentration: For optimal labeling efficiency, a protein concentration in the range of 2-10 mg/mL is recommended.[5] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[5]
Introduction of the Alkyne or Cyclooctyne Handle
To label a protein with this compound, the protein must first be modified to contain a reactive partner for the azide – either a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC). This is typically achieved by reacting the protein with an N-hydroxysuccinimide (NHS) ester of an alkyne- or cyclooctyne-containing molecule, which targets primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Alkyne-NHS ester or DBCO-NHS ester/BCN-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5-9.0
Procedure:
-
Prepare Protein Solution: Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate buffer.[5]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the alkyne- or cyclooctyne-NHS ester in anhydrous DMSO to make a 10 mM stock solution.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[7] Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Purification: Remove the unreacted NHS ester using a desalting spin column or by dialysis against PBS, pH 7.2-7.4.
Labeling with this compound via CuAAC
This protocol is for labeling an alkyne-modified protein with this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein (in PBS, pH 7.2-7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
DMSO (if this compound is not readily water-soluble)
Reaction Conditions:
| Component | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |
| Alkyne-Protein | 1-5 mg/mL | - | 1x |
| This compound | 10 mM in water/DMSO | 100-200 µM | 2-4x |
| CuSO₄ | 20 mM in water | 1 mM | 20-40x |
| THPTA | 100 mM in water | 5 mM | 100-200x |
| Sodium Ascorbate | 100 mM in water (freshly prepared) | 5 mM | 100-200x |
Procedure:
-
Prepare Reagents: Prepare fresh stock solutions of sodium ascorbate.
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, this compound, CuSO₄, and THPTA.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Proceed to the purification step to remove unreacted dye and catalyst.
Labeling with this compound via SPAAC
This protocol is for the copper-free labeling of a DBCO- or BCN-modified protein with this compound.
Materials:
-
DBCO- or BCN-modified protein (in PBS, pH 7.2-7.4)
-
This compound
-
DMSO (if this compound is not readily water-soluble)
Reaction Conditions:
| Component | Stock Concentration | Final Concentration | Molar Excess (relative to protein) |
| DBCO/BCN-Protein | 1-5 mg/mL | - | 1x |
| This compound | 10 mM in water/DMSO | 50-100 µM | 2-3x |
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the DBCO- or BCN-modified protein and this compound.
-
Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time may need to be optimized depending on the specific protein and cyclooctyne used.
-
Purification: Proceed to the purification step to remove unreacted dye.
Purification of the Labeled Protein
Purification is a critical step to remove unreacted this compound, which can otherwise lead to high background fluorescence and inaccurate characterization.
Method 1: Spin Column Purification
This method is rapid and suitable for small sample volumes.[8]
-
Prepare the Spin Column: Snap off the bottom closure of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[8]
-
Equilibrate the Column: Add 150-200 µL of PBS to the column and centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least twice.[8]
-
Load the Sample: Place the column in a fresh collection tube and carefully load the labeling reaction mixture onto the center of the resin.
-
Elute the Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The purified labeled protein will be in the collection tube.[8]
Method 2: Dialysis
Dialysis is suitable for larger sample volumes and effectively removes small molecules.
-
Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length, and prepare it according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Load Sample: Load the labeling reaction mixture into the dialysis tubing and seal both ends.
-
Dialysis: Immerse the sealed tubing in a large volume of PBS (at least 200 times the sample volume) at 4°C with gentle stirring.[9]
-
Buffer Changes: Change the dialysis buffer every 2-3 hours for the first day, and then dialyze overnight.[9]
Characterization of the Labeled Protein
Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules per protein molecule, is a crucial parameter for characterizing the labeled conjugate.[5] It can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀). Dilute the sample if the absorbance is too high.[5]
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
CF is the correction factor for the absorbance of the dye at 280 nm (for Cy5, this is typically around 0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Concentration (M) = A₆₅₀ / ε_dye
-
ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~650 nm (approximately 250,000 cm⁻¹M⁻¹).
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
An optimal DOL for most applications is between 2 and 10.[5] Over-labeling can lead to fluorescence quenching and may affect protein function.[10]
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Sulfo-Cy5 Azide for In Vivo Cell Tracking and Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 azide (B81097) is a hydrophilic, near-infrared (NIR) fluorescent dye ideally suited for in vivo cell tracking and imaging applications.[1][2][3] Its emission wavelength falls within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly reduced.[4] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible spectrum, making it an invaluable tool for non-invasive monitoring of cellular fate and biodistribution in small animal models.[4]
The azide functional group enables covalent labeling of cells through "click chemistry," a set of highly efficient and bioorthogonal reactions.[5][6] This is typically achieved by first metabolically incorporating a corresponding alkyne- or cyclooctyne-modified biomolecule (e.g., a sugar) into the cellular components of interest. The subsequent reaction with Sulfo-Cy5 azide ensures stable and specific labeling. The sulfonated nature of the dye enhances its water solubility, which is advantageous for labeling delicate biomolecules in aqueous environments and can help minimize non-specific binding in vivo.[1][7]
Key Applications:
-
Cancer Research: Tracking the biodistribution and tumor-homing capabilities of engineered immune cells (e.g., CAR-T cells) or cancer cells to study metastasis.[4][8]
-
Regenerative Medicine: Monitoring the engraftment, migration, and differentiation of transplanted stem cells.
-
Drug Development: Assessing the in vivo delivery and targeting efficiency of cell-based therapies.[4]
-
Immunology: Following the trafficking of immune cells during inflammatory responses or following vaccination.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~647 nm | [9][10] |
| Emission Maximum (λem) | ~663 - 680 nm | [4][10] |
| Molar Extinction Coefficient | ~250,000 cm-1 M-1 | [9] |
| Molecular Weight | ~833.01 g/mol | [9][10] |
| Solubility | Water, DMSO, DMF | [9] |
| Reactive Group | Azide (-N3) | [5] |
| Purity | ≥ 90-95% (HPLC) | [9][10] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz and this compound for In Vivo Tracking
This protocol describes the metabolic incorporation of an azide-modified sugar, N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the sialic acid residues of cell surface glycans, followed by covalent labeling with this compound via copper-free click chemistry.
Materials:
-
Cells of interest (e.g., cancer cells, stem cells, immune cells)
-
Complete cell culture medium
-
N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
This compound
-
DBCO-functionalized crosslinker (e.g., DBCO-PEG4-NHS ester, if labeling intracellular targets is not desired)
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling with Ac4ManNAz:
-
Culture cells to ~70-80% confluency in complete culture medium.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
Cell Labeling with this compound (via DBCO linker):
-
Harvest the azide-modified cells using trypsin-EDTA and wash twice with ice-cold PBS containing 1% FBS.
-
Resuspend the cells in ice-cold PBS with 1% FBS at a concentration of 1 x 10^6 cells/mL.
-
Prepare a stock solution of a DBCO-functionalized linker (e.g., DBCO-PEG4-NHS ester) in DMSO.
-
Add the DBCO linker to the cell suspension to a final concentration of 50-100 µM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Wash the cells twice with ice-cold PBS with 1% FBS to remove excess DBCO linker.
-
Resuspend the DBCO-labeled cells in ice-cold PBS with 1% FBS.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Add this compound to the cell suspension to a final concentration of 10-20 µM.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Wash the cells three times with sterile PBS to remove unbound dye.
-
Resuspend the labeled cells in a sterile, appropriate vehicle for in vivo administration (e.g., sterile PBS or saline).
-
-
Quality Control:
-
Assess labeling efficiency and cell viability using flow cytometry. Analyze the fluorescence intensity in the Cy5 channel.
-
Visualize the labeled cells using fluorescence microscopy to confirm cell surface localization of the dye.
-
Protocol 2: In Vivo Cell Tracking and Ex Vivo Biodistribution Imaging
This protocol outlines the procedure for administering this compound-labeled cells to an animal model and subsequent imaging.
Materials:
-
This compound-labeled cells
-
Animal model (e.g., immunodeficient mice)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar fluorescence imaging system equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm).[4]
-
Sterile syringes and needles
-
Surgical tools for dissection
-
Saline solution
Procedure:
-
Administration of Labeled Cells:
-
Anesthetize the animal using isoflurane (B1672236) or another appropriate anesthetic.
-
Administer a known number of this compound-labeled cells via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). The volume and cell number should be optimized for the specific animal model and experimental goals.
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the animal and place it in the in vivo imaging system.[4]
-
Acquire whole-body fluorescence images using the appropriate filter set for Cy5.
-
Analyze the images to monitor the migration and localization of the labeled cells over time.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the animal.
-
Perfuse the circulatory system with saline to remove blood from the organs.[4]
-
Carefully dissect the major organs of interest (e.g., tumor, liver, spleen, lungs, kidneys, heart, brain).[4]
-
Arrange the dissected organs in the imaging chamber and acquire a fluorescence image.[4]
-
Quantify the fluorescence intensity in each organ by drawing regions of interest (ROIs) and measuring the average fluorescence intensity.[4]
-
Express the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[4]
-
Data Presentation
In Vivo Biodistribution of Labeled Cells
The following table provides an example of how to present ex vivo biodistribution data. Actual values will vary depending on the cell type, animal model, and administration route.
| Organ | Mean Fluorescence Intensity (Arbitrary Units) | % Injected Dose per Gram (%ID/g) |
| Tumor | Example Value | Example Value |
| Liver | Example Value | Example Value |
| Spleen | Example Value | Example Value |
| Lungs | Example Value | Example Value |
| Kidneys | Example Value | Example Value |
| Heart | Example Value | Example Value |
| Brain | Example Value | Example Value |
| Muscle | Example Value | Example Value |
Visualizations
Experimental Workflow for In Vivo Cell Tracking
Caption: Workflow for in vivo cell tracking using this compound.
Click Chemistry Labeling Strategy
Caption: Strain-promoted azide-alkyne cycloaddition for cell labeling.
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 10. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
Application Note: Using Sulfo-Cy5 Azide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Sulfo-Cy5 azide (B81097) is a bright, photostable, and highly water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its hydrophilic nature, conferred by sulfonate groups, makes it ideal for labeling biomolecules in aqueous conditions without the need for organic co-solvents, which helps in preserving the native structure of delicate proteins.[1] The key feature of Sulfo-Cy5 azide is the presence of an azide (-N3) group, which allows it to be covalently conjugated to molecules containing an alkyne group via "click chemistry".[3]
This application note focuses on the use of this compound for flow cytometry, particularly for the detection of proliferating cells. The methodology is based on the metabolic incorporation of an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA. Following incorporation, cells are fixed, permeabilized, and the alkyne-containing DNA is detected with this compound through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This method is a robust and sensitive alternative to the traditional bromodeoxyuridine (BrdU) assay, as it does not require harsh DNA denaturation steps, making it more compatible with co-staining of other cellular antigens.[4][5]
Key Reagent: this compound Properties
Sulfo-Cy5 is an analog of the popular Cy5® fluorophore, making it compatible with a wide range of standard fluorescence instrumentation.[2] Its key spectral and physical properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient | ~250,000 - 271,000 M⁻¹cm⁻¹ | [1][6] |
| Quantum Yield | ~0.28 | [1] |
| Reactive Group | Azide (-N3) | [3] |
| Solubility | Water, DMSO, DMF | [6] |
| Storage Conditions | -20°C, protected from light | [1][7] |
Core Application: Cell Proliferation Analysis via EdU Incorporation
The most prominent flow cytometry application for this compound is the quantitative assessment of cell proliferation.[8] The workflow involves pulse-labeling live cells with EdU, a thymidine (B127349) analog, which is incorporated into DNA during the S-phase of the cell cycle. The small size of the this compound allows it to efficiently penetrate the cell and react with the incorporated EdU, leading to a bright and specific fluorescent signal in proliferating cells.[4]
General Experimental Workflow
The overall process from cell labeling to analysis is depicted in the workflow diagram below. This multi-step process ensures specific labeling of the target molecule and preparation of cells for accurate flow cytometric analysis.
The Click Chemistry Reaction
The detection of EdU is based on a copper-catalyzed covalent reaction between the alkyne group in EdU and the azide group of Sulfo-Cy5.[4] This highly specific and bio-orthogonal reaction forms a stable triazole linkage.
Detailed Experimental Protocol
This protocol is optimized for detecting proliferation in a suspension cell culture, such as Jurkat cells. Volumes are for samples processed in 12 x 75-mm flow cytometry tubes.
Materials Required
-
Cells and Culture Medium: Healthy, asynchronously growing cell culture.
-
EdU (5-ethynyl-2'-deoxyuridine): 10 mM stock in DMSO or water.
-
This compound: Prepare a 1-2 mM stock solution in DMSO or water. Store at -20°C.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization and Wash Buffer: 1X Saponin-based permeabilization and wash reagent (e.g., 0.1% Saponin in PBS with 1% BSA).
-
Click Reaction Buffer: 100 mM Tris-HCl, pH ~8.5.
-
Copper Sulfate (CuSO₄): 100 mM solution in water.
-
Reducing Agent: 1 M Ascorbic Acid or Ascorbate solution in water (prepare fresh).
-
FACS Buffer: PBS with 1% BSA and 0.05% Sodium Azide.
Step-by-Step Methodology
-
EdU Labeling of Cells:
-
Adjust cell density to ~1 x 10⁶ cells/mL in pre-warmed culture medium.
-
Add EdU to a final concentration of 10 µM. For a negative control, prepare an identical sample without EdU.
-
Incubate for 2 hours under conditions optimal for the cell type. Incubation time may be adjusted depending on the cell division rate.[9]
-
-
Cell Harvest and Fixation:
-
Transfer cells to a flow cytometry tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cells once with 3 mL of PBS containing 1% BSA.
-
Pellet the cells again and discard the supernatant.
-
Resuspend the cell pellet by vortexing, then add 100 µL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature, protected from light.[10]
-
Wash once with 3 mL of PBS with 1% BSA, pellet, and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of 1X Permeabilization and Wash Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Important: Prepare the Click Reaction Cocktail immediately before use and use within 15 minutes.[4][10]
-
For each sample, prepare the cocktail according to the table below:
Component Volume per Reaction Final Concentration Click Reaction Buffer 438 µL ~90 mM Copper Sulfate (CuSO₄) 10 µL 2 mM This compound (2 mM) 2.5 µL 5 µM Reducing Agent (1 M) 50 µL 100 mM | Total Volume | 500 µL | N/A |
-
Add 500 µL of the freshly prepared Click Reaction Cocktail to each permeabilized cell sample.
-
Incubate for 30 minutes at room temperature, protected from light.[4]
-
Wash cells once with 3 mL of Permeabilization and Wash Buffer. Pellet and discard the supernatant.
-
-
Optional Staining and Final Preparation:
-
For co-staining with other antibodies or a DNA content dye, perform those staining protocols now according to manufacturer recommendations.
-
Resuspend the final cell pellet in 0.5 mL of FACS buffer.
-
-
Flow Cytometry Analysis:
Data Analysis and Expected Results
Analysis involves gating on single, live cells and then plotting the Sulfo-Cy5 fluorescence to identify the EdU-positive (proliferating) population. The negative control sample (no EdU) should be used to set the gate for background fluorescence.
Instrument Settings
| Parameter | Laser Excitation | Emission Filter | Recommended Amplification |
| Sulfo-Cy5 Signal | 633/640 nm (Red) | 660/20 nm BP | Logarithmic |
| DAPI (DNA Content) | 355/405 nm (UV/Violet) | 450/50 nm BP | Linear |
| Propidium Iodide (DNA Content) | 488 nm (Blue) | 610/20 nm BP | Linear |
Representative Quantitative Data
The following table illustrates typical results from an experiment assessing the effect of a cell cycle inhibitor on a cancer cell line.
| Sample Condition | Cell Count | % Gated as EdU-Positive (S-Phase) |
| Untreated Control | 100,000 | 45.2% |
| No EdU Control | 100,000 | 0.8% |
| Cell Cycle Inhibitor (Drug X) | 100,000 | 8.5% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inefficient EdU incorporation.- Inactive click reaction components.- Insufficient permeabilization. | - Optimize EdU concentration and incubation time for your cell line.- Prepare the reducing agent solution fresh each time.- Ensure the permeabilization buffer is effective; for some targets, a stronger detergent may be needed.[11][12] |
| High Background | - Non-specific antibody binding (if co-staining).- Excess this compound reagent.- Cell clumps or debris. | - Include an isotype control for antibodies and consider using an Fc block.[13]- Ensure thorough washing after the click reaction step.- Filter samples before analysis and use appropriate forward/side scatter gating to exclude doublets and debris.[14] |
| Poor Cell Recovery | - Excessive centrifugation speeds.- Cell death due to reagent toxicity. | - Do not centrifuge cells at high speeds or vortex too aggressively.[11]- Titrate EdU and other reagents to find the optimal, non-toxic concentrations. |
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 7. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. Flow cytometry troubleshooting | Abcam [abcam.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Sulfo-Cy5 Azide in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that is an invaluable tool for single-molecule imaging techniques. Its high photostability, brightness, and water solubility make it an excellent candidate for labeling biomolecules in aqueous environments, which is crucial for maintaining their native conformation and function. The azide group allows for its specific attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction. This specificity is paramount in single-molecule studies where precise labeling is required to track individual molecules and observe their dynamics.
The far-red emission of Sulfo-Cy5 is particularly advantageous for cellular imaging as it minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio. These properties make Sulfo-Cy5 azide a versatile probe for a range of advanced single-molecule techniques, including single-molecule Förster Resonance Energy Transfer (smFRET), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).
Key Features of this compound
-
High Water Solubility: The presence of sulfonate groups enhances hydrophilicity, allowing for direct labeling of proteins and other biomolecules in aqueous buffers without the need for organic co-solvents that can denature sensitive samples.[1][2]
-
Far-Red Fluorescence: With an excitation maximum around 646-648 nm and an emission maximum around 662-671 nm, Sulfo-Cy5 is well-suited for excitation by common laser lines (e.g., 633 nm or 647 nm) and minimizes background autofluorescence from cells and tissues.[3][4]
-
High Photostability and Brightness: Sulfo-Cy5 exhibits a high extinction coefficient and a good quantum yield, resulting in bright, stable fluorescence signals that are essential for detecting and tracking single molecules over extended periods.[2][5]
-
Bioorthogonal Labeling: The azide functional group enables highly specific and efficient covalent labeling of alkyne-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This ensures that the dye is attached only at the desired location, preserving the biomolecule's function.
Applications in Single-Molecule Imaging
This compound is a powerful tool for a variety of single-molecule imaging applications:
-
Single-Molecule FRET (smFRET): In smFRET experiments, this compound can be used as an acceptor dye in combination with a suitable donor dye (e.g., Cy3) to measure intramolecular distances and conformational changes in real-time. The high photostability of Sulfo-Cy5 allows for longer observation times of single molecules.
-
STORM and PALM: These super-resolution microscopy techniques rely on the photoswitching of individual fluorophores to reconstruct images with sub-diffraction-limit resolution. The photophysical properties of Sulfo-Cy5 make it an excellent candidate for STORM, where it can be induced to blink, allowing for the precise localization of individual molecules.
-
Single-Molecule Tracking: The bright and stable fluorescence of this compound enables the tracking of individual labeled proteins, nucleic acids, or other biomolecules in living cells or in vitro reconstituted systems. This allows for the study of their diffusion dynamics, interactions, and localization.
Quantitative Data
The photophysical properties of this compound are summarized in the table below. These values may vary slightly depending on the supplier and the local chemical environment.
| Property | Value | Reference(s) |
| Excitation Maximum (λ_max,ex_) | ~646 - 648 nm | [1][3][4][5] |
| Emission Maximum (λ_max,em_) | ~662 - 671 nm | [1][3][4][5] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | [1][3][4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [5][6] |
| Solubility | High in water, DMSO, DMF | [3] |
Experimental Protocols
Here we provide detailed protocols for labeling biomolecules with this compound and for its application in single-molecule imaging.
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound via CuAAC
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a protein containing a genetically incorporated alkyne-bearing unnatural amino acid.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Copper(II) sulfate: Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
THPTA: Prepare a 100 mM stock solution of THPTA in deionized water.
-
Sodium ascorbate: Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified protein (to a final concentration of 10-50 µM)
-
This compound stock solution (to a final concentration of 100-500 µM; 5-10 fold molar excess over the protein)
-
Premix of CuSO₄ and THPTA: Add the 20 mM CuSO₄ stock to the 100 mM THPTA stock to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA. Add this premix to the reaction to a final concentration of 50 µM CuSO₄ and 250 µM THPTA.
-
Freshly prepared 100 mM sodium ascorbate stock solution (to a final concentration of 2.5 mM).
-
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted dye and other reaction components by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and the absorbance of Sulfo-Cy5 at ~647 nm.
-
Store the labeled protein at 4°C for short-term storage or at -80°C for long-term storage, protected from light.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol describes the copper-free click chemistry reaction for labeling proteins modified with a strained alkyne (e.g., DBCO).
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, mix the strained alkyne-modified protein (final concentration 10-50 µM) with a 2-5 fold molar excess of the this compound stock solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification and Storage:
-
Purify the labeled protein using a desalting column as described in Protocol 1.
-
Characterize and store the labeled protein as described in Protocol 1.
-
Protocol 3: Single-Molecule FRET (smFRET) Imaging
This protocol provides a general workflow for an in vitro smFRET experiment using a protein labeled with a donor (e.g., Cy3) and Sulfo-Cy5 as the acceptor.
Materials:
-
Dual-labeled protein with donor and acceptor fluorophores
-
Microscope coverslips and slides
-
Surface passivation reagents (e.g., PEG-silane, biotin-PEG-silane)
-
Streptavidin
-
Imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)
-
Triplet state quencher (e.g., Trolox)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Surface Passivation:
-
Thoroughly clean microscope coverslips.
-
Passivate the surface with a mixture of PEG-silane and biotin-PEG-silane to prevent non-specific binding of proteins.
-
Assemble a flow chamber using the passivated coverslip and a slide.
-
-
Sample Immobilization:
-
Incubate the flow chamber with a solution of streptavidin to coat the surface.
-
Wash away excess streptavidin.
-
Introduce a biotinylated molecule that will specifically bind your protein of interest, or if the protein itself is biotinylated, introduce the labeled protein directly at a pM concentration to achieve single-molecule density.
-
-
Imaging:
-
Prepare the imaging buffer containing an oxygen scavenging system and a triplet state quencher to improve fluorophore photostability.
-
Introduce the imaging buffer into the flow chamber.
-
Image the sample on a TIRF microscope equipped with appropriate lasers for exciting the donor dye (e.g., 532 nm for Cy3) and detectors to simultaneously collect donor and acceptor fluorescence.
-
Acquire time-series of images to observe FRET dynamics.
-
Protocol 4: STORM Imaging
This protocol outlines the steps for performing dSTORM (direct STORM) with this compound labeled proteins.
Materials:
-
This compound labeled sample on a coverslip
-
STORM imaging buffer: A buffer containing a reducing agent to promote photoswitching. A common recipe is:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM NaCl
-
10% (w/v) glucose
-
500 µg/mL glucose oxidase
-
40 µg/mL catalase
-
100 mM mercaptoethylamine (MEA)
-
-
STORM-capable fluorescence microscope
Procedure:
-
Sample Preparation:
-
Immobilize the this compound labeled biomolecules on a coverslip.
-
-
Imaging Buffer Preparation:
-
Prepare the STORM imaging buffer immediately before use. The MEA is crucial for inducing the blinking of the Cy5 dye.
-
-
STORM Imaging:
-
Mount the coverslip on the microscope.
-
Replace the buffer with the STORM imaging buffer.
-
Use a high-power laser (e.g., 647 nm) to excite the Sulfo-Cy5 and induce photoswitching.
-
Acquire a long series of images (typically 10,000-100,000 frames) with a short exposure time.
-
The blinking of individual Sulfo-Cy5 molecules will be recorded.
-
-
Image Reconstruction:
-
Use specialized software to analyze the image series. The software will localize the center of each fluorescence blink with high precision.
-
A super-resolution image is reconstructed from the coordinates of all localized molecules.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Single molecule high-resolution colocalization of Cy3 and Cy5 attached to macromolecules measures intramolecular distances through time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lamichhanelab.utk.edu [lamichhanelab.utk.edu]
- 5. interchim.fr [interchim.fr]
- 6. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling with Sulfo-Cy5 Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development, enabling precise investigation of protein function, localization, and dynamics. Sulfo-Cy5 azide (B81097) is a water-soluble, bright, and photostable fluorescent dye ideally suited for this purpose. Its azide functionality allows for covalent attachment to proteins containing a bioorthogonally reactive alkyne group through "click chemistry." This highly efficient and specific reaction proceeds under mild, aqueous conditions, making it compatible with sensitive biological samples, including live cells.[1]
This document provides detailed application notes and protocols for the site-specific labeling of proteins using Sulfo-Cy5 azide via two powerful click chemistry techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of the Technology
Site-specific incorporation of an alkyne-bearing unnatural amino acid into a protein of interest provides the handle for covalent modification with this compound. This is typically achieved through genetic code expansion techniques, where a unique codon (e.g., an amber stop codon) is repurposed to encode the unnatural amino acid.[2][3] Once the alkyne-modified protein is expressed, it can be specifically labeled with this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4] This reaction is characterized by high yields and specificity.[5] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[6] The use of copper-chelating ligands like THPTA can mitigate this toxicity and protect labeled proteins from oxidative damage.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with an azide, eliminating the need for a cytotoxic copper catalyst.[7] This makes SPAAC the preferred method for labeling proteins on the surface of or inside living cells.[3] While generally highly specific, some cyclooctynes can exhibit off-target reactivity with thiols.[5]
Data Presentation
Comparison of CuAAC and SPAAC for Protein Labeling
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for reaction efficiency with biocompatibility. The following table summarizes a comparative proteomics study on labeling azido-modified glycoproteins.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Catalyst | Copper(I) | None (driven by ring strain) | [5][8] |
| Biocompatibility | Potentially cytotoxic, limiting for in vivo applications without protective ligands. | Generally considered highly biocompatible and suitable for live-cell and in vivo studies. | [6] |
| Reaction Kinetics | Generally very fast and efficient. | Reaction rates are dependent on the specific cyclooctyne used but can be very rapid. | [5][8] |
| Identified O-GlcNAc Modified Proteins | 229 | 188 | [9][10] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules. | Some cyclooctynes can react with thiols, leading to off-target labeling. | [5][9] |
Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Solubility | High in water and common organic solvents (DMSO, DMF) | [1] |
| Storage | Store at -20°C, protected from light. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Purified Alkyne-Modified Proteins
This protocol is suitable for labeling purified proteins containing a terminal alkyne modification in vitro.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Degassing equipment (e.g., vacuum line, argon or nitrogen gas)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 300 µM to initiate the click reaction.[11]
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 1 hour, protected from light.[11] Longer incubation times may improve labeling efficiency.
-
-
Purification:
-
Remove unreacted this compound and other reaction components by size-exclusion chromatography or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Cell Surface Proteins
This protocol is designed for the specific labeling of proteins on the surface of live cells that have been metabolically engineered to express an alkyne-containing unnatural amino acid.
Materials:
-
Cells expressing the alkyne-modified protein of interest
-
Cell culture medium
-
PBS (pH 7.4)
-
This compound-DBCO (or other strained cyclooctyne conjugate)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells expressing the alkyne-modified protein to the desired confluency.
-
Gently wash the cells twice with ice-cold PBS to remove any residual media components.
-
-
Labeling Reaction:
-
Prepare a solution of this compound-DBCO in PBS or cell culture medium. The optimal concentration should be determined empirically but typically ranges from 2 to 40 µM.[11]
-
Incubate the cells with the this compound-DBCO solution for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing:
-
After incubation, gently wash the cells three times with ice-cold PBS to remove any unbound dye.
-
-
Analysis:
-
The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Mandatory Visualizations
Caption: General workflow for site-specific protein labeling with this compound.
Caption: Visualization of a receptor internalization pathway using this compound labeling.
Applications in Research and Drug Development
Site-specific labeling of proteins with this compound has a wide range of applications:
-
Visualizing Protein Localization and Trafficking: Tracking the movement of labeled proteins within cells provides insights into processes like receptor internalization, protein secretion, and organelle dynamics.[12][13][14][15]
-
Studying Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can be employed to study the interaction between a this compound-labeled protein and another fluorescently tagged protein.
-
High-Resolution Imaging: The brightness and photostability of Sulfo-Cy5 make it suitable for super-resolution microscopy techniques, allowing for the visualization of protein organization at the nanoscale.
-
Drug Target Engagement Studies: Labeling a target protein allows for the direct visualization of its interaction with a potential drug candidate, aiding in the drug discovery process.
-
Development of Diagnostic Tools: Labeled antibodies and other proteins can be used as probes in various diagnostic assays, such as flow cytometry and immunohistochemistry.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient incorporation of the unnatural amino acid. | Optimize transfection/expression conditions. Verify UAA incorporation by mass spectrometry. |
| Suboptimal reaction conditions. | Titrate the concentration of this compound and catalyst (for CuAAC). Optimize incubation time and temperature. | |
| Oxidation of the alkyne or degradation of the azide. | Use fresh reagents. For CuAAC, degas solutions to remove oxygen. | |
| High Background/Non-specific Labeling | Non-specific binding of the dye to the protein or cell surface. | Increase the number of washing steps. Include a blocking step (e.g., with BSA) for cell-based assays. For SPAAC, consider a different cyclooctyne with lower thiol reactivity. For CuAAC, ensure the use of a protective ligand like THPTA.[9] |
| Presence of endogenous azides or alkynes (rare in biological systems). | Perform a no-alkyne/no-azide control to assess background. | |
| Altered Protein Function | The label interferes with the protein's active site or conformation. | Choose a labeling site distant from functionally important domains. |
Conclusion
Site-specific protein labeling with this compound using click chemistry is a powerful and versatile tool for a wide range of applications in biological research and drug development. The choice between the robust, in vitro-suited CuAAC and the biocompatible SPAAC allows for tailored experimental design. By following the detailed protocols and considering the potential challenges, researchers can effectively utilize this compound to gain valuable insights into protein function and behavior.
References
- 1. Конъюгация белков, модифицированных алкином или азидом, с азидами или алкинами красителей [ru.lumiprobe.com]
- 2. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. neb.com [neb.com]
- 13. The role of receptor internalization in CD95 signaling | The EMBO Journal [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfo-Cy5 Azide Conjugation to Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to antibodies is a cornerstone of immunofluorescence (IF) and related immunoassays, enabling the specific visualization and quantification of target antigens in cells and tissues. Sulfo-Cy5 azide (B81097) is a bright, photostable, and water-soluble far-red fluorescent dye that is ideal for such applications.[1][2][3][4] Its azide functional group allows for highly specific and efficient covalent labeling of alkyne-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[5][6][7] This bioorthogonal ligation strategy offers significant advantages over traditional amine-based labeling (e.g., NHS esters), including higher specificity, efficiency, and the ability to label in complex biological media.[6][7] The resulting Sulfo-Cy5-antibody conjugates exhibit bright fluorescence with excitation and emission maxima in the far-red spectrum (~646 nm and ~662 nm, respectively), minimizing autofluorescence from biological samples and enabling high-contrast imaging.[1][2]
These application notes provide detailed protocols for the preparation of alkyne-modified antibodies, their subsequent conjugation with Sulfo-Cy5 azide, and their application in immunofluorescence staining.
Quantitative Data Summary
The spectral and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1][2][4] |
| Emission Maximum (λem) | ~662 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | 271,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [2][4] |
| Stokes Shift | ~16 nm | [1] |
| Molecular Weight | ~762.98 g/mol | [2][3] |
| Solubility | High in water | [2][3][4] |
| Reactive Group | Azide (-N₃) | [5] |
Experimental Workflows and Signaling Pathways
Overall Workflow
The following diagram illustrates the complete workflow from antibody modification to its use in immunofluorescence imaging.
Caption: Workflow for Sulfo-Cy5 antibody conjugation and immunofluorescence.
Click Chemistry Conjugation Pathway
The core of the conjugation process is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Important Pre-Conjugation Considerations:
-
Antibody Purity: The antibody should be purified and in a buffer free of amines (e.g., Tris, glycine) and sodium azide.[8][9] Sodium azide will interfere with the click reaction. If these substances are present, the antibody must be dialyzed or purified using an appropriate buffer exchange column.[8]
-
Antibody Concentration: For optimal labeling, the antibody concentration should be at least 1-2 mg/mL.[10]
Protocol 1: Antibody Modification with an Alkyne Group (General Protocol)
This protocol describes a general method for introducing alkyne groups onto an antibody via reaction with an NHS-alkyne linker. The degree of modification can be controlled by adjusting the molar ratio of the linker to the antibody.
Materials:
-
Purified antibody (1-2 mg/mL in PBS, pH 7.2-7.4)
-
NHS-alkyne linker (e.g., DBCO-NHS ester or a simple alkyne-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:
-
Prepare Antibody:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS).
-
Adjust the antibody solution to a final concentration of 1-2 mg/mL.
-
Add 1/10th volume of Reaction Buffer to the antibody solution to raise the pH to ~8.3.
-
-
Prepare Alkyne Linker:
-
Immediately before use, dissolve the NHS-alkyne linker in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved NHS-alkyne linker to the antibody solution.
-
Mix gently by pipetting.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess, unreacted NHS-alkyne linker by purifying the antibody using a desalting spin column according to the manufacturer's instructions.
-
The purified alkyne-modified antibody is now ready for conjugation to this compound.
-
Protocol 2: this compound Conjugation to Alkyne-Modified Antibody
This protocol details the CuAAC "click" reaction to conjugate this compound to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (10 mM in water)
-
Copper-stabilizing ligand solution (e.g., 50 mM THPTA in water)[11]
-
Freshly prepared Sodium Ascorbate solution (100 mM in water)[11]
-
PBS (pH 7.4)
-
Purification column (e.g., Zeba™ Spin Desalting Column, 40K MWCO or equivalent)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in nuclease-free water or DMSO to a stock concentration of 10 mM.
-
Prepare a fresh solution of Sodium Ascorbate immediately before use.
-
-
Prepare the Click-Reaction Mix:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified antibody (to a final concentration of 1-5 µM)
-
This compound (add a 3- to 10-fold molar excess over the antibody)
-
Copper(II) Sulfate (to a final concentration of 50-100 µM)
-
Stabilizing Ligand (to a final concentration of 250-500 µM; maintain a 5:1 ratio with CuSO₄)[11]
-
-
Mix gently.
-
-
Initiate the Reaction:
-
Add Sodium Ascorbate to the reaction mix to a final concentration of 2.5-5 mM to reduce Cu(II) to the catalytic Cu(I).[11]
-
Mix gently by pipetting. The final reaction volume will depend on the amount of antibody being labeled.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Purify the Sulfo-Cy5-labeled antibody from excess dye and catalyst components using a desalting spin column (40K MWCO or appropriate for your antibody).
-
Collect the purified conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~646 nm (for Sulfo-Cy5).
-
The optimal DOL for most antibodies is between 2 and 8.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C in single-use aliquots.
-
Protocol 3: Immunofluorescence Staining with Sulfo-Cy5 Conjugated Antibody
This protocol provides a general workflow for immunofluorescent staining of adherent cells.
Materials:
-
Sulfo-Cy5 conjugated antibody (from Protocol 2)
-
Cells grown on coverslips
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA in PBS
-
Wash Buffer: PBS
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Preparation:
-
Wash cells briefly with PBS.
-
Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the Sulfo-Cy5 conjugated antibody to its optimal working concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslips with nail polish.
-
Image the samples using a fluorescence microscope equipped with appropriate filters for DAPI and Cy5.
-
References
- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ibiantech.com [ibiantech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stratechscientific.wordpress.com [stratechscientific.wordpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. drmr.com [drmr.com]
- 9. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Immunocytochemistry protocol | Abcam [abcam.com]
Application Notes and Protocols for Dual-Labeling Experiments Using Sulfo-Cy5 Azide and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and performing dual-labeling experiments using Sulfo-Cy5 azide (B81097) in conjunction with other fluorophores. Detailed protocols for common applications such as cell proliferation assays, immunofluorescence, and Förster Resonance Energy Transfer (FRET) are included, along with data presentation tables and workflow visualizations.
Introduction to Dual-Labeling with Sulfo-Cy5 Azide
This compound is a water-soluble, bright, far-red fluorescent probe ideal for biological labeling through click chemistry.[1] Its emission in the far-red spectrum minimizes autofluorescence from biological samples, providing a high signal-to-noise ratio.[1] Dual-labeling experiments, where two distinct cellular components or events are simultaneously visualized, are powerful techniques in cell biology and drug development. By combining this compound with a second fluorophore emitting in a different spectral range (e.g., green or yellow), researchers can investigate protein colocalization, protein-protein interactions, and dynamic cellular processes with high specificity and clarity.
The primary method for incorporating this compound is through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry" that is highly specific and biocompatible.[2][3] This reaction enables the covalent attachment of this compound to a biomolecule of interest that has been metabolically, enzymatically, or chemically modified to contain an alkyne group.
Data Presentation
Spectral Properties of this compound and Potential Partner Fluorophores
Successful dual-labeling experiments hinge on the selection of fluorophores with minimal spectral overlap. The following table summarizes the key spectral properties of this compound and commonly used partner fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (cm⁻¹M⁻¹) | Notes |
| This compound | ~646 | ~662 | ~0.28 | ~250,000 | Far-red emission, ideal for reducing background autofluorescence.[1] |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 | Bright green fluorescence, spectrally distinct from Sulfo-Cy5. |
| FITC | 494 | 518 | 0.92 | 75,000 | Commonly used green fluorophore, good partner for Sulfo-Cy5. |
| Cy3 | 550 | 570 | 0.15 | 150,000 | Bright yellow-orange fluorescence, often used as a FRET donor for Cy5. |
| GFP (EGFP) | 488 | 507 | 0.60 | 55,000 | Genetically encoded fluorescent protein, allows for labeling of specific proteins in live cells. |
Expected FRET Efficiencies with Sulfo-Cy5 as an Acceptor
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. The efficiency of FRET is dependent on the distance between the donor and acceptor fluorophores. The Cy3-Cy5 pair is a well-characterized FRET pair.
| Donor Fluorophore | Acceptor Fluorophore | Förster Radius (R₀) in Å | Expected FRET Efficiency (at R < R₀) |
| Cy3 | Sulfo-Cy5 | ~50-60 | High |
| Alexa Fluor 555 | Sulfo-Cy5 | ~50-60 | High |
| FITC | Sulfo-Cy5 | ~40-50 | Moderate |
Note: Actual FRET efficiency will vary depending on the specific labeling geometry and the distance between the fluorophores in the biological context.
Experimental Protocols
Protocol 1: Dual-Labeling for Cell Proliferation Analysis (Based on Click-iT™ EdU Assays)
This protocol describes the simultaneous detection of DNA synthesis (using EdU incorporation) and a specific protein of interest through immunofluorescence. Proliferating cells are labeled with EdU (an alkyne-containing nucleoside analog), which is then detected with this compound. A second antibody-based label is used for a protein of interest, detected with a green-emitting secondary antibody (e.g., Alexa Fluor 488).
Materials:
-
Cells cultured on coverslips
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Click-iT™ reaction buffer)
-
This compound
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate (B8700270) or a commercial reaction additive)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against the protein of interest
-
Secondary antibody conjugated to a green fluorophore (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
EdU Labeling:
-
Incubate cells with 10 µM EdU in complete culture medium for a duration appropriate for the cell type (e.g., 1-2 hours for actively dividing cells).
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Chemistry Reaction (this compound Labeling):
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical reaction includes the click chemistry buffer, CuSO₄, the reducing agent, and this compound (final concentration typically 1-5 µM).
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate with DAPI or Hoechst 33342 for 5-10 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI/Hoechst (blue), Alexa Fluor 488 (green), and Sulfo-Cy5 (far-red).
-
Protocol 2: Förster Resonance Energy Transfer (FRET) Imaging of Protein-Protein Interactions
This protocol outlines a method for detecting protein-protein interactions in live or fixed cells using a FRET pair consisting of a donor fluorophore (e.g., GFP or Cy3) and this compound as the acceptor. One protein is tagged with the donor (e.g., via genetic fusion to GFP or antibody labeling with Cy3), and the interacting partner is labeled with an alkyne-containing non-canonical amino acid, followed by reaction with this compound.
Materials:
-
Cells expressing the donor-tagged protein and the alkyne-modified interacting protein.
-
Fixative solution (if applicable)
-
Permeabilization buffer (if applicable)
-
Click chemistry reagents as in Protocol 1.
-
FRET imaging microscope with appropriate laser lines and emission filters for the donor and acceptor.
Procedure:
-
Cell Preparation and Labeling:
-
Co-express the donor-labeled protein (e.g., Protein A-GFP) and the alkyne-containing interacting protein (e.g., Protein B with a non-canonical amino acid).
-
(Optional) Fix and permeabilize the cells as described in Protocol 1.
-
-
Click Chemistry Reaction:
-
Perform the click reaction with this compound to label the alkyne-modified protein as described in Protocol 1.
-
-
FRET Imaging:
-
Acquire three sets of images:
-
Donor Channel: Excite at the donor's excitation wavelength (e.g., 488 nm for GFP) and collect emission at the donor's emission wavelength (e.g., 500-550 nm).
-
Acceptor Channel: Excite at the acceptor's excitation wavelength (e.g., 640 nm for Sulfo-Cy5) and collect emission at the acceptor's emission wavelength (e.g., 660-700 nm).
-
FRET Channel: Excite at the donor's excitation wavelength (e.g., 488 nm) and collect emission at the acceptor's emission wavelength (e.g., 660-700 nm).
-
-
-
Data Analysis:
-
Correct for background and spectral bleed-through.
-
Calculate the FRET efficiency using established algorithms (e.g., sensitized emission method). An increase in the FRET signal indicates close proximity (<10 nm) of the two labeled proteins.
-
Visualizations
Caption: Workflow for dual-labeling of cell proliferation and a protein of interest.
Caption: Principle of FRET for detecting protein-protein interactions.
References
Application Notes: Sulfo-Cy5 Azide in Super-Resolution Microscopy (STORM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy5 azide (B81097) in super-resolution microscopy, with a primary focus on Stochastic Optical Reconstruction Microscopy (STORM). Sulfo-Cy5 azide is a water-soluble, bright, and photostable cyanine (B1664457) dye functionalized with an azide group, making it an excellent probe for bioorthogonal labeling via click chemistry.[1][2][3] Its photophysical properties are well-suited for single-molecule localization microscopy (SMLM) techniques like STORM, enabling imaging beyond the diffraction limit of light.[4]
Key Properties of this compound
This compound is a sulfonated cyanine dye, which imparts high water solubility and reduces aggregation, making it ideal for labeling biological molecules in aqueous environments.[2][3] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λ_abs_) | ~647 nm | [5][6] |
| Emission Maximum (λ_em_) | ~663 nm | [5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2][6] |
| Molecular Weight | ~833 g/mol | [6] |
| Solubility | Water, DMSO, DMF | [2][6] |
| Reactive Group | Azide (-N₃) | [1] |
Principle of Application in STORM
STORM relies on the stochastic activation and subsequent imaging of a sparse subset of fluorophores in a sample, allowing their precise localization. By repeating this process over thousands of frames, a super-resolved image is reconstructed. Sulfo-Cy5, like its analog Cy5, can be induced to "blink" – switching between a fluorescent "on" state and a dark "off" state – under specific imaging conditions, typically in the presence of a reducing agent in a specialized STORM buffer.[4]
The azide group on Sulfo-Cy5 allows for its covalent attachment to a target biomolecule that has been metabolically, enzymatically, or chemically tagged with a complementary alkyne group (e.g., a terminal alkyne or a strained cyclooctyne). This targeted labeling is achieved through "click chemistry," a set of highly efficient and bioorthogonal reactions.[1][7]
Experimental Workflows
Two primary click chemistry reactions are utilized for labeling with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I). Due to the cytotoxicity of copper, this method is primarily used for fixed cells.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide. SPAAC is biocompatible and suitable for live-cell imaging.[1][8][9]
Below are diagrams illustrating the experimental workflows for labeling and STORM imaging.
Protocols
Protocol 1: Cell Preparation and Metabolic Labeling with an Alkyne
This protocol describes the introduction of an alkyne group into cellular proteins using L-azidohomoalanine (AHA) as a methionine surrogate. For SPAAC, an alkyne-modified substrate like a cyclooctyne-bearing amino acid would be used.
-
Cell Culture: Plate cells on high-precision glass coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency.
-
Methionine Starvation (Optional but Recommended): Gently wash the cells with pre-warmed PBS. Replace the normal growth medium with methionine-free medium and incubate for 30-60 minutes.
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with an alkyne-containing methionine analog (e.g., L-homopropargylglycine, HPG) at a final concentration of 25-50 µM. Incubate for 1-4 hours. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.
-
Wash: Wash the cells three times with pre-warmed PBS to remove the unincorporated alkyne analog.
Protocol 2: Labeling with this compound via CuAAC (Fixed Cells)
-
Fixation: Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the CuAAC reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
PBS (to final volume)
-
This compound (final concentration 1-5 µM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (final concentration 250 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (final concentration 50 µM)
-
Sodium ascorbate (B8700270) (freshly prepared) (final concentration 2.5 mM)
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells extensively with PBS to remove unreacted reagents.
Protocol 3: Labeling with this compound via SPAAC (Live or Fixed Cells)
-
Staining Solution Preparation: Prepare a solution of a strained cyclooctyne-functionalized Sulfo-Cy5 (e.g., Sulfo-Cy5-DBCO) in a suitable buffer (e.g., HBSS for live cells, PBS for fixed cells) at a final concentration of 1-10 µM.
-
Labeling: Add the staining solution to the cells and incubate for 15-60 minutes at 37°C for live cells or room temperature for fixed cells, protected from light. Incubation times may need optimization.[7]
-
Wash: Wash the cells three times with the appropriate buffer to remove the unbound dye. For live-cell imaging, proceed directly to imaging. For fixed cells, you can store them in PBS at 4°C.
Protocol 4: STORM Imaging
-
STORM Buffer Preparation: A typical STORM buffer contains an oxygen scavenging system and a thiol. A commonly used recipe is:
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
-
GLOX Solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A.
-
MEA Solution: 1 M β-mercaptoethylamine in 0.25 N HCl (pH adjusted to 7.5-8.5).
-
Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution.
-
-
Imaging:
-
Mount the coverslip onto the microscope.
-
Replace the PBS with the freshly prepared STORM imaging buffer.
-
Use a high-power 647 nm laser to excite the Sulfo-Cy5 and induce photoswitching.
-
A lower power 405 nm laser can be used to facilitate the reactivation of the fluorophores from the dark state.
-
Acquire a time series of 10,000 to 100,000 frames with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be short enough to capture single molecule blinking events (typically 10-50 ms).
-
Quantitative Data
The performance of a fluorophore in STORM is critical for achieving high-resolution images. Key parameters include the number of photons detected per switching event (which determines localization precision) and the duty cycle (the fraction of time the fluorophore is in the 'on' state). While specific data for this compound is not extensively published, data from its close analog, Cy5, provides a good estimate of its performance.
| Parameter | Typical Value (for Cy5/Alexa Fluor 647) | Significance in STORM | Reference |
| Photons per switching event | 1,000 - 6,000 | Higher photon count leads to better localization precision. | |
| Localization Precision (lateral) | 6 - 30 nm | Determines the ultimate resolution of the final image. | |
| Duty Cycle | 0.0001 - 0.01 | A low duty cycle is essential to ensure that only a sparse subset of molecules are 'on' in each frame. | |
| Photostability | High | Allows for the collection of a sufficient number of switching events before the dye photobleaches. | [10] |
This compound in PALM
Photoactivated Localization Microscopy (PALM) was originally developed using photoactivatable fluorescent proteins.[11] The distinction between PALM and STORM has become less rigid over time, and it is possible to perform PALM-like experiments with organic dyes.[12] However, STORM is the more common and established technique for cyanine dyes like Sulfo-Cy5.
For a PALM-like experiment with this compound, a photoactivatable alkyne could theoretically be used for labeling. The principle would remain the same: stochastic activation of a sparse population of fluorophores for localization. However, dedicated photoactivatable dyes are generally preferred for PALM.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient metabolic incorporation. | Optimize concentration and incubation time of the alkyne analog. Ensure cells are healthy. |
| Incomplete click reaction. | Prepare fresh catalyst solutions for CuAAC. Ensure reagents are of high quality. Optimize reaction time. | |
| High Background Fluorescence | Non-specific binding of the dye. | Increase the number and duration of wash steps after labeling. Add a blocking step (e.g., with BSA) before labeling. |
| Autofluorescence of the sample. | Use a lower autofluorescence medium. Consider using a quencher. | |
| Poor Blinking Behavior | Suboptimal STORM buffer. | Prepare fresh imaging buffer immediately before use. Optimize the concentration of the thiol (e.g., MEA). Ensure the oxygen scavenging system is active. |
| Laser power is too high or too low. | Adjust the power of the excitation and activation lasers to achieve sparse, single-molecule blinking. | |
| Rapid Photobleaching | Aggressive imaging conditions. | Reduce laser power. Ensure the oxygen scavenging system in the STORM buffer is effective. |
Conclusion
This compound is a versatile and powerful tool for super-resolution microscopy. Its high water solubility, bright fluorescence, and suitability for bioorthogonal click chemistry make it an excellent choice for labeling specific biomolecules for STORM imaging. By following the detailed protocols and understanding the key parameters outlined in these application notes, researchers can achieve high-quality, super-resolved images to investigate biological structures and processes at the nanoscale.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 11. Photoactivated localization microscopy - Wikipedia [en.wikipedia.org]
- 12. ZEISS Microscopy Online Campus | Introduction to Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]
Quantifying Labeling Efficiency of Sulfo-Cy5 Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 azide (B81097) is a water-soluble, bright, far-red fluorescent dye ideal for labeling biomolecules in aqueous environments.[1] Its azide functional group allows for covalent attachment to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctyne-modified molecules via strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These "click chemistry" reactions are highly efficient and specific, making Sulfo-Cy5 azide a versatile tool for fluorescently labeling proteins, nucleic acids, and other biomolecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[3]
Accurate quantification of the labeling efficiency, often expressed as the Degree of Labeling (DOL), is critical for ensuring experimental reproducibility and optimizing assay performance. The DOL represents the average number of dye molecules conjugated to each biomolecule.[4] Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potentially compromise the biological activity of the labeled molecule.[5] This document provides detailed protocols for performing and quantifying the labeling of biomolecules with this compound and for calculating the DOL.
Core Principles of Labeling and Quantification
The labeling of a target molecule with this compound is typically a two-step process:
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Modification of the Target Molecule: The biomolecule of interest must first be modified to introduce an alkyne group. For proteins, this can be achieved by reacting lysine (B10760008) residues with an alkyne-containing N-hydroxysuccinimide (NHS) ester or by incorporating unnatural amino acids with alkyne side chains. For nucleic acids, alkyne-modified nucleoside triphosphates can be incorporated during synthesis.
-
Click Chemistry Reaction: The alkyne-modified biomolecule is then reacted with this compound using either CuAAC or SPAAC to form a stable triazole linkage.
Quantification of the labeling efficiency is performed spectrophotometrically after purifying the labeled conjugate to remove any unreacted dye. By measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy5 (around 646-650 nm), the concentrations of the protein and the dye can be determined, allowing for the calculation of the DOL.[5]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein that has been pre-modified with a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. Note: Avoid buffers containing primary amines (e.g., Tris) if the alkyne modification was introduced via an NHS ester reaction.
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
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Reducing agent (e.g., sodium ascorbate)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25 spin column)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate (B8700270): Prepare a 200 mM stock solution in deionized water. Note: This solution should be prepared fresh.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
-
Labeling Reaction:
-
In a reaction tube, combine the alkyne-modified protein (e.g., 1 mg in 100 µL of PBS).
-
Add the this compound stock solution to achieve the desired molar excess (a starting point of 10-20 molar equivalents is recommended).
-
Prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the CuSO₄/THPTA solution to the reaction mixture (e.g., to a final concentration of 1 mM copper).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Equilibrate a Sephadex G-25 spin column with PBS according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Centrifuge the column to collect the purified labeled protein. The smaller, unconjugated dye molecules will be retained in the column resin.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Protein
This protocol is for labeling a protein that has been modified with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS), pH 7.0-7.5.
-
This compound
-
Anhydrous DMF or DMSO
-
Purification column (e.g., Sephadex G-25 spin column)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a reaction tube, combine the DBCO-modified protein (e.g., 1 mg in 100 µL of PBS).
-
Add the this compound stock solution to achieve the desired molar excess (a starting point of 2-5 molar equivalents is recommended).
-
Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Purify the labeled protein using a Sephadex G-25 spin column as described in Protocol 1, step 3.
-
Protocol 3: Quantification of Labeling Efficiency (Degree of Labeling)
This protocol is applicable to the purified labeled protein from either Protocol 1 or 2.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution in a quartz cuvette with a 1 cm pathlength at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5 (A_max, approximately 650 nm).
-
If the absorbance is greater than 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in the calculations.[6]
-
-
Calculation of Degree of Labeling (DOL):
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the absorbance maximum of Sulfo-Cy5 (~650 nm).
-
CF₂₈₀ is the correction factor for the absorbance of Sulfo-Cy5 at 280 nm (typically around 0.04).[7]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
The concentration of the dye is calculated using the Beer-Lambert law:
Dye Concentration (M) = A_max / ε_dye
Where:
-
A_max is the absorbance of the conjugate at the absorbance maximum of Sulfo-Cy5 (~650 nm).
-
ε_dye is the molar extinction coefficient of Sulfo-Cy5 at its absorbance maximum (typically around 250,000 M⁻¹cm⁻¹).
-
-
The Degree of Labeling is the molar ratio of the dye to the protein:
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Data Presentation
The following tables summarize the key parameters for this compound and provide an example of DOL calculation.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λ_ex) | ~646 nm | [3] |
| Emission Maximum (λ_em) | ~662 nm | [3] |
| Molar Extinction Coefficient (ε_dye) | ~250,000 M⁻¹cm⁻¹ | [8] |
| Correction Factor at 280 nm (CF₂₈₀) | ~0.04 | [7] |
Table 2: Example DOL Calculation for a Sulfo-Cy5 Labeled IgG Antibody
| Parameter | Value |
| Measured Absorbance | |
| A₂₈₀ | 0.85 |
| A_max (at 650 nm) | 0.60 |
| Protein and Dye Properties | |
| ε_protein (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye (Sulfo-Cy5) | 250,000 M⁻¹cm⁻¹ |
| CF₂₈₀ (Sulfo-Cy5) | 0.04 |
| Calculations | |
| Corrected A₂₈₀ | 0.85 - (0.60 × 0.04) = 0.826 |
| Protein Concentration (M) | 0.826 / 210,000 = 3.93 × 10⁻⁶ M |
| Dye Concentration (M) | 0.60 / 250,000 = 2.40 × 10⁻⁶ M |
| Degree of Labeling (DOL) | (2.40 × 10⁻⁶ M) / (3.93 × 10⁻⁶ M) = 0.61 |
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.
Caption: Experimental Workflow for Labeling and Quantification.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Sulfo-Cy5 azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using Sulfo-Cy5 azide (B81097) for fluorescent labeling.
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal is one of the most common issues when working with Sulfo-Cy5 azide. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Q1: My this compound labeling reaction resulted in a very low fluorescence signal. What are the potential causes and how can I fix it?
A low fluorescence signal after labeling can stem from issues with the reagents, the reaction conditions, or the purification process. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Technical Support Center: Sulfo-Cy5 Azide Applications
Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding non-specific binding of Sulfo-Cy5 azide in click chemistry and other labeling applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound?
A1: Non-specific binding of this compound can stem from several factors:
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Hydrophobic and Ionic Interactions: The cyanine (B1664457) dye structure can lead to non-specific interactions with cellular components.[1] Hydrophobicity of a dye is a strong indicator of its propensity for non-specific binding.[2][3]
-
Excess Reagent Concentration: Using too high a concentration of the this compound probe can lead to increased background signal.[4][5][6]
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Insufficient Washing: Inadequate washing steps after the labeling reaction fail to remove all unbound dye, contributing to high background.[1][6][7]
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Suboptimal Blocking: Insufficient blocking of non-specific binding sites on cells or tissues can lead to off-target dye accumulation.[1][7]
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Click Chemistry-Specific Issues: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), non-specific binding of copper ions, impurities in reagents, and side reactions with thiols can contribute to background fluorescence.[4][8]
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Cell-Type Specific Binding: Cyanine dyes like Cy5 have been observed to exhibit non-specific binding to certain immune cells, such as monocytes and macrophages.[1][9]
Q2: How can I be sure that the signal I'm observing is from a specific click reaction?
A2: To confirm the specificity of your labeling, it is crucial to include proper negative controls in your experiment. A key control is to perform the reaction on a sample that does not contain the alkyne-modified target. If you observe a high signal in this negative control, it indicates that the this compound is binding non-specifically.
Q3: Can the buffer composition affect the non-specific binding of this compound?
A3: Yes, buffer composition plays a significant role. The pH and ionic strength of the buffer can influence charge-based and hydrophobic interactions.[10][11] It is also important to ensure that your buffers are free from primary amines or high concentrations of urea (B33335) which can interfere with the reaction.[4] For live-cell imaging, using an optically clear buffered saline solution or a medium designed to reduce background fluorescence, such as Gibco FluoroBrite DMEM, can improve the signal-to-background ratio.[6]
Q4: Are there alternatives to copper-catalyzed click chemistry (CuAAC) that might reduce non-specific binding?
A4: Yes, strain-promoted alkyne-azide cycloaddition (SPAAC) is a copper-free click chemistry method.[12][13] This approach can be advantageous as it eliminates issues related to copper-ion-mediated non-specific binding and cytotoxicity.[13][14] SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides.[12][13]
Troubleshooting Guides
Issue: High Background Fluorescence in Negative Controls
High background fluorescence in your negative control samples is a clear indicator of non-specific binding of the this compound probe. The following steps can be taken to troubleshoot this issue.
Optimization of Reagent Concentrations and Washing Steps
| Parameter | Recommendation | Expected Outcome |
| This compound Concentration | Titrate the concentration of the this compound probe. Start with the manufacturer's recommended concentration and test a range of lower concentrations.[4][5][6] | Reduced background fluorescence in negative controls.[4] |
| Washing Steps | Increase the number and duration of washing steps after the click reaction.[4][7] Use a buffer containing a non-ionic surfactant like 0.1% Tween 20.[1] | More efficient removal of unbound probe, leading to a cleaner signal. |
| Blocking Agents | Incubate the sample with a blocking buffer prior to the click reaction. Common blocking agents include Bovine Serum Albumin (BSA) or normal goat serum.[1][4] | Reduced non-specific binding to cellular or tissue components. |
Click Chemistry Reaction Optimization (for CuAAC)
| Parameter | Recommendation | Expected Outcome |
| Copper Chelating Ligand | Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate.[4] | Prevents non-specific binding of copper ions and reduces background. |
| Reagent Purity | Use freshly prepared solutions of sodium ascorbate. Verify the purity of your azide and alkyne probes.[4] | Consistent and reproducible results with lower background.[4] |
| Final Wash with Chelator | Perform a final wash with a copper chelator like EDTA.[4] | Quenching of non-specific fluorescence caused by residual copper. |
Experimental Protocols
Protocol 1: General Staining Protocol with Enhanced Blocking and Washing
-
Fixation (if applicable): Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.[1]
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with a buffer containing a detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1]
-
Click Reaction: Prepare the click reaction cocktail according to your standard protocol, using the optimized (lower) concentration of this compound. Incubate for the recommended time, protected from light.
-
Washing: Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 10 minutes each, protected from light.[1]
-
Imaging: Proceed with your imaging protocol.
Protocol 2: Optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
-
Prepare Stock Solutions:
-
Click Reaction Setup: In a microcentrifuge tube, add the following components in order:
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Purification: Remove excess reagents and unbound dye using a suitable method such as spin columns, dialysis, or protein precipitation.
-
Analysis: Analyze your labeled sample.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting non-specific binding and the underlying mechanisms.
Caption: A flowchart for systematically troubleshooting high non-specific binding of this compound.
Caption: Mechanisms of non-specific binding and the action of mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Sulfo-Cy5 Azide Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing Sulfo-Cy5 azide (B81097).
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 azide and what are its primary applications?
This compound is a water-soluble, fluorescent dye ideal for "click chemistry" reactions.[1][2] Its azide group specifically reacts with alkyne-modified molecules, such as proteins, nucleic acids, or other biomolecules, in a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The sulfonate groups enhance its water solubility, making it particularly suitable for labeling delicate proteins in aqueous environments without the need for organic co-solvents.[2] This also helps to reduce fluorescence quenching that can occur from dye-dye interactions.
Q2: What are the key spectral properties of this compound?
Sulfo-Cy5 is a far-red fluorescent dye, which is beneficial for reducing background fluorescence often encountered in biological samples at shorter wavelengths.[3] Key spectral properties are summarized in the table below.
Q3: What are the most common causes of a low signal-to-noise ratio in this compound experiments?
A low signal-to-noise ratio can stem from either a weak specific signal or high background fluorescence. Common causes include:
-
Weak Signal:
-
High Background:
Q4: How can I minimize non-specific binding of this compound?
Cyanine (B1664457) dyes, including Cy5, can exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[6] To mitigate this:
-
Use a specialized blocking buffer: Some commercially available blocking buffers are specifically designed to reduce the non-specific binding of cyanine dyes.[6]
-
Optimize blocking conditions: Increase the blocking time or try different blocking agents, such as bovine serum albumin (BSA) or serum from the host species of your secondary antibody if applicable.[7]
-
Include a detergent: Adding a non-ionic detergent like Tween-20 to your blocking and wash buffers can help reduce non-specific hydrophobic interactions.
Q5: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for this compound?
Both CuAAC and SPAAC are methods for ligating the this compound to an alkyne-modified molecule.
-
CuAAC: This method requires a copper(I) catalyst. It is a very efficient and widely used reaction.[8][9] However, the copper catalyst can be cytotoxic, which may be a concern for live-cell imaging.[10]
-
SPAAC: This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a simple alkyne.[1] It is generally more biocompatible than CuAAC, but the reaction kinetics may be slower.[11]
For proteomics applications, CuAAC has been reported to have higher labeling efficiency and protein identification rates compared to SPAAC.[11]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 651 nm | [5] |
| Emission Maximum (λem) | ~662 - 670 nm | [5] |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 |
Note: Exact spectral properties can vary depending on the solvent, pH, and conjugation to a biomolecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Inadequate blocking | - Increase blocking incubation time. - Use a blocking agent specifically designed to reduce cyanine dye non-specific binding.[6] - Consider using normal serum from the species of the secondary antibody (if applicable) at a 5-10% concentration in your blocking buffer. |
| Insufficient washing | - Increase the number and duration of wash steps after incubation with this compound. - Include a mild detergent (e.g., 0.05% Tween-20) in your wash buffer to help remove unbound dye.[5] | |
| Non-specific binding of the dye | - Titrate the concentration of this compound to find the optimal balance between signal and background. - For cellular imaging, be aware that cyanine dyes can bind non-specifically to monocytes and macrophages; use appropriate controls and blocking buffers.[6] | |
| Autofluorescence | - Include an unstained control sample to assess the level of autofluorescence.[4] - If autofluorescence is high, consider using a commercial autofluorescence quenching reagent.[5] | |
| Weak or No Signal | Inefficient click chemistry reaction | - Ensure all reagents for the click reaction are fresh and properly stored. - For CuAAC, use a copper(I)-stabilizing ligand to improve reaction efficiency.[9] - Optimize the concentration of the copper catalyst and reducing agent. |
| Low incorporation of alkyne substrate | - Confirm the successful incorporation of the alkyne-modified molecule into your target biomolecule using an independent method if possible. | |
| Photobleaching | - Minimize the exposure of your sample to the excitation light source.[5] - Use an anti-fade mounting medium for imaging.[4] | |
| Incorrect filter sets | - Ensure that the excitation and emission filters on your microscope are appropriate for the spectral profile of Sulfo-Cy5.[5] |
Experimental Protocols
Protocol 1: General Workflow for Labeling Alkyne-Modified Proteins in Fixed Cells with this compound via CuAAC
-
Cell Culture and Alkyne Labeling: Culture cells of interest and incorporate the alkyne-modified substrate (e.g., an amino acid analog) according to your specific experimental design.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells in a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature. For cell types prone to non-specific cyanine dye binding, consider a specialized blocking buffer.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
This compound (final concentration 1-10 µM)
-
Copper(II) sulfate (B86663) (CuSO₄) (final concentration 100-500 µM)
-
Copper(I)-stabilizing ligand (e.g., THPTA) (final concentration 500 µM - 2.5 mM)
-
Reducing agent (e.g., sodium ascorbate) (final concentration 2.5-5 mM, added last)
-
PBS
-
-
Click Reaction Incubation: Aspirate the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
(Optional) Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Final Washes: Wash cells twice with PBS.
-
Mounting and Imaging: Mount the coverslip on a microscope slide using an anti-fade mounting medium. Image using appropriate laser lines and filters for Sulfo-Cy5 (e.g., excitation at ~640 nm, emission at ~665 nm).
Mandatory Visualizations
Caption: General experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing photobleaching of Sulfo-Cy5 azide in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of Sulfo-Cy5 azide (B81097) in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 azide and what are its spectral properties?
This compound is a water-soluble, bright, far-red fluorescent dye commonly used in bioorthogonal chemistry ("click chemistry") to label biomolecules.[1][2][3][4] Its water solubility is due to the presence of sulfo groups, which also help to reduce the fluorescence quenching that can occur from dye-dye interactions.[2] It is an analog of Cy5 and is compatible with most standard fluorescence imaging systems.[4][5]
| Property | Value |
| Excitation Maximum | ~647 nm |
| Emission Maximum | ~655 nm |
| Recommended Laser Lines | 633 nm or 647 nm |
Q2: What is photobleaching and what causes it in this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[6] In the case of cyanine (B1664457) dyes like Sulfo-Cy5, the primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen.[6][7]
The process generally follows these steps:
-
Excitation: The dye absorbs a photon from the excitation light source and moves to an excited singlet state (S1).
-
Intersystem Crossing: The molecule can transition from the excited singlet state to a long-lived, highly reactive triplet state (T1).[6][7][8][9]
-
Reactive Oxygen Species (ROS) Generation: The triplet state dye can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[6][8][9]
-
Fluorophore Destruction: This singlet oxygen and other ROS can then chemically react with and destroy the this compound molecule, rendering it non-fluorescent.[6]
.
Q3: How can I minimize photobleaching of this compound?
A multi-faceted approach is the most effective way to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[6] Avoid unnecessary exposure by using the microscope's shutter to block the light path when not actively acquiring images.[10]
-
Use Antifade Reagents: Mount your sample in a medium containing antifade reagents. These chemicals protect the fluorophore by quenching the triplet state and scavenging for reactive oxygen species.[6][11]
-
Control the Chemical Environment: For live-cell imaging or specialized applications, using an imaging buffer with an oxygen scavenging system can reduce the formation of ROS.[6][12] Maintaining a slightly basic pH (around 7.5-8.0) in the imaging or mounting buffer can also enhance the photostability of cyanine dyes.[13]
-
Choose a More Photostable Fluorophore: If photobleaching remains a significant issue, consider using a more photostable alternative dye in the same spectral range, such as Alexa Fluor 647.[6]
Q4: Which antifade reagents are recommended for this compound?
The choice of antifade reagent can significantly impact the photostability of your signal. Both commercial and homemade formulations are effective. However, it's important to note that some antifade reagents, particularly those containing p-phenylenediamine (B122844) (PPD), can react with and quench the fluorescence of cyanine dyes.[14][15] Therefore, reagents based on other compounds like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often recommended.[11]
Troubleshooting Guide
This guide addresses common issues related to signal loss and photobleaching in a question-and-answer format.
Issue 1: My fluorescent signal fades very quickly during imaging.
-
Q: I can see a bright signal initially, but it disappears within seconds of illumination. What's happening?
-
A: This is a classic sign of rapid photobleaching. The high intensity of the excitation light is quickly destroying the fluorophore molecules.
-
Solution:
-
Reduce Excitation Intensity: Lower the laser power to the minimum level required for detection. Use neutral density filters if available to attenuate the light source.[10]
-
Decrease Exposure Time: Shorten the camera's exposure time for each frame.
-
Use an Antifade Mounting Medium: Ensure your sample is mounted in a high-quality antifade reagent. If you are already using one, consider trying a different formulation (e.g., switching from a DABCO-based to an NPG-based medium).[16]
-
Check Objective and Immersion Oil: Ensure you are using the correct immersion oil for your objective and that there is no mismatch in refractive index, which can necessitate higher laser power.
-
-
Issue 2: My fluorescent signal is weak or absent from the start.
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Q: I can barely see any signal, even on the first image acquisition. Is this photobleaching?
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A: While very rapid photobleaching could be a cause, a weak initial signal is more often related to issues with sample preparation, labeling efficiency, or imaging settings.
-
Solution:
-
Confirm Labeling: Verify that the click chemistry reaction between your this compound and your target molecule was successful. Run a positive control if possible.
-
Check Antibody/Probe Concentration: If using antibody-based detection, you may have insufficient primary or secondary antibody. Titrate your antibody concentrations to find the optimal dilution.[14]
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Optimize Staining Protocol: Ensure that fixation and permeabilization (if required) steps are adequate and that incubation times are sufficient.[17]
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Verify Filter Sets: Confirm that your microscope's excitation and emission filters are appropriate for Sulfo-Cy5 (Excitation: ~647nm, Emission: ~655nm). A mismatch will lead to poor signal detection.[17]
-
Check Sample Storage: Prolonged exposure to light during storage can cause photobleaching before you even begin imaging. Store stained samples in the dark at 4°C.[17]
-
-
.
Quantitative Data Summaries
Table 1: Comparison of Antifade Reagent Performance with Cy5
The following table is a synthesis of qualitative and quantitative data from multiple sources. Direct comparison is challenging as experimental conditions vary. Performance can depend on the specific sample, imaging system, and illumination intensity.
| Antifade Reagent | Type | Key Characteristics | Reported Performance with Cy5 |
| ProLong Gold/Diamond | Commercial | Hard-setting, premixed | Good to excellent photobleaching protection for Cy5.[17] |
| VECTASHIELD | Commercial | Non-setting or hard-setting | Generally effective, but some formulations may contain PPD, which can be problematic for cyanine dyes.[14][15] |
| SlowFade Gold/Diamond | Commercial | Non-setting | Good photobleaching resistance, optimized for Alexa Fluor dyes but also effective for Cy5. |
| n-Propyl Gallate (NPG) | Homemade | ROS scavenger | Considered one of the best homemade options for Cy5, offering significant protection.[16] Can cause some initial reduction in fluorescence intensity.[15] |
| DABCO | Homemade | ROS scavenger | Effective at reducing fading, though generally considered less potent than PPD or NPG.[18] |
Table 2: Photostability Comparison of this compound and Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Relative Photostability |
| This compound | ~647 | ~655 | High water solubility, good for click chemistry. | Moderate. Prone to photobleaching under high illumination.[19] |
| Alexa Fluor 647 Azide | ~650 | ~668 | High brightness, less self-quenching at high labeling densities. | Significantly more photostable than Cy5.[19][20][21] |
| DyLight 650 Azide | ~652 | ~672 | High brightness and photostability. | High. Comparable or superior to Cy5. |
Experimental Protocols
Protocol 1: Sample Mounting with Antifade Medium
A. Using Commercial Antifade Medium (e.g., ProLong Gold)
-
Prepare Sample: Complete all staining and washing steps for your cells or tissue on a microscope slide.
-
Remove Excess Buffer: Carefully aspirate the final wash buffer, ensuring the sample does not dry out. You can use the edge of a laboratory wipe to wick away excess liquid.
-
Apply Antifade Medium: Dispense one drop of the commercial antifade medium directly onto the sample.
-
Mount Coverslip: Hold a clean coverslip at a 45° angle. Touch one edge to the slide and slowly lower it onto the mounting medium to avoid trapping air bubbles.
-
Cure (if required): For hard-setting mountants like ProLong Gold, allow the slide to cure for 24 hours at room temperature in the dark before imaging.[10] This provides the best refractive index match and antifade protection.
-
Seal (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish.
-
Store: Store slides flat at 4°C, protected from light.
B. Using Homemade n-Propyl Gallate (NPG) Antifade Medium
-
Prepare NPG Solution:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate (Sigma P3130) in dimethyl sulfoxide (B87167) (DMSO). Note: NPG does not dissolve well in aqueous solutions.[13]
-
-
Prepare Mounting Medium:
-
In a conical tube, thoroughly mix 9 parts glycerol (B35011) with 1 part 10X PBS.
-
While stirring rapidly, slowly add 0.1 parts of the 20% NPG stock solution dropwise.[13] The final concentration of NPG will be approximately 0.2%.
-
Store the final medium in aliquots at -20°C, protected from light.
-
-
Mount Sample: Follow steps 2-7 from the commercial medium protocol above. Homemade glycerol-based mountants do not require a curing step.
Protocol 2: Evaluating Antifade Reagent Performance
This protocol allows you to quantitatively compare the effectiveness of different antifade reagents for your specific sample and imaging setup.
-
Sample Preparation: Prepare multiple identical slides of your this compound-labeled sample. This is crucial for a fair comparison.
-
Mounting: Mount each slide with a different antifade medium you wish to test (e.g., Antifade A, Antifade B, and a control with only PBS/Glycerol).
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select an appropriate objective (e.g., 60x oil).
-
Set the excitation laser power and camera exposure time to values typical for your experiments. Crucially, these settings must remain constant for all slides being compared.
-
-
Image Acquisition:
-
For each slide, find a representative field of view.
-
Acquire a time-lapse series of images of the same field of view. For example, take one image every 5 seconds for a total of 2 minutes.
-
Use the microscope's shutter to ensure the sample is only illuminated during image capture.[10]
-
-
Data Analysis:
-
For each time-lapse series, select several regions of interest (ROIs) that contain specific fluorescence signals.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
For each antifade medium, average the intensity values from all ROIs at each time point.
-
Normalize the data by setting the intensity of the first time point (t=0) to 100%.
-
Plot the normalized fluorescence intensity as a function of time for each antifade reagent. The reagent that maintains the highest fluorescence intensity over time is the most effective at preventing photobleaching under your conditions.
-
.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. color | Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 8. New Cy5 photosensitizers for cancer phototherapy: a low singlet–triplet gap provides high quantum yield of singlet oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods and Tips [bio.umass.edu]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. bidc.ucsf.edu [bidc.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Sulfo-Cy5 azide storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Sulfo-Cy5 azide (B81097). Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity and optimal performance of this fluorescent dye in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Sulfo-Cy5 azide upon receipt?
Upon receipt, this compound should be stored at -20°C in the dark.[1][2][3][4] It is also recommended to desiccate the product to protect it from moisture.[1] The compound is typically shipped at ambient temperature and this short-term exposure does not affect its quality.[1][2][4]
Q2: What is the shelf life of this compound?
In its solid form, this compound is stable for up to 24 months when stored correctly at -20°C in the dark.[1][2] Once reconstituted into a stock solution, its stability depends on the storage temperature. For instance, stock solutions can be stored at -20°C for up to 1 month or at -80°C for up to 6 months, provided they are protected from light.[5]
Q3: How should I prepare a stock solution of this compound?
This compound is water-soluble and can also be dissolved in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][4] For labeling biomolecules in an aqueous environment, water is a suitable solvent due to the hydrophilic nature of the dye.[1][2] To prepare a stock solution, add the appropriate solvent to the vial and mix thoroughly by vortexing or pipetting. It is advisable to prepare fresh solutions for immediate use. If you need to store the stock solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: What are the key handling precautions for this compound?
It is crucial to protect this compound from prolonged exposure to light to prevent photobleaching.[1][2] When handling the solid compound, it is supplied as a powder that is easy to dispense.[2] For reconstituted solutions, it is best to use them promptly. If storage is necessary, keep the aliquots frozen and protected from light.[6]
Troubleshooting Guide
Problem: Low or no fluorescent signal after labeling.
-
Possible Cause 1: Degradation of this compound.
-
Possible Cause 2: Inefficient labeling reaction.
-
Solution: Verify the compatibility of your chosen reaction chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted alkyne-azide cycloaddition) with your target molecule.[5] Ensure that all reaction components are active and used in the correct concentrations.
-
-
Possible Cause 3: Incorrect filter sets or imaging parameters.
-
Solution: Check that the excitation and emission wavelengths of your imaging system are appropriate for Sulfo-Cy5. The typical excitation maximum is around 646-648 nm, and the emission maximum is around 662-671 nm.[2]
-
Problem: High background fluorescence.
-
Possible Cause 1: Non-specific binding of the dye.
-
Solution: Sulfo-Cy5 is designed with sulfo groups to increase its hydrophilicity and minimize non-specific binding.[1] However, if high background persists, consider including additional blocking steps in your experimental protocol or optimizing washing procedures to remove unbound dye.
-
-
Possible Cause 2: Presence of fluorescent impurities.
-
Solution: Ensure the purity of your labeled molecule by using an appropriate purification method, such as a Sephadex G-25 column, to remove any unreacted dye.[6]
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature (Solid) | -20°C | [1][2][3][4] |
| Shelf Life (Solid) | Up to 24 months | [1][2] |
| Storage Temperature (Stock Solution) | -20°C or -80°C | [5] |
| Shelf Life (Stock Solution at -20°C) | Up to 1 month | [5] |
| Shelf Life (Stock Solution at -80°C) | Up to 6 months | [5] |
| Recommended Solvents | Water, DMSO, DMF | [3][4] |
| Excitation Maximum (λex) | ~646 - 648 nm | [2] |
| Emission Maximum (λem) | ~662 - 671 nm | [2] |
Experimental Workflow & Troubleshooting Diagrams
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting guide for low or no fluorescence signal.
References
Technical Support Center: Sulfo-Cy5 Azide Fluorescence Stability
This technical support center provides guidance on the impact of pH on the fluorescence stability of Sulfo-Cy5 azide (B81097) and its conjugates. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of Sulfo-Cy5 azide sensitive to pH?
Generally, Sulfo-Cy5 and its conjugates are considered to be pH-insensitive in a wide range, typically from pH 4 to pH 10.[1][2] This makes it a robust fluorophore for many biological applications that are performed at or near physiological pH.
Q2: My Sulfo-Cy5 fluorescence is decreasing in acidic conditions (pH < 4). Why is this happening?
While Sulfo-Cy5 is stable over a broad pH range, extreme pH values can affect its fluorescence. In highly acidic environments, the protonation state of the cyanine (B1664457) dye's chromophore can be altered, potentially leading to a decrease in fluorescence intensity.[3] Additionally, very low pH can, in some cases, lead to the degradation of the dye itself.
Q3: Can the molecule conjugated to this compound influence its pH sensitivity?
Yes, the local environment of the dye can significantly impact its photophysical properties, including its sensitivity to pH. When conjugated to a peptide or protein, the amino acid side chains in proximity to the dye can create a microenvironment with a different pH than the bulk solution.[4] This can lead to unexpected changes in fluorescence with shifts in the overall solution pH.
Q4: Does pH affect the "click" chemistry reaction of this compound?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction is typically performed in a pH range of 4 to 12. However, the optimal pH is generally between 7 and 8. Extreme pH values can affect the catalyst's activity and the stability of the reactants. It is crucial to follow the recommended protocol for your specific click chemistry reagents.
Q5: Can pH influence the photostability of Sulfo-Cy5?
While Sulfo-Cy5 is known for its good photostability, extreme pH conditions can potentially influence its susceptibility to photobleaching.[5] Furthermore, some studies have shown that the photoswitching behavior of cyanine dyes, a phenomenon where the dye can be reversibly switched between a fluorescent and a dark state, can be dependent on the pH of the solution.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of fluorescence signal after shifting to a lower pH buffer. | Protonation of the dye: In highly acidic conditions, the dye's chromophore may become protonated, leading to a decrease in fluorescence. | - Confirm the pH of your buffer. - If possible, adjust the experimental pH to be within the optimal range for Sulfo-Cy5 (pH 4-10). - If the experiment requires a low pH, consider using a more acid-stable fluorophore. |
| Inconsistent fluorescence intensity at the same pH. | Aggregation of the conjugate: The molecule to which Sulfo-Cy5 is attached might be aggregating at a specific pH, leading to self-quenching of the fluorescence.[4] | - Check for precipitation in your sample. - Analyze the sample using dynamic light scattering (DLS) to assess aggregation. - Consider modifying the buffer composition (e.g., adding a non-ionic detergent) to reduce aggregation. |
| Unexpected shift in the emission spectrum. | Change in the local environment: The conformation of the labeled biomolecule might be changing with pH, altering the polarity and rigidity of the environment around the dye.[7] | - Perform control experiments with the free dye in the same buffer to see if the shift is inherent to the dye or caused by the conjugation. - Characterize the conformational changes of your biomolecule at different pH values using other biophysical techniques. |
| Poor labeling efficiency in click chemistry reaction. | Suboptimal pH for the reaction: The pH of the reaction buffer may not be optimal for the copper catalyst. | - Ensure the pH of your reaction buffer is between 7 and 8. - Use a freshly prepared catalyst solution. - Degas your reaction mixture to prevent oxidation of the copper(I) catalyst. |
Experimental Protocols
General Protocol for Assessing pH Stability of a Sulfo-Cy5 Conjugate
This protocol outlines a general method to determine the effect of pH on the fluorescence intensity of a Sulfo-Cy5 labeled biomolecule.
-
Prepare a series of buffers with pH values ranging from 2 to 11 (e.g., citrate (B86180) for pH 2-6, phosphate (B84403) for pH 6-8, and carbonate-bicarbonate for pH 9-11).
-
Prepare a stock solution of the Sulfo-Cy5 conjugate in a suitable storage buffer (e.g., PBS pH 7.4).
-
Dilute the stock solution of the conjugate into each of the different pH buffers to a final concentration suitable for fluorescence measurement. Ensure the final concentration of the conjugate is the same across all samples.
-
Incubate the samples for a defined period (e.g., 30 minutes) at room temperature to allow for equilibration.
-
Measure the fluorescence emission spectra of each sample using a fluorometer. Use an excitation wavelength appropriate for Sulfo-Cy5 (typically around 640-650 nm).
-
Record the fluorescence intensity at the emission maximum (around 660-670 nm).
-
Plot the normalized fluorescence intensity as a function of pH.
Quantitative Data Summary
The following table summarizes the general stability of Sulfo-Cy5 fluorescence across different pH ranges based on available literature.
| pH Range | Fluorescence Stability | Notes |
| 4.0 - 10.0 | Generally Stable[1][2] | The fluorescence intensity remains relatively constant within this range. |
| < 4.0 | Potential Decrease | Fluorescence may decrease due to protonation of the chromophore.[3] The extent of the decrease can depend on the specific conjugate. |
| > 10.0 | Potential Decrease | Very high pH can also lead to changes in the dye structure and a decrease in fluorescence. |
Visualizations
Caption: Workflow for assessing the pH stability of Sulfo-Cy5 conjugates.
Caption: Relationship between pH and Sulfo-Cy5 fluorescence stability.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanine Dye Coupling Mediates Self‐assembly of a pH Sensitive Peptide into Novel 3D Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfo-Cy5 Azide CuAAC Reactions
Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Sulfo-Cy5 azide (B81097). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper catalyst in a Sulfo-Cy5 azide CuAAC reaction?
A1: For bioconjugation reactions, the copper (Cu(II)) concentration typically ranges from 50 µM to 1 mM.[1] A good starting point is often between 50 and 100 µM.[2] It is crucial to avoid excessively high concentrations of copper, as free copper ions can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like DNA and proteins.[1][2]
Q2: Why is a reducing agent like sodium ascorbate (B8700270) necessary, and what is the optimal concentration?
A2: The catalytically active species in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4] Sodium L-ascorbate is widely used to reduce Cu(II) (from a salt like CuSO₄) to Cu(I) in situ and to maintain it in the active +1 oxidation state.[1][2][5] A final concentration of sodium ascorbate in the millimolar range, for instance, 5-10 mM, is commonly recommended.[1] It is often used in excess relative to the copper concentration.
Q3: What is the role of a stabilizing ligand like THPTA, and is it always necessary?
A3: A stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended for CuAAC reactions, especially in a biological context.[3] THPTA serves two primary purposes: it stabilizes the active Cu(I) catalyst, preventing its oxidation and disproportionation, and it protects biomolecules from damage by sequestering the copper ions.[3][5] Using a ligand-to-copper ratio of at least 5:1 is advised to protect biomolecules from oxidative damage.[2][5]
Q4: What is the optimal order of addition for the reagents in a CuAAC reaction?
A4: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is to first premix the copper sulfate (B86663) (CuSO₄) and the stabilizing ligand (e.g., THPTA).[1][5][6] This premix is then added to the solution containing the azide (this compound) and the alkyne-modified molecule. The reaction is initiated by the addition of a freshly prepared solution of sodium ascorbate.[1][5][6] Adding the ascorbate last is crucial to ensure the copper-ligand complex forms before the reduction of Cu(II).[6]
Q5: How can I monitor the progress of my CuAAC reaction?
A5: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS).[7] These methods allow for the visualization of the consumption of starting materials and the formation of the desired triazole product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II). | - Use a freshly prepared solution of sodium ascorbate. - Degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[6][7] - Increase the concentration of sodium ascorbate.[7] |
| Inefficient Catalyst System: The catalyst may not be stable or active enough under the reaction conditions. | - Incorporate a copper-stabilizing ligand like THPTA.[7] A 5:1 ligand-to-copper ratio is recommended.[5] - Consider slightly increasing the copper catalyst concentration, but be mindful of potential damage to biomolecules.[7] | |
| Poor Solubility of Reactants: One or both of your reactants may not be fully dissolved in the reaction solvent. | - Try a different solvent system. Co-solvents like DMSO or DMF can be used in combination with aqueous buffers to improve solubility.[5][7] | |
| Presence of Side Products | Oxidative Damage to Biomolecules: Free copper ions can generate reactive oxygen species (ROS), leading to the degradation of sensitive molecules like proteins or DNA. | - Use a stabilizing ligand like THPTA in at least a 5:1 ratio to copper to chelate the copper ions and minimize ROS formation.[2][5] - For reactions involving proteins, adding aminoguanidine (B1677879) can help suppress side reactions with certain amino acid residues.[5] |
| Alkyne Homocoupling (Glaser Coupling): This side reaction can occur in the presence of oxygen. | - Increase the concentration of the reducing agent (sodium ascorbate).[7] - Ensure the reaction is performed under an inert atmosphere by degassing all solutions.[7] | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Allow the reaction to run for a longer period (e.g., 1-4 hours at room temperature is a common starting point).[1] - Gentle heating (e.g., to 40-50 °C) may increase the reaction rate, but be cautious with temperature-sensitive biomolecules.[7] |
| Incorrect Stoichiometry: The ratio of azide to alkyne may not be optimal. | - Ensure an equimolar ratio or a slight excess (e.g., 1.5-2 equivalents) of one of the reactants to drive the reaction to completion.[8] |
Experimental Protocols
Protocol 1: General Procedure for this compound CuAAC
This protocol provides a starting point for the copper-catalyzed click reaction with this compound. Optimization of reactant and catalyst concentrations may be necessary for specific applications.
Materials:
-
Alkyne-modified molecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in nuclease-free water)[1]
-
THPTA stock solution (e.g., 50 mM in nuclease-free water)[1]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in nuclease-free water)[1]
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)[1]
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified molecule and this compound in the reaction buffer.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 molar ratio of Cu:THPTA.[5] For example, to achieve a final concentration of 100 µM CuSO₄ and 500 µM THPTA in the final reaction volume, mix the appropriate volumes of the stock solutions. Let the premix stand for 1-2 minutes.[1]
-
Add the catalyst premix to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[1]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[1] If Sulfo-Cy5 is light-sensitive, protect the reaction from light.[1]
-
Purify the Sulfo-Cy5 labeled product using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[9][10]
Quantitative Data Summary
| Parameter | Recommended Range | Starting Point | Reference(s) |
| CuSO₄ Concentration | 50 µM - 1 mM | 100 µM | [1][2] |
| Sodium Ascorbate Conc. | 2.5 mM - 10 mM | 5 mM | [1][2][3] |
| THPTA:CuSO₄ Ratio | 2:1 to 5:1 | 5:1 | [2][5][11] |
| Reaction Time | 30 min - 4 hours | 1 hour | [1][3] |
| Temperature | Room Temperature | Room Temperature | [1] |
Visualizations
Caption: Experimental workflow for this compound CuAAC.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing Sulfo-Cy5 Azide Labeling Reactions
Welcome to the technical support center for Sulfo-Cy5 azide (B81097) labeling reactions. This guide provides researchers, scientists, and drug development professionals with detailed information to ensure successful conjugation experiments. Here you will find answers to frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for Sulfo-Cy5 azide labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: For CuAAC reactions, it is crucial to use buffers that do not interfere with the copper catalyst. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and sodium phosphate (B84403) buffers.[1][2] It is important to avoid amine-containing buffers such as Tris, as the amine groups can chelate the copper catalyst, leading to reaction inhibition.[1]
Q2: What is the optimal pH for the CuAAC reaction?
A2: The CuAAC reaction is robust and can proceed over a wide pH range, typically between 4 and 11.[3] However, for most bioconjugation applications involving proteins and other sensitive biomolecules, a pH of around 7 is recommended to maintain the stability and integrity of the target molecule.[4][5]
Q3: Why is a copper-stabilizing ligand necessary?
A3: A copper-stabilizing ligand, such as TBTA (Tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (Tris-(3-hydroxypropyltriazolylmethyl)amine), is essential for a reliable click reaction.[5][6] The ligand protects the catalytically active Cu(I) from oxidation to the inactive Cu(II) state and from disproportionation. It also enhances the reaction rate and protects biomolecules from damage by reactive oxygen species that can be generated during the reaction.[6]
Q4: Can I use a premade "click-ready" buffer?
A4: Yes, several commercially available kits provide optimized buffer systems for CuAAC reactions. These kits typically contain the copper source, a stabilizing ligand, and a reducing agent in pre-measured amounts, which can simplify the experimental setup and improve reproducibility.[7][8]
Q5: My protein sample contains DTT. Will this interfere with the labeling reaction?
A5: Yes, reducing agents like DTT can interfere with the CuAAC reaction. It is recommended to remove them from the protein sample by dialysis or buffer exchange before proceeding with the labeling.[1] If cysteine residues are present and not involved in disulfide bonds, they can also interact with the copper catalyst. In such cases, pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can be beneficial.[1]
Quantitative Data Summary
The following table summarizes typical concentration ranges for the key components of a this compound labeling reaction using CuAAC. Note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
| Component | Recommended Buffer | Typical Concentration Range | Key Considerations |
| Alkyne-modified Biomolecule | PBS, HEPES, Sodium Phosphate (pH ~7) | 10 µM - 1 mM | Ensure removal of interfering substances like Tris, DTT, or sodium azide from the sample. |
| This compound | Dissolved in DMSO or water | 1.2 - 10 molar excess over the alkyne | Use a fresh solution for each experiment. |
| Copper(II) Sulfate (B86663) (CuSO₄) | Aqueous solution | 50 µM - 2 mM[7][8] | Prepare a fresh stock solution. |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | Aqueous solution | 5-fold molar excess over CuSO₄[1][5] | A 5:1 ligand to copper ratio is often recommended to protect the catalyst and biomolecule.[1] |
| Reducing Agent (e.g., Sodium Ascorbate) | Freshly prepared aqueous solution | 1 mM - 5 mM[5] | Prepare fresh for each experiment as it is prone to oxidation.[1] |
| Aminoguanidine (Optional) | Aqueous solution | 5 mM | Can be added to scavenge reactive byproducts of ascorbate (B8700270) oxidation and prevent protein crosslinking.[9] |
Experimental Protocols
Protocol: General this compound Labeling of a Protein via CuAAC
This protocol provides a general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a recommended buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium ascorbate
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.[2]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh for each experiment.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.
-
Prepare a premix of the copper catalyst and ligand. For a final reaction volume of 500 µL with a final CuSO₄ concentration of 1 mM and THPTA of 5 mM, mix 25 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA.
-
Add the copper/ligand premix to the protein-azide solution and mix gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM. For a 500 µL reaction, this would be 25 µL of the 100 mM stock.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction time may require optimization.
-
-
Purification:
-
Remove the excess dye and reaction components using a suitable method for your protein, such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling reactions.
Issue 1: Low or No Labeling Efficiency
Possible Causes:
-
Inactive Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).
-
Degraded Reagents: The sodium ascorbate reducing agent is easily oxidized, and the azide probe can degrade over time.
-
Interfering Substances in the Buffer: Buffers containing amines (e.g., Tris) or thiols can inhibit the reaction.
-
Inaccessible Alkyne Group: The alkyne group on the biomolecule may be sterically hindered or buried within the molecule's structure.
Solutions:
-
Catalyst Inactivation:
-
Reagent Quality:
-
Use high-quality reagents and ensure the this compound has been stored correctly, protected from light and moisture.
-
Increase the molar excess of the this compound.
-
-
Buffer Composition:
-
Alkyne Accessibility:
-
If steric hindrance is suspected, consider using a longer linker on the alkyne-modified biomolecule.
-
For proteins, performing the reaction under partially denaturing conditions (e.g., with a low concentration of urea (B33335) or guanidinium (B1211019) chloride) may improve accessibility, but this should be done with caution to avoid irreversible denaturation.
-
Issue 2: High Background Signal
Possible Causes:
-
Non-specific Binding of the Dye: The this compound may non-specifically adsorb to the biomolecule or purification resin.
-
Inefficient Removal of Excess Dye: The purification method may not be sufficient to remove all the unconjugated dye.
-
Side Reactions: Unwanted side reactions can lead to non-specific labeling.
Solutions:
-
Non-specific Binding:
-
Include a blocking agent, such as BSA, in the washing steps during purification.
-
Optimize the purification protocol, for example, by increasing the number of washes or using a different type of purification column.
-
-
Excess Dye Removal:
-
Use a desalting column with the appropriate molecular weight cutoff for your biomolecule.
-
Consider performing a second purification step if the background remains high.
-
Issue 3: Protein Precipitation or Aggregation
Possible Causes:
-
Protein Instability: The reaction conditions (e.g., pH, presence of copper) may cause the protein to become unstable.
-
Oxidative Damage: Reactive oxygen species generated during the reaction can lead to protein crosslinking.
Solutions:
-
Protein Stability:
-
Ensure the pH of the reaction buffer is optimal for the stability of your specific protein.
-
Minimize the reaction time as much as possible.
-
-
Oxidative Damage:
Visualizations
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Caption: Schematic of the this compound labeling reaction via CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. CuAAC Biomolecule Reaction Buffer Kit (THPTA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of Sulfo-Cy5 Azide
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unbound Sulfo-Cy5 azide (B81097) after labeling experiments. Find troubleshooting advice and answers to frequently asked questions to ensure high-purity conjugates for your downstream applications.
Troubleshooting Guide
Q1: After my labeling reaction and purification, I still see a high background signal in my experiments. What could be the cause?
A1: A high background signal is often due to the presence of residual, unbound Sulfo-Cy5 azide. This indicates that the purification step was not sufficient to completely remove the excess dye. The choice of purification method is critical and depends on the properties of your labeled molecule.[1][2][3] Consider the following:
-
Inadequate Separation Method: The purification method used may not be optimal for the size difference between your labeled molecule and the free dye. For instance, if using a spin column, ensure the molecular weight cut-off (MWCO) is appropriate to retain your molecule while allowing the small dye molecule (MW ~833 Da) to pass through.[4][5]
-
Column Overload: Exceeding the recommended sample volume or concentration for your chosen purification column (e.g., size exclusion) can lead to co-elution of the free dye with your labeled product.[6]
-
Insufficient Washing/Dialysis: If using spin columns or dialysis, the number of washes or buffer exchanges may have been insufficient to remove all the unbound dye.[5][6]
Q2: My labeled protein precipitated out of solution after the labeling and purification steps. Why did this happen and how can I prevent it?
A2: Protein precipitation post-labeling can occur for a few reasons:
-
Hydrophobicity of the Dye: Although Sulfo-Cy5 is a sulfonated, water-soluble dye, attaching multiple dye molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[7][8][9] To mitigate this, consider reducing the molar ratio of dye to protein in your labeling reaction to achieve a lower degree of labeling.[9][10]
-
Use of Organic Solvents: If the this compound was dissolved in an organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer, this can cause protein denaturation and precipitation, especially for sensitive proteins.[11] While this compound is water-soluble, minimizing the amount of any required organic co-solvent is recommended.[4][7][]
-
Buffer Conditions: Ensure the pH and ionic strength of your purification and final storage buffers are optimal for your protein's stability.
Q3: The recovery of my labeled molecule is very low after purification. What are some potential causes and solutions?
A3: Low recovery of your labeled product can be frustrating. Here are some common causes and troubleshooting tips:
-
Nonspecific Binding: Your labeled molecule might be binding to the purification matrix (e.g., the membrane of a spin filter or the resin in a chromatography column).[13] Pre-blocking the column or choosing a different type of column or membrane material can sometimes help.
-
Precipitation and Loss: As mentioned in Q2, if your protein precipitates, it will be lost during centrifugation steps. Re-evaluating the degree of labeling and buffer conditions is crucial.[9]
-
Inappropriate Purification Method: Some methods inherently have higher potential for sample loss. For example, with very small proteins, it can be challenging to find a spin filter with a suitable MWCO that doesn't also lead to significant sample loss on the membrane.[5][13] Trying an alternative method like size exclusion chromatography might yield better recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unbound this compound?
A1: The most common and effective methods for removing small molecules like unbound this compound from larger labeled biomolecules are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size.[14][15][16] The larger, labeled molecules pass through the column more quickly, while the smaller, unbound dye molecules enter the pores of the chromatography resin and are retarded, leading to effective separation.[17][18] This method includes the use of gravity-based desalting columns (e.g., Sephadex G-25) and spin columns.[19][20][21]
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, unbound dye molecules to diffuse out into a large volume of buffer, while retaining the larger, labeled biomolecule.[22]
-
Ultrafiltration (Spin Columns): This technique uses centrifugal force to pass the solution through a membrane with a defined MWCO. The larger, labeled molecule is retained on the filter, while the smaller, unbound dye passes through with the buffer.[5][6]
-
Precipitation: In some cases, the labeled protein can be precipitated (e.g., with acetone (B3395972) or methanol), the supernatant containing the unbound dye is discarded, and the protein pellet is then resolubilized.[13] This method should be used with caution as it can lead to protein denaturation.
Q2: How do I choose the best purification method for my experiment?
A2: The choice of purification method depends on several factors, including the size of your molecule, the sample volume, and the required purity and recovery. The table below provides a comparison to help you decide.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is approximately 833 Da.[4] This small size is key to its successful separation from much larger labeled biomolecules like antibodies (e.g., IgG is ~150 kDa) or other proteins.
Q4: Can I use the same purification method for any molecule labeled with this compound?
A4: While the principles of purification remain the same, the specific parameters will need to be optimized for your particular molecule. For example, when using size exclusion chromatography, the column resin must have a fractionation range appropriate for your molecule of interest.[17][18] Similarly, for dialysis or ultrafiltration, the MWCO of the membrane must be large enough to allow the free dye to pass through but small enough to retain your labeled molecule.[5][22]
Comparison of Purification Methods
| Method | Principle | Typical Application | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size.[14][16] | Proteins, antibodies, oligonucleotides (>5 kDa).[17] | High resolution, gentle on biomolecules, can also be used for buffer exchange.[17] | Can lead to sample dilution, potential for nonspecific binding.[13] |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[22] | Larger sample volumes (>0.1 mL), gentle purification. | Simple, gentle, requires no special equipment other than membranes. | Time-consuming (can take hours to days), results in significant sample dilution.[5][22] |
| Ultrafiltration (Spin Columns) | Centrifugal force is used to pass small molecules through a membrane with a specific MWCO.[5] | Small to medium sample volumes, rapid purification. | Fast, concentrates the sample, simple to perform. | Potential for protein loss due to membrane binding, risk of protein aggregation at high concentrations.[6][13] |
| Precipitation | Altering solvent conditions to cause the labeled protein to become insoluble. | Robust proteins that can withstand precipitation and resolubilization. | Can be effective for some samples. | High risk of protein denaturation and irreversible aggregation, may not be suitable for all proteins.[11][13] |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Spin Column)
This protocol is adapted for a typical spin desalting column.
-
Column Preparation: Remove the column's bottom cap and place it into a collection tube.
-
Equilibration: Centrifuge the column for 1-2 minutes at the recommended speed (typically ~1,000-1,500 x g) to remove the storage buffer.
-
Place the column in a new collection tube. Add your desired exchange buffer to the top of the resin bed and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Sample Loading: Place the equilibrated column into a new, clean collection tube. Slowly apply your labeling reaction mixture to the center of the resin bed.
-
Purification: Centrifuge the column for 2-3 minutes at the recommended speed to collect the purified, labeled molecule. The unbound this compound will be retained in the resin.[6][23]
-
Storage: Store your purified sample appropriately, protected from light.
Protocol 2: Purification using Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa for IgG).[22] Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase. Securely close the ends with clips.
-
Dialysis: Immerse the dialysis bag/cassette in a beaker containing a large volume of the desired buffer (at least 200 times the sample volume).[22]
-
Stir the buffer gently on a magnetic stir plate at 4°C.[22]
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours, then change the dialysis buffer. Repeat the buffer exchange at least 2-3 times to ensure complete removal of the unbound dye.[22]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Workflow and Pathway Visualizations
Caption: Experimental workflow for labeling and purification.
This diagram illustrates the process starting from the labeling reaction, through the various purification choices, to the final separated products.
References
- 1. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 23. assets.fishersci.com [assets.fishersci.com]
Sulfo-Cy5 Azide Reaction Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and temperatures for Sulfo-Cy5 azide (B81097) in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a Sulfo-Cy5 azide click chemistry reaction?
A1: The primary parameters to optimize are reaction time, temperature, and the concentration of all reaction components (this compound, the alkyne-containing molecule, copper catalyst, and reducing agent for CuAAC). The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry will also significantly impact the optimal conditions.
Q2: What is the recommended starting temperature and time for a CuAAC reaction with this compound?
A2: A good starting point for most CuAAC reactions with this compound is to incubate the reaction at room temperature (approximately 25°C) for 1 to 2 hours.[1] Modest increases in temperature can sometimes improve reaction efficiency, especially if substrate solubility or steric hindrance is a concern.[1]
Q3: How does temperature affect the rate of a SPAAC reaction with this compound?
A3: Strain-promoted azide-alkyne cycloaddition (SPAAC) is typically rapid at room temperature and does not require elevated temperatures.[2] However, increasing the temperature can accelerate the reaction. For example, studies with similar azide and DBCO-alkyne reactions have shown that increasing the temperature from 25°C to 37°C can lead to a significant increase in the reaction rate constant.
Q4: Can I perform the reaction overnight?
A4: Yes, for convenience or if dealing with very low concentrations of reactants, overnight incubation at 4°C can be a viable option for both CuAAC and SPAAC reactions. Lower temperatures can help to maintain the stability of sensitive biomolecules.
Q5: How do I know if my reaction has gone to completion?
A5: Reaction completion can be monitored by various analytical techniques, such as HPLC, mass spectrometry, or SDS-PAGE (if labeling a protein). A fluorogenic assay using a coumarin-based azide can also be employed to optimize reaction conditions before using the more expensive this compound.[1][3]
Troubleshooting Guides
Low Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Time/Temperature | Systematically vary the incubation time (e.g., 30 min, 1h, 2h, 4h) and temperature (e.g., 4°C, RT, 37°C) to find the optimal conditions for your specific reactants. |
| Reagent Degradation | Ensure this compound and other reagents have been stored correctly at -20°C in the dark.[4] Prepare fresh solutions of reagents, especially the reducing agent (e.g., sodium ascorbate) for CuAAC, before each experiment.[3] |
| Inefficient Copper Catalyst (CuAAC) | Use a copper(I)-stabilizing ligand such as THPTA or TBTA. Ensure the correct copper-to-ligand ratio is used. Degas solutions to remove oxygen, which can oxidize the Cu(I) catalyst. |
| Steric Hindrance | If labeling a large biomolecule, the azide or alkyne group may be inaccessible. Consider using a longer linker on your alkyne or azide partner. In some cases, gentle denaturation of the biomolecule might be necessary. |
| Incorrect Reagent Concentrations | Titrate the concentration of each reactant to find the optimal stoichiometry. A slight excess of the fluorescent probe is often used. |
High Background/Non-specific Labeling
| Potential Cause | Troubleshooting Step |
| Excess Unreacted this compound | Ensure thorough purification of the labeled product using methods like dialysis, size exclusion chromatography, or precipitation to remove all unreacted dye. |
| Hydrophobic Interactions | The sulfonated nature of this compound minimizes non-specific binding due to hydrophobic interactions.[4] However, if background persists, consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your washing buffers. |
| Precipitation of Reagents | Ensure all components are fully dissolved before starting the reaction. This compound is highly water-soluble.[4] For CuAAC, pre-mixing the copper sulfate (B86663) with the ligand before adding it to the reaction can prevent precipitation in phosphate (B84403) buffers.[1] |
Experimental Protocols
Protocol 1: Optimization of CuAAC Reaction Time and Temperature
This protocol provides a framework for determining the optimal reaction time and temperature for labeling an alkyne-containing protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in water)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Quenching solution (e.g., 50 mM EDTA)
Methodology:
-
Set up a series of reactions in microcentrifuge tubes. For each reaction, combine the alkyne-modified protein, buffer, and this compound.
-
Prepare a catalyst premix by combining the CuSO4 and THPTA stock solutions.
-
Initiate the reactions by adding the catalyst premix followed by the freshly prepared sodium ascorbate solution.
-
Incubate the reactions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 30 min, 1h, 2h, 4h), quench a reaction from each temperature set by adding the quenching solution.
-
Analyze the reaction products by SDS-PAGE and fluorescence imaging to determine the extent of labeling.
Protocol 2: Optimization of SPAAC Reaction Time and Temperature
This protocol outlines a method for optimizing the reaction between an azide-containing biomolecule and a DBCO-functionalized partner.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-Sulfo-Cy5 stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (optional, e.g., excess azide-containing small molecule)
Methodology:
-
Set up a series of reactions in microcentrifuge tubes, each containing the azide-modified biomolecule and buffer.
-
Initiate the reactions by adding the DBCO-Sulfo-Cy5 stock solution.
-
Incubate the reactions at different temperatures (e.g., 25°C and 37°C).
-
At various time points (e.g., 15 min, 30 min, 1h, 2h), stop the reaction (if desired) by adding a quenching solution or by immediately proceeding to analysis.
-
Analyze the reaction products by an appropriate method (e.g., HPLC, mass spectrometry, or gel electrophoresis) to determine the reaction progress.
Quantitative Data Summary
The following tables provide an overview of expected trends in reaction efficiency based on available literature for click chemistry. Optimal conditions should be empirically determined for each specific application.
Table 1: Expected Impact of Temperature and Time on CuAAC Reaction Efficiency
| Temperature | 30 minutes | 1 hour | 2 hours | 4 hours |
| 4°C | Low | Moderate | Moderate-High | High |
| 25°C (RT) | Moderate | High | Very High | Complete |
| 37°C | High | Very High | Complete | Complete |
Table 2: Expected Impact of Temperature and Time on SPAAC Reaction Efficiency
| Temperature | 15 minutes | 30 minutes | 1 hour | 2 hours |
| 25°C (RT) | Moderate | High | Very High | Complete |
| 37°C | High | Very High | Complete | Complete |
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting logic for low labeling efficiency with this compound.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
Dealing with Sulfo-Cy5 azide aggregation issues
Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding aggregation issues commonly encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 azide and why is it prone to aggregation?
A1: this compound is a water-soluble, far-red fluorescent dye functionalized with an azide group for use in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions.[1] Like many cyanine (B1664457) dyes, Sulfo-Cy5 has a planar aromatic structure that can lead to intermolecular interactions (π-π stacking) in aqueous solutions, resulting in the formation of aggregates.[2] These aggregates can be either H-aggregates (non-fluorescent, blue-shifted absorption) or J-aggregates (red-shifted absorption).[3] While the sulfonate groups on this compound enhance its water solubility and are intended to reduce aggregation, issues can still arise at high concentrations, in the presence of high salt concentrations, or under suboptimal storage and handling conditions.[4][]
Q2: How can I visually identify if my this compound solution has aggregated?
A2: Visual signs of aggregation can include the appearance of a visible precipitate or a color change in the solution. However, aggregation can occur at a microscopic level before it becomes visible. A more definitive way to identify aggregation is through UV-Vis spectroscopy. The formation of H-aggregates is characterized by the appearance of a new, blue-shifted absorption band (around 600 nm for Cy5 dyes) and a decrease in the main absorption peak at ~646 nm. This is often accompanied by a significant decrease in fluorescence intensity (quenching).[3][6]
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: this compound is highly soluble in water due to its sulfonate groups.[4][7] For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are also commonly recommended.[8] Using these organic solvents for stock solutions can help minimize aggregation during long-term storage. A stock solution of up to 10 mM in DMSO is a common starting point for many protocols.[9] One product datasheet indicates a solubility of 5 mg/mL (approximately 6.00 mM) in DMSO, which may require ultrasonication to fully dissolve.[10]
Q4: What are the optimal storage conditions for this compound?
A4: To maintain the stability and prevent aggregation of this compound, proper storage is crucial. The solid powder should be stored at -20°C in the dark and can be stable for up to 24 months.[4] Stock solutions in an appropriate solvent like DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[10]
Q5: My this compound solution shows signs of precipitation. Can it be salvaged?
A5: Yes, in some cases, precipitated this compound can be redissolved. If you observe significant precipitation, one recommended protocol suggests heating the vial at 80°C for 3 minutes, followed by thorough vortexing.[11] This can be particularly useful when preparing reaction mixtures for click chemistry.
Q6: How does aggregation of this compound affect my click chemistry labeling experiments?
A6: Aggregation can have several negative impacts on your experiments. Firstly, the formation of non-fluorescent H-aggregates leads to a significant reduction in the fluorescence signal, a phenomenon known as self-quenching.[12] This can result in weakly labeled conjugates and poor signal-to-noise ratios in imaging applications. Secondly, aggregation reduces the effective concentration of monomeric, reactive dye available for the click reaction, potentially leading to lower labeling efficiency.
Q7: Are there any additives that can help prevent aggregation?
A7: While specific data on anti-aggregation additives for this compound is limited in the provided search results, general strategies for preventing protein aggregation can be considered. These include the use of organic co-solvents in the reaction buffer. For instance, performing the labeling reaction in a buffer containing a high content of an organic solvent like DMF has been shown to prevent the formation of H-aggregates of Cy5.[6] However, the compatibility of such additives with your specific biomolecule and experimental conditions must be carefully evaluated.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal After Labeling
This is a common issue that can be linked to dye aggregation, leading to fluorescence quenching.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence signal.
Issue 2: Visible Precipitate in this compound Solution
The appearance of a precipitate is a clear indication of aggregation or poor solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitate in solution.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommended Solvent(s) | Typical Stock Concentration | Storage (Solid) | Storage (Stock Solution) |
| This compound | Water, DMSO, DMF[8] | 5-10 mM in DMSO[9][10] | -20°C in the dark[4] | -20°C (1 month), -80°C (6 months)[10] |
Note: The solubility of a related compound, sulfo-Cyanine5 carboxylic acid, is reported to be as high as 0.35 M in water, DMF, and DMSO, suggesting this compound has high solubility in these solvents.[1]
Table 2: Factors Influencing this compound Aggregation
| Factor | Effect on Aggregation | Recommendations |
| Concentration | Higher concentrations increase the likelihood of aggregation.[13] | Prepare stock solutions at a moderate concentration (e.g., 10 mM) and dilute for working solutions. |
| Ionic Strength | High salt concentrations can promote the formation of H- and J-aggregates.[3][4] | Minimize the salt concentration in the reaction buffer where possible, or perform buffer exchange after labeling. |
| Solvent | Organic co-solvents like DMSO and DMF can disrupt π-π stacking and reduce aggregation.[6] | Prepare stock solutions in anhydrous DMSO or DMF. Consider including a small percentage of organic solvent in the reaction mixture if compatible with the biomolecule. |
| Temperature | Low temperatures (-20°C or -80°C) are essential for long-term stability and preventing degradation/aggregation.[10] | Adhere strictly to recommended storage temperatures. Avoid leaving solutions at room temperature for extended periods. |
| pH | The fluorescence of Sulfo-Cy5 is largely insensitive to pH in the range of 4-10.[14] | While fluorescence is stable, extreme pH values could potentially affect the stability of the azide group or the dye structure. It is best to work within a neutral to slightly basic pH range for labeling reactions. |
| Freeze-Thaw Cycles | Repeated cycles can lead to the degradation of the dye and promote aggregation.[15] | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until the dye is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[10]
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Divide the stock solution into single-use aliquots in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Click Chemistry Labeling of an Alkyne-Modified Biomolecule
This protocol is a general guideline and may require optimization for your specific application.
-
Prepare Stock Solutions:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
This compound: 10 mM in anhydrous DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄): 20 mM in water.
-
Copper-chelating ligand (e.g., THPTA): 100 mM in water.
-
Reducing agent (e.g., sodium ascorbate): 300 mM in water (prepare fresh).
-
-
Reaction Setup (Example for labeling 50 µL of 1-5 mg/mL protein lysate):
-
In a microcentrifuge tube, combine:
-
50 µL of alkyne-modified protein lysate.
-
90 µL of PBS buffer.
-
20 µL of 2.5 mM this compound working solution (diluted from stock).
-
-
Vortex briefly to mix.
-
-
Initiate Click Reaction:
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate (B8700270) solution to start the reaction. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Remove unreacted dye and other small molecules by a suitable method such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or protein precipitation (e.g., with acetone).
-
Click Chemistry Reaction Workflow
Caption: Schematic of a copper-catalyzed click chemistry reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. ajuronline.org [ajuronline.org]
- 3. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. ibiantech.com [ibiantech.com]
- 8. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. interchim.fr [interchim.fr]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Sulfo-Cy5 Azide Click Chemistry
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy5 azide (B81097) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 azide and what is it used for?
This compound is a water-soluble, bright, far-red fluorescent probe ideally suited for the 633 nm or 647 nm laser lines.[1] It contains an azide group that can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.[2][3] This allows for the stable labeling of biomolecules such as proteins, peptides, and oligonucleotides for visualization and quantification.[4][5][] Due to its high water solubility, it is particularly useful for labeling delicate proteins that may be sensitive to organic co-solvents.[5][7]
Q2: What are the key components of a this compound click chemistry reaction?
A typical copper-catalyzed click reaction involves the following components:
-
This compound: The fluorescent label containing the azide functional group.
-
Alkyne-modified biomolecule: The target molecule to be labeled.
-
Copper(I) catalyst: The essential catalyst for the reaction. This is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[8][9]
-
Reducing agent: A reagent like sodium ascorbate (B8700270) is used to reduce the inactive Cu(II) to the active Cu(I) state and protect it from oxidation.[10]
-
Copper(I)-stabilizing ligand: A ligand, such as THPTA or BTTAA, is crucial to enhance reaction efficiency, stabilize the Cu(I) catalyst, and reduce cytotoxicity.[11][12]
Q3: How should I store this compound?
Proper storage is critical to maintain the reagent's stability. For long-term storage, it is recommended to store this compound at -20°C in the dark for up to 24 months.[5][7][13] For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2][4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Low or No Fluorescent Signal (Low Reaction Yield)
This is one of the most common issues encountered in click chemistry. The following table summarizes potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Inactive Copper Catalyst | The active catalyst is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.[10] | Ensure the use of a fresh reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[10] Degas solvents before use and consider working under an inert atmosphere for sensitive reactions.[14] |
| Ligand Issues | An inappropriate or insufficient amount of a stabilizing ligand can lead to catalyst degradation and reduced reaction rates.[10][11] | Use a water-soluble ligand like THPTA or BTTAA, especially for biomolecule labeling in aqueous solutions.[10][12] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[10] |
| Incorrect Reagent Stoichiometry | The ratio of azide to alkyne is crucial for driving the reaction to completion. | While a 1:1 ratio is often a starting point, using a slight excess (1.1 to 2-fold) of the less precious reagent can improve yields.[10] |
| Impure Reagents or Solvents | Contaminants in the azide, alkyne, or solvents can interfere with the reaction. | Use high-purity reagents and solvents. If impurities are suspected, consider purifying the starting materials.[10] |
| Substrate-Specific Issues | Steric hindrance near the azide or alkyne can slow the reaction.[10] Certain functional groups on the substrate, like thiols, can also interact with and inhibit the copper catalyst.[10] | For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[10] If your substrate contains copper-coordinating groups, increasing the catalyst concentration might help.[10] |
| Incorrect Order of Reagent Addition | The order in which reagents are added can affect the formation of the active catalyst complex. | It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture containing the azide and alkyne. The reducing agent should be added last to initiate the reaction.[14] |
Non-Specific Labeling or High Background
| Potential Cause | Explanation | Recommended Solution(s) |
| Non-specific Binding of this compound | The fluorescent dye may non-specifically adhere to proteins or other biomolecules, leading to background signal. | The sulfo groups on Sulfo-Cy5 provide high hydrophilicity and a negative charge, which minimizes non-specific binding.[13] However, ensure adequate washing and purification steps are performed post-reaction. |
| Copper-Mediated Side Reactions | In the presence of a copper catalyst, terminal alkynes can sometimes undergo homocoupling (Glaser coupling), leading to side products.[10] | The use of a stabilizing ligand can help minimize side reactions.[8] Optimizing the reaction time to be as short as possible can also be beneficial.[15] |
| Thiol-yne Side Reactions | In some cases, particularly with strained cyclooctynes in copper-free click chemistry, a reaction can occur with cysteine residues, leading to azide-independent labeling. While less common in CuAAC, it's a possibility to consider in complex biological systems.[16] | This is more of a concern for copper-free click chemistry. For CuAAC, ensuring the presence of the copper catalyst is necessary for the primary reaction to occur.[16] |
Experimental Protocols
General Protocol for this compound Labeling of Proteins
This protocol is a starting point and may require optimization for specific applications.
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these can interfere with some conjugation chemistries if an NHS ester is used to introduce the alkyne or azide.[17] A suitable buffer is 1X PBS (phosphate-buffered saline) at pH 7.2-7.4.[17]
-
The recommended protein concentration is between 2-10 mg/mL for optimal labeling.[17]
-
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in water or an appropriate buffer.
-
Alkyne-modified Protein: Prepare according to your specific experimental needs.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.[18]
-
THPTA Ligand: Prepare a 200 mM stock solution in water.[18]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[18]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A typical starting point is to use an excess of the azide (e.g., 4-50 equivalents).[9]
-
Prepare the catalyst premix: a few minutes before adding to the reaction, incubate CuSO₄ with the THPTA ligand in a 1:2 ratio.[18]
-
Add the THPTA/CuSO₄ catalyst complex to the protein-azide mixture. A final concentration of 1-2 mM copper is often sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mM).
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[18]
-
-
Purification of the Labeled Protein:
-
It is crucial to remove the unreacted this compound and other reaction components.
-
Spin Columns/Gel Filtration: This is a rapid method for separating the larger labeled protein from smaller molecules like the free dye.[19] Load the reaction mixture onto a prepared spin column (e.g., Sephadex G-25) and centrifuge according to the manufacturer's protocol. The purified labeled protein will be in the eluate.[15][17][19]
-
Dialysis: For larger sample volumes, dialysis against a suitable buffer (e.g., PBS) can be used to remove small molecule impurities.
-
Visualizations
This compound Click Chemistry Workflow
Caption: General experimental workflow for this compound click chemistry labeling.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in CuAAC reactions.
References
- 1. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. confluore.com [confluore.com]
- 19. benchchem.com [benchchem.com]
Factors affecting the stability of Sulfo-Cy5 azide conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulfo-Cy5 azide (B81097) conjugates.
Frequently Asked Questions (FAQs)
1. What is Sulfo-Cy5 azide and what are its primary applications?
This compound is a water-soluble, bright, far-red fluorescent probe.[1][2] Its azide group allows for its covalent attachment to molecules containing a terminal alkyne via a copper-catalyzed click reaction (CuAAC) or to strained cyclooctynes via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] The sulfonate groups enhance its water solubility, making it ideal for labeling biomolecules like proteins, peptides, and oligonucleotides in aqueous environments without the need for organic co-solvents.[4] Its fluorescence in the far-red spectrum minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1]
2. What are the recommended storage conditions for this compound powder and its stock solutions?
-
Powder: Unopened this compound powder should be stored at -20°C in the dark and can be stable for up to 24 months.[2][4] It can be transported at room temperature for up to 3 weeks.[2][4]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months, protected from light.[3][5] Avoid repeated freeze-thaw cycles.[3][6] It is not recommended to store the solution for long periods.[4]
3. What is the recommended pH range for working with Sulfo-Cy5 conjugates?
Cyanine dyes like Cy5 are generally stable and fluorescent over a wide pH range, typically from pH 3 to 10.[6] However, Cy5 has been reported to be less stable in very basic conditions (pH > 8).[7] For labeling reactions with NHS esters of Sulfo-Cy5, a pH of 8.5 ± 0.5 is recommended.[6] For click chemistry, a pH of 7.2-7.4 in a buffer like PBS is common.
4. How photostable are this compound conjugates?
Sulfo-Cy5 is known to be a bright and photostable dye.[2] However, like all fluorophores, it will eventually photobleach upon prolonged exposure to excitation light. The rate of photobleaching is influenced by factors such as the intensity of the light source, the presence of oxygen, and the local chemical environment. The photobleaching of Cy5 has been shown to be significantly reduced in the absence of molecular oxygen.[8]
Troubleshooting Guides
Low Labeling Efficiency in Click Chemistry
| Potential Cause | Recommended Solution |
| Impure Reagents | Ensure high purity of both the this compound and the alkyne-modified biomolecule. Impurities can interfere with the click reaction. |
| Inefficient Copper(I) Catalyst | The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II). Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I). Consider using a Cu(I)-stabilizing ligand such as TBTA or THPTA. |
| Precipitation of Reagents | This compound is highly water-soluble.[4] However, if your alkyne-modified molecule has low aqueous solubility, precipitation can occur. Consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF, but be mindful of its potential effects on your biomolecule. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to the alkyne-modified molecule. A molar excess of the dye is often used to drive the reaction to completion. |
| Incompatible Buffer Components | Avoid using buffers containing components that can interfere with the reaction, such as chelating agents (e.g., EDTA) if using a copper catalyst, or primary/secondary amines (e.g., Tris) if there's a possibility of side reactions. PBS and HEPES are generally good choices.[9] |
High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess Unconjugated Dye | Thoroughly purify the conjugate after the labeling reaction to remove all unbound this compound. Size exclusion chromatography (e.g., Sephadex G-25) or dialysis are common methods.[6] |
| Non-specific Binding | If labeling cells or tissues, non-specific binding of the dye to cellular components can be an issue. Include blocking steps (e.g., with BSA) and stringent washing protocols. The high hydrophilicity of Sulfo-Cy5 helps to minimize non-specific binding. |
| Contaminated Buffers or Solvents | Ensure all buffers and solvents are free from fluorescent impurities. Use high-purity reagents and water. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol and may require optimization for your specific application.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
If using a ligand, prepare a 10 mM stock solution of TBTA or THPTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A 2-5 fold molar excess of the dye is a good starting point.
-
If using a ligand, add it to the reaction mixture at this point.
-
Add the CuSO₄ solution to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[6]
-
Storage of this compound Conjugates
-
Short-term (days to weeks): Store in a suitable buffer (e.g., PBS) at 4°C, protected from light. The addition of a bacteriostatic agent like sodium azide (0.02%) can prevent microbial growth.
-
Long-term (months to years): For optimal stability, aliquot the purified conjugate and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles. Lyophilization is also a suitable method for long-term storage.[6]
Visualizations
References
- 1. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing laser power and filter sets for Sulfo-Cy5 azide imaging
Welcome to the technical support center for Sulfo-Cy5 azide (B81097) imaging. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing laser power and filter sets to achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Sulfo-Cy5 azide?
A1: this compound is a far-red fluorescent dye. Its excitation maximum is approximately 646-647 nm, and its emission maximum is around 662-663 nm.[1][2][3] It is efficiently excited by 633 nm or 647 nm laser lines.[4]
Q2: What are the recommended filter sets for this compound imaging?
A2: A standard Cy5 filter set is appropriate for imaging this compound. Look for a filter set with the following approximate specifications:
-
Excitation Filter: 620-650 nm bandpass (e.g., 628/40 or 640/30)
-
Dichroic Mirror: Longpass at ~660 nm
-
Emission Filter: 660-740 nm bandpass (e.g., 692/40 or 700/75)
Using a filter set optimized for these ranges will maximize signal collection while minimizing background noise.
Q3: What is the recommended laser power for imaging this compound?
A3: There is no single "optimal" laser power, as it is highly dependent on the specific microscope, sample type, and labeling density. The guiding principle is to use the lowest laser power that provides an acceptable signal-to-noise ratio (SNR) .[5] Starting with a low laser power (e.g., 1-5% of the maximum) and gradually increasing it is the recommended approach. For live-cell imaging, it is crucial to use the lowest possible laser power to minimize phototoxicity and photobleaching.[6]
Q4: How can I minimize photobleaching of this compound?
A4: Sulfo-Cy5, like many cyanine (B1664457) dyes, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[7][8] To minimize photobleaching:
-
Use the lowest necessary laser power. [5]
-
Minimize exposure time. Use the fastest possible scan speed that provides a good image quality.
-
Use an anti-fade mounting medium for fixed samples.
-
For live-cell imaging, work quickly and limit continuous exposure.
-
Consider using photostabilizing agents in your imaging buffer if photobleaching is severe.
Q5: I am observing a low signal-to-noise ratio (SNR). What can I do?
A5: A low SNR can be due to either a weak signal or high background. To improve your SNR:
-
Optimize the click chemistry labeling protocol to ensure efficient incorporation of the dye.
-
Ensure you are using the correct filter set.
-
Increase the laser power or detector gain gradually. Be mindful that increasing gain can also amplify noise.
-
For high background, ensure adequate washing steps after the click reaction to remove unbound dye. Consider using a blocking solution to reduce non-specific binding.
-
The low autofluorescence of biological samples in the far-red spectrum is a key advantage of using this compound, which should inherently help in achieving a better SNR compared to dyes in the blue or green spectrum.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very weak signal | Inefficient click chemistry reaction. | Verify the concentrations and quality of all click chemistry reagents. Ensure the catalyst is active. Optimize reaction time and temperature. |
| Incorrect filter set. | Confirm that your excitation and emission filters are appropriate for this compound's spectral properties. | |
| Low laser power or detector gain. | Gradually increase laser power and/or detector gain. | |
| Photobleaching has occurred. | Image a fresh area of the sample or a new sample. Use lower laser power and shorter exposure times in subsequent imaging. | |
| High background fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps after the click chemistry reaction. |
| Non-specific binding of the dye. | Use a blocking buffer (e.g., BSA or serum) before the click reaction. | |
| Autofluorescence from the sample. | While generally low in the far-red, some samples may have intrinsic fluorescence. Image an unlabeled control sample to assess autofluorescence. | |
| Rapid photobleaching | Excessive laser power. | Reduce the laser power to the minimum required for a good signal. |
| Long exposure times. | Decrease the pixel dwell time or use a faster scan speed. | |
| Absence of anti-fade reagent (for fixed samples). | Use a commercially available anti-fade mounting medium. | |
| Image appears noisy or grainy | Low photon count. | Increase laser power, detector gain, or pixel dwell time. Averaging or accumulating frames can also reduce noise. |
| Detector noise. | Cool the detector if this option is available on your system. |
Data Summary
This compound Spectral Properties
| Parameter | Value | Reference |
| Excitation Maximum | ~646-647 nm | [1][2][3] |
| Emission Maximum | ~662-663 nm | [1][2][3] |
| Molar Extinction Coefficient | ~250,000 - 271,000 cm⁻¹M⁻¹ | [1][3][4] |
| Recommended Laser Lines | 633 nm, 647 nm | [4] |
Recommended Confocal Microscope Filter Configuration for this compound
| Component | Wavelength Range |
| Excitation Filter | 620 - 650 nm |
| Dichroic Mirror Cut-off | ~660 nm |
| Emission Filter | 660 - 740 nm |
Experimental Protocols
General Protocol for this compound Labeling via Click Chemistry
This protocol provides a general guideline for labeling alkyne-modified biomolecules in cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells cultured with an alkyne-modified metabolic label (e.g., an alkyne-modified amino acid or nucleoside).
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Labeling: Culture cells with the alkyne-modified metabolic label for the desired duration to allow for incorporation into biomolecules.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash cells three times with PBS.
-
-
Blocking: Incubate cells with blocking solution for 30-60 minutes to reduce non-specific background staining.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
This compound (final concentration 1-10 µM)
-
CuSO₄ (final concentration 50-100 µM)
-
Copper ligand (e.g., TBTA, at a concentration 5-fold higher than CuSO₄)
-
Sodium ascorbate (B8700270) (final concentration 1-5 mM, freshly prepared)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with wash buffer, with each wash lasting at least 5 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using a confocal or fluorescence microscope equipped with a suitable laser line and filter set for Sulfo-Cy5.
-
Visualizations
Caption: Experimental workflow for this compound labeling and imaging.
Caption: Troubleshooting workflow for low signal-to-noise ratio in this compound imaging.
References
- 1. apexbt.com [apexbt.com]
- 2. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 4. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 5. scian.cl [scian.cl]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Sulfo-Cy5 Azide Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and validated labeling of biomolecules is paramount for reliable downstream analysis. Sulfo-Cy5 azide (B81097) has emerged as a popular fluorescent label for introducing the far-red Cy5 dye onto alkyne-modified biomolecules via click chemistry. Its water-solubility and bright fluorescence make it a valuable tool for a variety of applications, including proteomics.[1][2] However, robust validation of this labeling, particularly for applications involving mass spectrometry (MS), is crucial.
This guide provides a comprehensive comparison of validating Sulfo-Cy5 azide labeling by mass spectrometry against other common fluorescent azide alternatives. It includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid researchers in making informed decisions for their experimental design.
Performance Comparison of Fluorescent Azide Labels
The choice of a fluorescent label for proteomics workflows can significantly impact the efficiency of labeling, the ionization of the labeled peptide, and its fragmentation pattern in the mass spectrometer. This section compares the key performance characteristics of this compound with a widely used alternative, Alexa Fluor 647 azide.
| Feature | This compound | Alexa Fluor 647 Azide | Key Considerations for Mass Spectrometry |
| Molecular Weight | ~833.01 g/mol (free acid)[3] | Varies by structure, but comparable to Sulfo-Cy5 | The mass shift upon labeling must be accurately accounted for in database searches. Larger tags may influence peptide fragmentation. |
| Spectroscopic Properties | λabs ~646 nm / λem ~662 nm[4] | λabs ~650 nm / λem ~668 nm | While primarily for fluorescence detection, these properties do not directly impact MS analysis. |
| Photostability | Good, but can be susceptible to photobleaching. | Generally considered more photostable than Cy5 dyes.[4][5] | Important for applications combining fluorescence imaging with subsequent MS analysis. |
| Hydrophilicity | High, due to sulfo groups.[1] | High, due to sulfonation. | Increased hydrophilicity can improve solubility of labeled peptides and reduce non-specific binding during sample preparation.[6] |
| Propensity for Aggregation | Can form aggregates, leading to fluorescence quenching at high labeling densities.[4] | Less prone to aggregation and self-quenching compared to Cy5.[4][5] | Aggregation can affect chromatographic behavior and ionization efficiency in LC-MS. |
| Purity | Typically ≥ 90-95% (HPLC)[3] | High purity is commercially available. | Impurities can interfere with labeling and MS analysis. |
Experimental Protocols
This section provides detailed methodologies for labeling a model alkyne-containing peptide with this compound and a comparative fluorescent azide, followed by preparation for mass spectrometry analysis.
Protocol 1: Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of an alkyne-modified peptide with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified peptide (e.g., a synthetic peptide with a C-terminal propargylglycine)
-
This compound or alternative fluorescent azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: 100 mM HEPES, pH 8.0
-
Quenching Buffer: 50 mM EDTA in water
-
Desalting column (e.g., C18 ZipTip)
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the fluorescent azide in water or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 1 mg/mL peptide solution
-
2 µL of 10 mM fluorescent azide solution
-
1 µL of 50 mM CuSO₄ solution
-
1 µL of 50 mM THPTA solution
-
2 µL of 500 mM sodium ascorbate solution
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.
-
-
Quenching: Add 5 µL of Quenching Buffer to the reaction mixture to stop the reaction.
-
Sample Cleanup: Desalt and purify the labeled peptide using a C18 desalting column according to the manufacturer's instructions. Elute the labeled peptide in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Sample Preparation for MS: Dry the purified labeled peptide in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Protocol 2: Mass Spectrometry Analysis of Labeled Peptides
This protocol describes the analysis of the fluorescently labeled peptide by LC-MS/MS to validate the labeling and characterize the fragmentation.
Materials:
-
Dried, labeled peptide from Protocol 1
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF mass spectrometer)
Procedure:
-
Sample Resuspension: Reconstitute the dried, labeled peptide in Solvent A to a suitable concentration for LC-MS/MS analysis (e.g., 1 pmol/µL).
-
LC Separation:
-
Inject the resuspended sample onto a C18 analytical column.
-
Separate the peptides using a gradient of Solvent B (e.g., 5-40% over 30 minutes).
-
-
Mass Spectrometry Analysis:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the labeled peptide. The expected mass will be the mass of the unlabeled peptide plus the mass of the fluorescent azide minus the mass of N₂ lost during the click reaction.
-
MS2 Scan: Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). Acquire tandem mass spectra (MS/MS) to obtain fragment ion information.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.
-
Perform a database search against a database containing the sequence of the model peptide.
-
Specify the mass of the fluorescent label as a variable modification on the alkyne-containing amino acid.
-
Manually inspect the MS/MS spectra to confirm the peptide sequence and the presence of the label on specific fragment ions.
-
Data Presentation and Visualization
Clear presentation of quantitative data is essential for comparing the performance of different fluorescent labels.
Table 1: Quantitative Comparison of Labeling Efficiency by LC-MS
This table structure can be used to compare the labeling efficiency of this compound with an alternative, determined by analyzing the relative abundance of labeled versus unlabeled peptide in the mass spectrometer.
| Feature | This compound | Alternative Fluor-Azide |
| Unlabeled Peptide (m/z) | [m/z of unlabeled peptide] | [m/z of unlabeled peptide] |
| Labeled Peptide (m/z) | [m/z of labeled peptide] | [m/z of labeled peptide] |
| % Labeling Efficiency | [Calculated %] | [Calculated %] |
% Labeling Efficiency = (Intensity of Labeled Peptide) / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide) * 100
Diagrams
Visual representations of workflows and chemical reactions aid in understanding the experimental process.
Figure 1. Experimental workflow for labeling and MS validation.
Figure 2. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Conclusion
Validating the labeling of biomolecules with fluorescent tags like this compound is a critical step in ensuring the reliability of experimental data. Mass spectrometry provides a powerful tool for this validation by confirming the covalent modification and allowing for the assessment of labeling efficiency. When choosing a fluorescent azide, researchers should consider not only its photophysical properties but also its potential impact on mass spectrometric analysis. While this compound is a widely used and effective label, alternatives such as Alexa Fluor 647 azide may offer advantages in terms of photostability and reduced aggregation, which can be beneficial for combined imaging and proteomics workflows. The protocols and comparative data presented in this guide provide a framework for researchers to rigorously validate their labeling strategies and select the most appropriate reagents for their specific research needs.
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Label-free quantitation of endogenous peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactproteomics.com [impactproteomics.com]
- 5. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are Some Software Programs for Mass Spectrometry Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Alexa Fluor 647 Azide for Bio-orthogonal Labeling
For researchers, scientists, and drug development professionals engaged in molecular labeling, the selection of a fluorescent probe is a critical decision that directly influences experimental outcomes. Among the panoply of far-red azide-functionalized dyes available for click chemistry, Sulfo-Cy5 azide (B81097) and Alexa Fluor 647 azide are two prominent contenders. This guide provides an objective, data-driven comparison of their performance to facilitate an informed choice for your specific research needs.
Both Sulfo-Cy5 azide and Alexa Fluor 647 azide are water-soluble fluorescent dyes designed for covalent labeling of alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry. They share similar excitation and emission spectra, making them compatible with standard far-red laser lines and filter sets. However, significant differences in their photophysical properties, particularly brightness and photostability, can have a profound impact on the quality and reliability of experimental data.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and Alexa Fluor 647 azide based on available data.
| Property | This compound | Alexa Fluor 647 Azide |
| Excitation Maximum (nm) | ~646 - 649 | ~650 - 652 |
| Emission Maximum (nm) | ~662 - 670 | ~665 - 670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 - 271,000[1][2] | ~239,000 - 270,000[3][4] |
| Fluorescence Quantum Yield | ~0.28[1][2][5][6] | ~0.33[3][7][8] |
| Brightness (Ext. Coeff. x QY) | ~70,000 - 75,880 | ~78,870 - 89,100 |
| Photostability | Less photostable | More photostable[9][10] |
| Self-Quenching | Prone to self-quenching at high DOL | Minimal self-quenching |
| pH Sensitivity | pH-insensitive from pH 4 to 10 | pH-insensitive from pH 4 to 10 |
| Water Solubility | High[6][10] | High |
Performance Insights
Brightness: Alexa Fluor 647 azide is generally considered brighter than this compound.[9] This is attributed to its slightly higher fluorescence quantum yield.[3][7][8] Studies comparing protein conjugates of the core fluorophores (Cy5 and Alexa Fluor 647) have shown that Alexa Fluor 647 conjugates are significantly more fluorescent, especially at higher degrees of labeling (DOL).[9] This is a critical advantage for detecting low-abundance targets.
Photostability: One of the most significant advantages of Alexa Fluor 647 azide is its superior photostability compared to this compound.[9][10] In photobleaching experiments, Alexa Fluor 647 retained a significantly higher percentage of its initial fluorescence under continuous illumination compared to Cy5.[9] This enhanced photostability is crucial for applications requiring prolonged imaging sessions, such as time-lapse microscopy and super-resolution imaging.
Self-Quenching: Cy5, the core structure of Sulfo-Cy5, is known to exhibit self-quenching when conjugated to proteins at high densities. This phenomenon, where dye molecules interact and diminish each other's fluorescence, can lead to a decrease in the overall brightness of the conjugate. Alexa Fluor 647, on the other hand, shows minimal self-quenching, allowing for a higher degree of labeling without a proportional loss of fluorescence.
Experimental Workflow & Signaling Pathways
The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with either this compound or Alexa Fluor 647 azide via a copper-catalyzed click reaction (CuAAC).
Experimental Protocols
Below is a generalized protocol for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye. This protocol should be optimized for specific proteins and experimental needs.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 647 azide
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Protocol:
-
Prepare Dye Stock Solution: Dissolve the this compound or Alexa Fluor 647 azide in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in the reaction buffer.
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the protein solution with the dye stock solution. The molar ratio of dye to protein should be optimized, typically ranging from 2:1 to 10:1.
-
Add the copper(II) sulfate solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification:
-
Equilibrate a gel filtration column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the storage buffer, collecting the fractions. The fluorescently labeled protein will typically elute first, followed by the smaller, unconjugated dye molecules.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Conclusion
For most applications in fluorescence microscopy and flow cytometry, Alexa Fluor 647 azide is the superior choice over this compound. Its enhanced brightness and, most notably, its greater photostability, contribute to a higher signal-to-noise ratio and more reliable and reproducible data, particularly in demanding applications such as single-molecule detection and quantitative imaging.
While this compound is a viable and often more cost-effective option, researchers should be aware of its limitations regarding photostability and its propensity for self-quenching at higher degrees of labeling. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the abundance of the target, the duration of imaging, and the need for quantitative data. For applications where signal intensity and photostability are paramount, the performance advantages of Alexa Fluor 647 azide justify its selection.
References
- 1. Comparison of Alexa Fluor and CyDye for practical DNA microarray use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.iu.edu [cancer.iu.edu]
- 8. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 9. jacksonimmuno.com [jacksonimmuno.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Cyanine Dyes: A Photostability Comparison Featuring Sulfo-Cy5 Azide
In the realms of fluorescence microscopy, flow cytometry, and other fluorescence-based applications, the choice of a fluorophore is paramount to generating high-quality, reproducible data. For researchers and drug development professionals, the photostability of a dye—its ability to resist fading upon exposure to light—is a critical performance metric. This guide provides an objective comparison of the photostability of Sulfo-Cy5 azide (B81097) against other common cyanine (B1664457) dyes, supported by experimental data, to inform the selection of the most suitable dye for your research needs.
Sulfo-Cy5 azide is a bright, water-soluble cyanine dye that is widely used for labeling biomolecules through click chemistry.[1][2][3][4] Its sulfonate groups enhance its hydrophilicity, reducing the aggregation that can plague non-sulfonated cyanine dyes and lead to fluorescence quenching.[5][6] While product literature frequently describes Sulfo-Cy5 as "highly photostable," a direct quantitative comparison with other popular dyes is essential for informed decision-making in demanding imaging applications.[7][8][9]
Quantitative Photostability Comparison
The following table summarizes the photostability and key spectral properties of Sulfo-Cy5 and other relevant cyanine and Alexa Fluor dyes. The data has been compiled from various sources, and it is important to note that direct comparisons may be influenced by differing experimental conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Sulfo-Cy5 | ~646[1][9] | ~662[1][9] | ~271,000[1] | 0.28[1][2] | Described as "very photostable".[7][8] |
| Cy5 | ~649[10] | ~670[10] | ~250,000[10] | 0.27[11] | Less photostable than Alexa Fluor 647; susceptible to photobleaching, especially in the presence of oxygen.[10][12][13] |
| Alexa Fluor 647 | ~650[10] | ~668[10] | ~239,000[10] | 0.33[11] | Significantly more photostable than Cy5.[10][11][13] Retains about 80% of initial fluorescence under conditions where Cy5 retains only 55%.[10] |
| Cy3 | ~550[10] | ~570[10] | ~150,000[10] | 0.15[10] | Less photostable than Alexa Fluor 555.[13][14] |
| Alexa Fluor 555 | ~555[10] | ~565[10] | ~150,000[10] | 0.10[10] | More photostable than Cy3.[13][14] |
| Cy5.5 | ~675[15] | ~694[15] | ~250,000[15] | 0.28[15] | Generally more photostable than Cy5 due to its benzoindocyanine structure.[15] Photodegradation is highly dependent on oxygen concentration.[15] |
| Alexa Fluor 680 | ~679[15] | ~702[15] | ~183,000[15] | 0.36[15] | Exhibits poorer photostability compared to Cy5.5 dyes under similar conditions.[15] |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.28 | Less photostable than Cy5 under prolonged irradiation. |
Factors Influencing Cyanine Dye Photostability
The photobleaching of cyanine dyes is a complex process primarily driven by the interaction of the excited dye molecule with molecular oxygen.[12][15] Upon excitation, the dye can transition to a long-lived triplet state. This triplet-state dye can then react with ground-state oxygen to produce highly reactive singlet oxygen, which in turn attacks the dye's polymethine chain, leading to irreversible degradation of the fluorophore.
Several strategies have been developed to enhance the photostability of cyanine dyes:
-
Structural Modifications: The addition of fused aromatic rings, as seen in the Cy5.5 structure, can increase photostability by delocalizing electrons and reducing the nucleophilicity of the polymethine chain.[15]
-
Triplet-State Quenchers: The covalent attachment of molecules like cyclooctatetraene (B1213319) (COT) or Trolox can deactivate the triplet state, thereby reducing the production of singlet oxygen and enhancing photostability.[1][15]
-
Oxygen Scavenging Systems: The use of enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or chemical reducing agents in the imaging buffer can minimize the amount of dissolved oxygen available to react with the dye.
-
Sulfonation: While primarily for improving water solubility, sulfonation can reduce dye aggregation.[5][6] Aggregated dyes can exhibit altered photophysical properties, and reducing aggregation can lead to more consistent and reliable fluorescence.
Experimental Protocols
Protocol for Assessing Photostability of Fluorescent Dyes
This protocol outlines a generalized method for comparing the photobleaching rates of different fluorescent dyes in solution.
Objective: To quantify and compare the photostability of fluorescent dyes by measuring their fluorescence decay under continuous illumination.
Materials:
-
Solutions of the fluorescent dyes to be tested (e.g., this compound, Cy5, Alexa Fluor 647) at equivalent molar concentrations in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Fluorescence microscope equipped with a stable, high-intensity light source (e.g., laser or mercury arc lamp).
-
Appropriate filter sets for the excitation and emission wavelengths of the dyes being tested.
-
A digital camera capable of time-lapse imaging.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a slide with a droplet of the dye solution. To minimize evaporation, a coverslip can be sealed over the droplet. For comparative studies, it is crucial to ensure the optical path length and dye concentration are consistent across all samples.
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the dye solution into focus.
-
Select the appropriate filter cube for the dye being imaged.
-
Set the illumination intensity to a constant and relevant level for your typical imaging experiments. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity of the dye has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) within the illuminated area for each image in the time series.
-
Measure the background intensity from a region with no dye and subtract this from the ROI intensity at each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The photobleaching half-life (t₁/₂) can be determined by fitting the decay curve to a single exponential function. This is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Visualizing Experimental Workflows and Key Concepts
Caption: Workflow for assessing fluorophore photostability.
Caption: Primary photobleaching pathway for cyanine dyes.
Conclusion
The selection of a fluorescent dye requires a careful balance of properties, including brightness, spectral characteristics, and photostability. While this compound is marketed as a photostable fluorophore, for demanding applications that require prolonged or intense illumination, such as single-molecule studies or super-resolution microscopy, Alexa Fluor 647 consistently demonstrates superior photostability compared to its Cy5 counterpart.[10][11][13] The enhanced photostability of Alexa Fluor dyes often justifies their use in achieving high-quality, reproducible results. However, for many standard applications, the combination of brightness, water solubility, and good photostability makes this compound a robust and reliable choice for fluorescently labeling biomolecules. Researchers should consider the specific requirements of their experimental setup when selecting the optimal dye.
References
- 1. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 7. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 14. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Cy5 Azide for Bioconjugation and Cellular Imaging
For researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence imaging, the selection of the appropriate fluorescent probe is critical for generating high-quality, reproducible data. Among the plethora of choices, cyanine (B1664457) dyes, particularly Cy5 derivatives, are mainstays due to their bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples. This guide provides a comprehensive comparative analysis of two popular azide-functionalized Cy5 dyes: Sulfo-Cy5 azide (B81097) and Cy5 azide. This comparison, supported by their physicochemical properties and common experimental workflows, will assist in making an informed decision for your specific research needs.
The primary distinction between these two dyes lies in the presence of sulfonate groups on the Sulfo-Cy5 azide molecule. These negatively charged groups render the dye highly water-soluble, a property that significantly influences its application in biological systems. In contrast, the non-sulfonated Cy5 azide is more hydrophobic. This fundamental difference impacts their solubility, cell permeability, and propensity for non-specific binding.
Key Performance Characteristics: A Quantitative Comparison
While direct head-to-head experimental data comparing the two dyes in all performance aspects is limited in publicly available literature, a clear picture of their distinct properties can be drawn from product specifications and related studies.
| Property | This compound | Cy5 Azide | Key Differences & Considerations |
| Structure | Contains sulfonate groups | Lacks sulfonate groups | The presence of sulfonate groups in this compound dramatically increases its hydrophilicity. |
| Water Solubility | High | Low | This compound readily dissolves in aqueous buffers, eliminating the need for organic co-solvents which can be detrimental to sensitive proteins. Cy5 azide requires an organic solvent like DMSO or DMF for initial dissolution before addition to an aqueous reaction.[1][2][3] |
| Cell Permeability | Generally cell-impermeable | Can be cell-permeable | The negative charges of the sulfonate groups prevent this compound from passively crossing intact cell membranes, making it ideal for labeling cell-surface molecules.[4] Cy5 azide's hydrophobicity allows it to cross cell membranes to some extent, but this can also lead to non-specific binding to intracellular lipid-rich structures.[4] |
| Non-Specific Binding | Reduced | Prone to non-specific binding | The high hydrophilicity and negative charges of this compound minimize non-specific interactions with proteins and cell surfaces, leading to lower background and a better signal-to-noise ratio.[5] The hydrophobic nature of Cy5 azide can result in higher non-specific binding.[4] |
| Aggregation | Less prone to aggregation | More prone to aggregation | The sulfonate groups on this compound reduce the tendency of the dye molecules to aggregate in aqueous solutions, which can otherwise lead to fluorescence quenching.[5][6] |
| Excitation Max (nm) | ~646 - 648 nm[7][8] | ~646 nm | The core chromophore is the same, resulting in nearly identical excitation maxima. |
| Emission Max (nm) | ~662 - 671 nm[7][8] | ~662 - 670 nm | Similar to the excitation maxima, the emission spectra are also very similar. |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 - 271,000 | ~250,000 | Both dyes exhibit high molar extinction coefficients, indicating their strong ability to absorb light. |
| Quantum Yield | ~0.2 - 0.28 | ~0.27 | The quantum yields are comparable, suggesting similar fluorescence brightness at the molecular level. |
Experimental Protocols
The following are detailed methodologies for a key application of this compound and Cy5 azide: copper-catalyzed click chemistry (CuAAC) for the labeling of alkyne-modified proteins.
Protocol: Labeling of Alkyne-Modified Proteins with this compound or Cy5 Azide via CuAAC
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound or Cy5 azide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for Cy5 azide
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 250 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) in water or DMSO/water)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Dye Stock Solution:
-
This compound: Prepare a 10 mM stock solution by dissolving the dye in water or the reaction buffer.
-
Cy5 azide: Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound or Cy5 azide stock solution to the protein solution. A 2-5 fold molar excess of the dye over the protein is a good starting point.
-
For Cy5 azide: Ensure the final concentration of the organic co-solvent (DMSO or DMF) is kept to a minimum (typically <10%) to avoid protein denaturation.[1]
-
-
Initiation of the Click Reaction:
-
Prepare a premix of the copper catalyst. In a separate tube, mix the CuSO₄ stock solution and the chelating ligand stock solution in a 1:2 to 1:5 molar ratio.
-
Add the copper/ligand premix to the protein-dye solution to a final copper concentration of 0.1-1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) state.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The choice between this compound and Cy5 azide is primarily dictated by the specific experimental requirements, particularly the nature of the biomolecule to be labeled and the biological environment of the experiment.
This compound is the superior choice for:
-
Labeling of sensitive proteins and biomolecules in aqueous buffers: Its high water solubility obviates the need for organic co-solvents that can lead to denaturation.[5]
-
Cell-surface labeling: Its cell-impermeability ensures specific labeling of extracellular targets.[4]
-
Applications requiring low non-specific binding and high signal-to-noise ratio: The hydrophilic nature of the dye minimizes background fluorescence.
Cy5 azide may be considered for:
-
Applications where some degree of cell permeability is desired: However, this comes with the caveat of potential non-specific intracellular accumulation.[4]
-
Labeling in organic solvents or when the use of a co-solvent is not a concern.
References
- 1. Need water soluble Non- sulfonated cyanines - fluorescent dyes? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 2. stratech.co.uk [stratech.co.uk]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 7. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 8. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
Evaluating Sulfo-Cy5 Azide for Förster Resonance Energy Transfer (FRET) Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the success of Förster Resonance Energy Transfer (FRET) assays. This guide provides a detailed evaluation of Sulfo-Cy5 azide (B81097), a water-soluble cyanine (B1664457) dye, for FRET applications. Its performance is objectively compared with a key alternative, Alexa Fluor 647 azide, supported by experimental data and detailed protocols to aid in making informed decisions for your research needs.
Sulfo-Cy5 azide is a popular choice for labeling biomolecules in aqueous environments due to its high water solubility, which minimizes non-specific binding and prevents denaturation of sensitive proteins.[1] Its azide functional group allows for efficient and specific labeling of alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In FRET applications, Sulfo-Cy5 typically serves as the acceptor fluorophore, commonly paired with a donor dye such as Sulfo-Cy3.
Performance Characteristics: A Quantitative Comparison
The effectiveness of a FRET pair is determined by several key photophysical parameters. The following tables summarize the essential data for this compound and its common FRET partner, Sulfo-Cy3, alongside the comparable Alexa Fluor 647 azide.
| Property | This compound | Alexa Fluor 647 Azide | Sulfo-Cy3 Alkyne (Donor) |
| Excitation Maximum (λex) | ~646 nm[2] | ~650 nm[3] | ~555 nm |
| Emission Maximum (λem) | ~662 nm[2] | ~665 nm[3] | ~569 nm |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[2] | ~239,000 cm⁻¹M⁻¹[3] | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.28[2] | ~0.33[3] | ~0.15 |
| Solubility | High in water[1] | High in water | High in water |
| Reactive Group | Azide | Azide | Alkyne |
Table 1: Photophysical Properties of this compound and a Common FRET Donor, Compared to Alexa Fluor 647 Azide.
Head-to-Head Comparison: Sulfo-Cy5 vs. Alexa Fluor 647 in FRET
While both this compound and Alexa Fluor 647 azide are spectrally similar and suitable for the far-red spectrum, Alexa Fluor 647 is often reported to exhibit superior performance in demanding applications.
-
Photostability: Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5. This is a crucial advantage in experiments requiring long or intense light exposure, such as single-molecule studies or time-lapse imaging, as it ensures a more stable FRET signal over time.
-
Brightness and Quantum Yield: Alexa Fluor 647 has a slightly higher quantum yield than Sulfo-Cy5 (0.33 vs. 0.28), which contributes to brighter conjugates and potentially a better signal-to-noise ratio in FRET measurements.[2][3]
-
Self-Quenching: Cyanine dyes like Cy5 have a known propensity for self-quenching at high degrees of labeling, where multiple dye molecules on a single biomolecule interact and reduce the overall fluorescence. Alexa Fluor dyes are reported to be less susceptible to this phenomenon, allowing for a higher degree of labeling without a significant loss of signal.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein
This protocol describes the general procedure for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
DMSO (if needed to dissolve the dye)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in water or DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.
-
Add the copper-chelating ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
FRET Measurement by Sensitized Emission
This protocol outlines a general procedure for measuring FRET using a fluorescence microplate reader or a fluorometer.
Materials:
-
Donor-only labeled biomolecule
-
Acceptor-only labeled biomolecule (labeled with this compound)
-
Donor-Acceptor labeled biomolecule (FRET sample)
-
Unlabeled biomolecule (for background correction)
-
FRET buffer
Procedure:
-
Sample Preparation:
-
Prepare serial dilutions of the donor-only, acceptor-only, and FRET samples in the FRET buffer in a microplate. Include a blank sample with only the buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to the donor's excitation maximum (e.g., ~555 nm for Sulfo-Cy3).
-
Set the emission wavelength to the donor's emission maximum (e.g., ~569 nm for Sulfo-Cy3).
-
Set a second emission wavelength to the acceptor's emission maximum (e.g., ~662 nm for Sulfo-Cy5).
-
-
Data Acquisition:
-
Measure the fluorescence intensity of all samples at both emission wavelengths.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the intensity of the blank sample.
-
Correct for spectral bleed-through (crosstalk) of the donor emission into the acceptor channel and direct excitation of the acceptor at the donor's excitation wavelength. This is done by measuring the fluorescence of the donor-only and acceptor-only samples.
-
Calculate the FRET efficiency (E) using the corrected fluorescence intensities. A common formula for apparent FRET efficiency is: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizing FRET Concepts and Workflows
To better illustrate the principles and procedures involved in FRET experiments using this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: The mechanism of Förster Resonance Energy Transfer (FRET).
Caption: A typical experimental workflow for a FRET assay using this compound.
Caption: A decision tree for selecting between this compound and Alexa Fluor 647 azide.
Conclusion
This compound is a valuable tool for FRET-based studies, particularly due to its excellent water solubility and efficient click chemistry conjugation. It offers a reliable and cost-effective option for many standard FRET applications. However, for experiments that demand high photostability, brightness, and minimal self-quenching, especially at high labeling densities, Alexa Fluor 647 azide presents a superior alternative. The choice between these two fluorophores should be guided by the specific requirements of the experimental setup and the desired sensitivity of the FRET assay. The provided protocols and data aim to equip researchers with the necessary information to make an optimal selection and successfully implement FRET in their studies.
References
A Comparative Guide to Sulfo-Cy5 Azide Labeling: Cross-Reactivity and Specificity
In the realm of bioorthogonal chemistry, the precise and specific labeling of biomolecules is paramount for accurate biological inquiry and the development of targeted therapeutics. Sulfo-Cy5 azide (B81097) has emerged as a widely used fluorescent probe for the detection and visualization of alkyne-modified biomolecules via click chemistry. Its high water solubility, conferred by the presence of sulfonate groups, and its bright far-red fluorescence make it an attractive choice for a variety of applications, including proteomics, genomics, and cell imaging.[1][2][3] This guide provides an objective comparison of Sulfo-Cy5 azide's performance with alternative fluorescent azides, focusing on cross-reactivity and specificity, and is supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Fluorescent Azides
The selection of a fluorescent azide for click chemistry depends on several key performance indicators, including spectral properties, quantum yield, and potential for non-specific binding. Below is a summary of the quantitative data for this compound and its common alternatives.
| Feature | This compound | Alexa Fluor 647 Azide | Cy5 Azide (non-sulfonated) |
| Excitation Max (λex) | ~647 nm[2][4] | ~650 nm | ~646 nm |
| Emission Max (λem) | ~663 nm[4] | ~668 nm | ~662 nm |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[2] | ~270,000 cm⁻¹M⁻¹[5] | ~271,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.2[6] | ~0.33 | ~0.28[6] |
| Water Solubility | High[1][7] | High | Low to moderate[8] |
| Photostability | Good | Very Good[5][9] | Moderate[9] |
Understanding Cross-Reactivity and Specificity in Click Chemistry
Click chemistry, encompassing both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), is renowned for its high specificity and bioorthogonality.[10] However, non-specific labeling can still occur, leading to background signal and potentially confounding results.
Potential Sources of Non-Specific Binding:
-
Copper-Mediated Off-Target Reactions (CuAAC): The copper(I) catalyst used in CuAAC can sometimes mediate the labeling of proteins that do not contain an alkyne group. This non-specific labeling appears to be dependent on the concentration of the copper catalyst and the specific protein.[11]
-
Thiol-yne Reactions (SPAAC): Strained cyclooctynes, such as DBCO and BCN, which are used in SPAAC, have been shown to react with free thiol groups on cysteine residues in proteins.[11] This can lead to azide-independent labeling.
-
Hydrophobic Interactions: Highly hydrophobic dyes can non-specifically associate with cellular membranes and other lipid-rich structures, contributing to background fluorescence.[8] this compound's high water solubility helps to mitigate this issue.[7]
Experimental Protocols
To rigorously assess the cross-reactivity and specificity of this compound in your experimental system, the following protocols are recommended.
Protocol 1: In-Gel Fluorescence Assay for Specificity Assessment
This protocol allows for the direct visualization of on-target versus off-target labeling of proteins in a complex mixture.
Materials:
-
Alkyne-labeled protein lysate (positive control)
-
Unlabeled protein lysate (negative control)
-
This compound
-
Alternative fluorescent azide (e.g., Alexa Fluor 647 azide)
-
Click chemistry reaction components (e.g., CuSO₄, THPTA, sodium ascorbate (B8700270) for CuAAC)
-
SDS-PAGE gels
-
Fluorescence gel imager
Procedure:
-
Prepare Protein Lysates: Prepare lysates from cells or tissues of interest. For the positive control, use a lysate known to contain alkyne-modified proteins.
-
Click Reaction: Set up parallel click reactions for both the alkyne-labeled and unlabeled lysates with this compound and the alternative fluorescent azide.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence imager with appropriate excitation and emission settings for the dyes being used.
-
Coomassie Staining: After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading in each lane.
-
Analysis: Compare the fluorescent signal in the lanes containing the alkyne-labeled lysate to the unlabeled lysate. High specificity is indicated by strong fluorescent bands in the alkyne-labeled lane and minimal background in the unlabeled lane.[11][12]
Protocol 2: Competitive Labeling Assay for Cross-Reactivity
This assay helps to determine the relative reactivity and potential for off-target labeling of different fluorescent azides.
Materials:
-
Alkyne-labeled biomolecule of interest
-
This compound
-
A competing, non-fluorescent azide (e.g., a simple alkyl azide)
-
Click chemistry reaction components
-
Method for quantifying labeling (e.g., fluorescence plate reader, flow cytometry, or in-gel fluorescence)
Procedure:
-
Set up Reactions: Prepare a series of click reactions containing a fixed concentration of the alkyne-labeled biomolecule and this compound.
-
Add Competitor: To these reactions, add increasing concentrations of the non-fluorescent competing azide.
-
Incubation: Allow the reactions to proceed for a defined period.
-
Quantification: Measure the fluorescence signal from the this compound that has been incorporated into the biomolecule.
-
Analysis: A significant decrease in the fluorescence signal with increasing concentrations of the competitor indicates that both azides are competing for the same alkyne sites, providing an indirect measure of the relative reactivity of this compound.
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: Workflow for assessing labeling specificity.
Caption: Bioorthogonal click chemistry reactions.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules due to its excellent water solubility and bright far-red emission. While click chemistry is a highly specific ligation method, researchers should be aware of the potential for non-specific labeling, particularly when using copper catalysts or strained cyclooctynes. The choice between this compound and its alternatives, such as Alexa Fluor 647 azide, will depend on the specific requirements of the experiment, including the need for maximal photostability and the tolerance for potential off-target effects. By employing rigorous experimental controls and the protocols outlined in this guide, researchers can confidently select the optimal fluorescent azide to achieve high-quality, reproducible data in their studies of complex biological systems. For the most demanding applications requiring the highest photostability and brightness, Alexa Fluor 647 azide may offer an advantage, albeit at a higher cost.[5]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Far-red organic fluorophores contain a fluorescent impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy5 Azide: A Comparative Performance Guide for Biological Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. This guide provides a comprehensive comparison of Sulfo-Cy5 azide's performance in various biological samples, benchmarked against other common fluorescent azides. The information presented herein is supported by experimental data and detailed protocols to assist in making informed decisions for your specific research needs.
Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye widely utilized for labeling and detecting biomolecules through click chemistry.[1] Its sulfonated nature enhances its hydrophilicity, making it particularly suitable for labeling sensitive biological molecules like proteins and nucleic acids in aqueous environments without the need for organic co-solvents.[] A significant advantage of operating in the far-red spectrum is the reduced autofluorescence from biological specimens, leading to a better signal-to-noise ratio.[3]
Photophysical and Performance Characteristics
The performance of a fluorescent probe is dictated by its photophysical properties. This compound exhibits a high extinction coefficient and a good quantum yield, contributing to its bright fluorescence.[] Below is a comparative summary of its key characteristics against a popular alternative, Alexa Fluor 647 azide.
| Property | This compound | Alexa Fluor 647 Azide | Reference |
| Excitation Maximum (nm) | ~646 | ~650 | [3] |
| Emission Maximum (nm) | ~662 | ~665 | [3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | [4] |
| Fluorescence Quantum Yield | ~0.2 (unconjugated) | ~0.33 (unconjugated) | [4] |
| Solubility | High in water | High in water | [1][5] |
| Photostability | Good | Excellent | [4][6] |
Note: Data for Alexa Fluor 647 azide is often presented for the spectrally similar Alexa Fluor 647 NHS ester. The core fluorophore's properties are expected to be comparable.
Performance in Biological Applications
Flow Cytometry
In flow cytometry, achieving a high signal-to-noise ratio is paramount for accurate cell population gating and analysis. Far-red dyes like Sulfo-Cy5 are advantageous due to lower cellular autofluorescence in this spectral region. While direct comparative data for this compound is limited, studies comparing the spectrally similar Cy5 NHS ester to Alexa Fluor 647 NHS ester show that Alexa Fluor 647 conjugates tend to be brighter and more photostable, especially at higher degrees of labeling.[4][6] This is attributed to the reduced self-quenching of Alexa Fluor dyes upon conjugation.[4] However, Sulfo-Cy5 remains a cost-effective and reliable option for many flow cytometry applications, providing distinct signals for precise cell sorting and analysis.[3][]
Fluorescence Microscopy
For fluorescence microscopy, the brightness and photostability of the fluorophore are critical for obtaining high-quality images with good contrast. This compound's high water solubility minimizes non-specific binding, which can be a source of background signal.[5] Comparative studies on Cy5 and Alexa Fluor 647 protein conjugates indicate that Alexa Fluor 647 is significantly more resistant to photobleaching.[4][6] This makes Alexa Fluor 647 a better choice for experiments requiring long exposure times or repeated imaging.
In Vivo Imaging
The near-infrared emission of this compound allows for deeper tissue penetration, making it suitable for in vivo imaging applications.[3] Its high water solubility facilitates rapid clearance from the body, which can be advantageous for reducing background signal in long-term imaging studies. In a comparative study, Sulfo-Cy5 and IRDye800CW conjugates showed comparable tissue activity in most organs, with the exception of the kidneys where IRDye800CW accumulation was higher.[8]
Experimental Protocols
General Workflow for Cell Labeling via Click Chemistry
The following diagram illustrates a typical workflow for labeling biological molecules with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Workflow for labeling biomolecules with this compound.
Detailed Protocol for Labeling Proliferating Cells in Flow Cytometry (Click-iT™ EdU Assay)
This protocol is adapted from the Thermo Fisher Scientific Click-iT™ Plus EdU Flow Cytometry Assay Kit manual and describes the detection of incorporated 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-modified thymidine (B127349) analog, with a fluorescent picolyl azide such as Sulfo-Cy5 picolyl azide.[9]
Materials:
-
Cells of interest
-
EdU solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization and wash reagent (e.g., 0.5% Triton™ X-100 or saponin-based buffer)
-
Click reaction cocktail components:
-
This compound
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
-
Flow cytometry tubes
Procedure:
-
EdU Labeling:
-
Incubate cells with EdU at a final concentration of 10 µM in complete culture medium for the desired pulse duration (e.g., 2 hours) at 37°C.
-
Harvest cells and wash once with 1% BSA in PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with 1% BSA in PBS.
-
Permeabilize cells by incubating with a saponin-based permeabilization and wash reagent for 15 minutes.
-
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. This typically involves adding the copper catalyst, a reducing agent, and the this compound to the reaction buffer.
-
Resuspend the permeabilized cell pellet in the reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with the permeabilization and wash reagent.
-
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the sample on a flow cytometer equipped with a laser suitable for exciting Sulfo-Cy5 (e.g., 633 nm or 640 nm laser) and an appropriate emission filter (e.g., 660/20 nm bandpass filter).[9]
-
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. The relative method involves comparing the fluorescence of the unknown sample to a standard with a known quantum yield.[10][11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 8. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uci.edu [chem.uci.edu]
Benchmarking Sulfo-Cy5 azide against other commercially available azide dyes
For researchers and professionals in drug development and life sciences, the selection of fluorescent dyes is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of Sulfo-Cy5 azide (B81097) against other commercially available azide-functionalized dyes, supported by key performance data and detailed experimental protocols for independent verification.
Sulfo-Cy5 azide is a bright, water-soluble, and photostable fluorescent probe widely used for labeling biomolecules via click chemistry.[1][2][3][4] Its fluorescence in the far-red spectrum is advantageous due to the low autofluorescence of biological samples in this region.[2] This guide will compare its performance metrics with those of other popular azide dyes, including Alexa Fluor 647 azide and other cyanine-based analogs.
Quantitative Performance Comparison
The selection of a fluorescent dye is often a balance between brightness, photostability, and solubility. The following tables summarize the key photophysical properties of this compound and several commercially available alternatives.
Table 1: Spectroscopic Properties of this compound and Competitors
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight ( g/mol ) |
| This compound | 646 - 648 | 662 - 671 | 250,000 - 271,000 | 0.28 | 762.98 |
| Alexa Fluor 647 Azide | 649 - 650 | 665 - 671 | 239,000 - 270,000 | 0.33 | ~1250 |
| AZDye 647 Azide | 649 | 671 | 250,000 | N/A | N/A |
| DyLight 649 Azide | 646 | 674 | 250,000 | N/A | ~1071 |
| Sulfo-Cy5.5 Azide | 673 - 678 | 691 - 694 | 190,000 - 211,000 | 0.21 | 999.2 |
Table 2: Solubility and Key Features
| Dye | Solubility | Key Features |
| This compound | High water solubility | Bright and photostable; supplied as an easy-to-handle powder.[1][3] |
| Alexa Fluor 647 Azide | High water solubility | Considered a gold standard for performance; highly photostable.[8][9][10] |
| AZDye 647 Azide | Water-soluble | Structurally identical to Alexa Fluor® 647, offering a cost-effective alternative.[10] |
| DyLight 649 Azide | Water-soluble | High fluorescence intensity and photostability. |
| Sulfo-Cy5.5 Azide | High water solubility | Emission shifted further into the far-red/near-infrared spectrum.[6][7] |
Experimental Protocols
To facilitate independent benchmarking, detailed protocols for a typical labeling experiment and subsequent performance evaluation are provided below. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing an alkyne modification with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein (e.g., BSA modified with a terminal alkyne)
-
Azide-functionalized dye (e.g., this compound)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (10 mM in water)
-
Sodium Ascorbate solution (1 M in water, freshly prepared)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the azide dye in water or DMSO to create a 10 mM stock solution.
-
Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the "Click-it" reaction cocktail. For a 100 µL final reaction volume, add the components in the following order:
-
50 µL of alkyne-modified protein solution
-
10 µL of azide dye stock solution (for a 1 mM final concentration)
-
5 µL of 10 mM CuSO₄ stock
-
5 µL of 10 mM THPTA stock
-
Note: Premix the CuSO₄ and THPTA before adding to the main reaction.
-
Add PBS to bring the volume to 99 µL.
-
-
Initiate Reaction: Add 1 µL of freshly prepared 1 M Sodium Ascorbate to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein from excess dye and reaction components using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific absorbance maximum).
Protocol 2: Photostability Assessment
This protocol outlines a method to compare the photostability of different dye-protein conjugates.
Materials:
-
Dye-labeled protein conjugates (from Protocol 1)
-
Fluorescence microscope with a suitable filter set for the dyes being tested
-
Imaging buffer (e.g., PBS)
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a slide with a droplet of each dye-conjugate solution at the same concentration (e.g., 1 µg/mL in imaging buffer).
-
Initial Imaging: Locate the sample under the microscope and acquire an initial image using a fixed, non-saturating exposure time and laser power.
-
Photobleaching: Continuously expose a defined region of the sample to the excitation light at high intensity for a set period (e.g., 60 seconds).
-
Post-Bleach Imaging: Immediately after the photobleaching period, acquire another image using the same settings as the initial image.
-
Data Analysis: Measure the fluorescence intensity of the bleached region before and after exposure. Calculate the percentage of fluorescence intensity remaining. A more photostable dye will retain a higher percentage of its initial fluorescence.
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying chemical reactions.
Caption: Workflow for comparing azide dyes.
Caption: CuAAC click chemistry reaction.
Conclusion
This compound is a high-performance dye suitable for a wide range of applications. Its excellent water solubility simplifies labeling protocols for sensitive biomolecules in aqueous environments.[1][3] While Alexa Fluor 647 is often considered the benchmark for photostability and brightness, this compound and cost-effective alternatives like AZDye 647 provide comparable performance in many applications.[9][10] The ultimate choice of dye will depend on the specific experimental requirements, including the instrumentation available, the need for multicolor imaging, and budget constraints. Researchers are encouraged to use the provided protocols to perform their own side-by-side comparisons to determine the optimal dye for their specific needs.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 6. Sulfo-Cy5.5 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to the Validation of Sulfo-Cy5 Azide: Purity, Activity, and Performance Comparison
For researchers, scientists, and drug development professionals utilizing click chemistry, the quality of fluorescent probes is paramount to generating reliable and reproducible data. Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent dye, is a popular choice for labeling biomolecules due to its high water solubility and compatibility with standard Cy5 filter sets.[1][2][3][4] However, rigorous validation of its purity and reactive activity is a critical preliminary step for any experiment.
This guide provides an objective comparison of Sulfo-Cy5 azide with common alternatives, supported by experimental protocols and data to ensure optimal performance in your research applications.
Part 1: Purity Assessment of this compound
The chemical purity of a fluorescent probe directly impacts labeling efficiency and signal-to-noise ratios. Impurities, such as unconjugated dye, isomers, or residual reactants, can lead to high background fluorescence and ambiguous results. The two primary methods for assessing the purity of dye conjugates are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5]
Data Presentation: Purity Comparison
The following table summarizes the typical purity levels of this compound as reported by various suppliers, compared to a common alternative, Alexa Fluor™ 647 Azide.
| Compound | Reported Purity | Analytical Method |
| This compound (Supplier A) | ≥ 95% | HPLC-MS, ¹H NMR[1] |
| This compound (Supplier B) | ≥ 95% | HPLC[6] |
| This compound (Supplier C) | ≥ 90% | HPLC[7] |
| Cy5 Azide (Non-Sulfonated) | > 95% | HPLC[8] |
| Alexa Fluor™ 647 Azide | Typically > 90% | HPLC |
Experimental Protocol: Purity Validation by HPLC-MS
This protocol outlines a general method for verifying the purity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound powder in anhydrous DMSO or water.
-
Dilute the stock solution to a final concentration of 10-20 µg/mL using the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40-45 °C.
-
Injection Volume: 5 µL.
-
-
Detection:
-
UV-Vis/DAD Detector: Monitor at the absorbance maximum of Sulfo-Cy5 (~646 nm). Purity is calculated by integrating the area of the main peak relative to the total peak area.
-
Mass Spectrometer (ESI-MS): The column eluent is directed to an electrospray ionization (ESI) source.
-
Mandatory Visualization: Purity Validation Workflow
Caption: Workflow for assessing this compound purity and identity.
Part 2: Spectroscopic and Physicochemical Properties
Verifying the spectroscopic properties of the dye ensures that it will perform as expected with the available instrumentation. The key advantage of Sulfo-Cy5 is its high water solubility, which is beneficial for labeling proteins in aqueous buffers without organic co-solvents.[2][3][4]
Data Presentation: Spectroscopic & Solubility Comparison
| Property | This compound | Alexa Fluor™ 647 Azide | Cy5 Azide (Non-Sulfonated) |
| Absorbance Max (λ_abs) | ~646 nm[1][2] | ~650 nm | ~649 nm[8] |
| Emission Max (λ_em) | ~662 nm[1][2] | ~668 nm | ~671 nm[8] |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹[1] | ~270,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[8] |
| Fluorescence Quantum Yield (Φ) | ~0.28[1] | ~0.33 | ~0.20 |
| Solubility | High in water[1][3] | High in water | Soluble in DMSO, DMF[8] |
Experimental Protocol: Spectroscopic Validation
-
Sample Preparation: Prepare a dilute solution of the dye in a suitable buffer (e.g., PBS, pH 7.4). A concentration in the low micromolar range is typically sufficient.
-
Absorbance Measurement:
-
Use a spectrophotometer to scan the absorbance from 500 nm to 750 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Measurement:
-
Use a fluorometer or fluorescence plate reader.
-
Set the excitation wavelength to the measured λ_abs (~646 nm).
-
Scan the emission spectrum from ~655 nm to 750 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
The results should align with the specifications provided by the supplier.
-
Part 3: Activity Validation via Click Chemistry
The ultimate test of this compound is its ability to participate in a click chemistry reaction. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide group on the dye covalently links with a terminal alkyne on a target molecule.[11][12]
Experimental Protocol: Model CuAAC Reaction with an Alkyne-Peptide
This protocol describes the labeling of a small peptide containing a terminal alkyne (e.g., L-Homopropargylglycine).[3]
-
Reagent Preparation:
-
Alkyne-Peptide: Dissolve in water or buffer to a stock concentration of 1-10 mM.
-
This compound: Prepare a 10 mM stock solution in water or DMSO.[12]
-
Copper (II) Sulfate: Prepare a 50 mM stock solution in water.
-
TBTA Ligand: Prepare a 10 mM stock solution in DMSO. (TBTA stabilizes the Cu(I) oxidation state).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. This reduces Cu(II) to the active Cu(I) catalyst.[12]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-Peptide (to a final concentration of 100-200 µM).
-
Buffer (e.g., PBS) to bring the mixture to its final volume.
-
This compound (1.5 to 3-fold molar excess over the peptide).
-
-
Vortex the mixture gently.
-
Add the catalyst premix: Combine Copper (II) Sulfate and TBTA, then add Sodium Ascorbate. Add this premix to the reaction tube. The final concentrations should be approximately 1 mM Copper, 1 mM TBTA, and 5 mM Sodium Ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
The reaction product can be analyzed by HPLC, separating the labeled peptide from the unreacted dye and peptide. The labeled product will be fluorescent.
-
Alternatively, use gel electrophoresis (e.g., Tris-Tricine-SDS-PAGE for peptides). The labeled peptide will appear as a fluorescent band when imaged with a Cy5-compatible imager.
-
Mandatory Visualization: CuAAC Reaction Pathway
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
Conclusion and Recommendations
Validating the purity, spectroscopic integrity, and reactive activity of this compound is essential for achieving high-quality results in bioconjugation experiments.
-
Purity is Key: Always verify purity, preferably by HPLC, to ensure low background and reliable labeling. A purity of ≥95% is recommended for most applications.[1][6]
-
Sulfo-Cy5 for Aqueous Reactions: The high water solubility of this compound makes it an excellent choice for labeling proteins and other biomolecules directly in aqueous buffers, minimizing the need for organic co-solvents that could denature the sample.[3]
-
Performance vs. Alternatives: While alternatives like Alexa Fluor™ 647 may offer superior photostability or quantum yield in some contexts, Sulfo-Cy5 provides a bright, water-soluble, and cost-effective option that is compatible with widely available instrumentation.[13]
By following these validation steps and protocols, researchers can confidently employ this compound in their click chemistry workflows, leading to more accurate and reproducible scientific outcomes.
References
- 1. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 2. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]
- 7. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Water-Soluble vs. Non-Sulfonated Cy5 Azide Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. Cyanine (B1664457) 5 (Cy5) azide (B81097) dyes are powerful tools for biomolecular labeling via click chemistry, offering bright fluorescence in the far-red spectrum, which minimizes background autofluorescence from biological samples. A key distinction among Cy5 azide dyes lies in their degree of sulfonation, which dictates their water solubility and profoundly influences their application and handling. This guide provides an objective, data-driven comparison of water-soluble (sulfonated) and non-sulfonated Cy5 azide dyes to inform your selection process.
This comparison will delve into the fundamental chemical and photophysical differences between these two classes of dyes, supported by quantitative data and detailed experimental protocols for their use in biomolecular labeling.
Key Performance Characteristics: A Quantitative Comparison
The addition of sulfonate groups to the cyanine core structure is the primary differentiator between water-soluble and non-sulfonated Cy5 azide dyes. This modification significantly impacts several key performance parameters.
| Property | Water-Soluble (Sulfonated) Cy5 Azide | Non-Sulfonated Cy5 Azide | Key Differences & Considerations |
| Structure | Contains one or more sulfonate (-SO₃⁻) groups. | Lacks sulfonate groups. | The negatively charged sulfonate groups dramatically increase the hydrophilicity of the dye molecule. |
| Water Solubility | Excellent | Low | Water-soluble Cy5 azide dissolves readily in aqueous buffers, simplifying labeling procedures for sensitive biomolecules that may be denatured by organic solvents.[1][] Non-sulfonated Cy5 azide requires an organic co-solvent (e.g., DMSO, DMF) for initial solubilization before addition to an aqueous reaction mixture.[1][3][4] |
| Excitation Max (nm) | ~646 - 649 | ~646 - 651 | The core spectral properties are nearly identical for both dye types.[5] |
| Emission Max (nm) | ~662 - 670 | ~662 - 670 | The core spectral properties are nearly identical for both dye types.[5] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000 | ~250,000 | Both dye types exhibit high molar extinction coefficients, contributing to their brightness.[4][6][7] |
| Quantum Yield (Φ) | ~0.2 | ~0.2 | While generally similar, some studies suggest that a higher degree of sulfonation can lead to slight improvements in quantum yield and optical stability.[][8] |
| Photostability | Good | Good | Some evidence suggests that a lower net charge (fewer sulfonate groups) may correlate with slightly higher photostability in some contexts.[8][9] |
| Aggregation | Less prone to aggregation. | More prone to aggregation in aqueous solutions. | The electrostatic repulsion between the sulfonate groups on water-soluble dyes reduces the tendency to form non-fluorescent H-aggregates, leading to more reliable and reproducible labeling and minimizing fluorescence quenching.[3][8][10] |
| Labeling Reactions | Can be performed entirely in aqueous buffers. | Requires the use of an organic co-solvent (typically 5-20% DMSO or DMF).[1] | The choice of dye can be dictated by the sensitivity of the biomolecule to organic solvents. |
| Purification | Dialysis against aqueous buffers is effective for removing unreacted dye. | Dialysis against aqueous buffers is less effective for removing unreacted dye due to its hydrophobicity.[3] Both types can be purified by gel filtration or chromatography.[3] |
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Experimental Protocols
The following are generalized protocols for labeling proteins with water-soluble and non-sulfonated Cy5 azide dyes using copper-catalyzed click chemistry. These should be optimized for your specific application.
Protocol 1: Labeling of an Alkyne-Modified Protein with Water-Soluble (Sulfonated) Cy5 Azide
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Water-soluble Cy5 azide
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in the desired reaction buffer.
-
Prepare the Click-Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:
-
Protein solution
-
Water-soluble Cy5 azide (to a final concentration of 2-5 molar excess over the protein)
-
THPTA solution (to a final concentration of 1-2 mM)
-
CuSO₄ solution (to a final concentration of 0.2-0.5 mM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3-5 mM to initiate the click reaction.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Remove the unreacted dye and other reaction components by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
Protocol 2: Labeling of an Alkyne-Modified Protein with Non-Sulfonated Cy5 Azide
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Non-sulfonated Cy5 azide
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA stock solution
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the non-sulfonated Cy5 azide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure complete dissolution.
-
Prepare the Protein Solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in the desired reaction buffer. The final concentration of the organic co-solvent in the reaction mixture should be kept low (typically 5-20%) to minimize protein denaturation.
-
Prepare the Click-Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:
-
Protein solution
-
TBTA or THPTA solution
-
CuSO₄ solution
-
Dissolved non-sulfonated Cy5 azide (to a final concentration of 2-5 molar excess over the protein)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Remove the unreacted dye and other reaction components by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) as described in Protocol 1.
Conclusion
The choice between water-soluble and non-sulfonated Cy5 azide dyes is primarily dictated by the experimental requirements, particularly the nature of the biomolecule to be labeled. Water-soluble Cy5 azide is the superior choice for labeling sensitive proteins and for applications where the use of organic solvents is undesirable.[] Its reduced tendency to aggregate can lead to more consistent and brighter fluorescent conjugates.[3][8]
Non-sulfonated Cy5 azide remains a viable and cost-effective option for labeling biomolecules that are tolerant to small amounts of organic co-solvents.[4] Careful optimization of the labeling protocol is necessary to minimize precipitation of the dye and potential denaturation of the target molecule. For both dye types, their excellent spectral properties in the far-red region make them invaluable tools for high-sensitivity fluorescence-based assays.
References
- 1. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfo-Cy5 Azide, 1782950-80-4 | BroadPharm [broadpharm.com]
- 7. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Sulfo-Cy5 Azide in Quantitative Proteomics: A Comparative Guide to SILAC and TMT
In the dynamic field of quantitative proteomics, researchers are constantly seeking robust and versatile tools to accurately measure changes in protein abundance. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling have become cornerstones of quantitative mass spectrometry. This guide provides a comprehensive comparison of a bioorthogonal labeling strategy using Sulfo-Cy5 azide (B81097) with the established TMT workflow, offering insights for researchers, scientists, and drug development professionals.
While direct, head-to-head experimental data comparing the performance of Sulfo-Cy5 azide with TMT in a quantitative proteomics workflow is not extensively available in the current literature, this guide synthesizes information on the underlying chemistries and known performance characteristics of the components involved to provide a useful comparison.
Performance Comparison: this compound vs. TMT Reagents
The choice of labeling reagent is critical for the success of a quantitative proteomics experiment. Below is a comparison of the key characteristics of this compound and TMT reagents.
| Feature | This compound | TMT Reagents (e.g., TMTpro™) |
| Labeling Chemistry | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | NHS ester chemistry targeting primary amines (N-terminus and lysine (B10760008) residues) |
| Specificity | Highly specific to bioorthogonally introduced alkyne or azide groups | Specific to primary amines |
| Multiplexing Capacity | Primarily for single-channel fluorescent detection; multiplexing requires multiple dyes and complex spectral unmixing | High multiplexing capability (up to 18-plex with TMTpro™)[1] |
| Quantification | Fluorescence-based (e.g., in-gel fluorescence) or MS1-level quantification if an isotopically labeled alkyne/azide is used | MS/MS or MS3-level quantification based on reporter ions |
| Detection Method | Fluorescence scanning and/or Mass Spectrometry | Mass Spectrometry |
| Compatibility | Requires metabolic or chemical incorporation of a "clickable" handle (e.g., an alkyne-modified amino acid) | Direct labeling of peptides after protein digestion |
| Workflow Complexity | Can be more complex due to the need for incorporating the bioorthogonal handle and the subsequent click reaction | Relatively straightforward and well-established workflow |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Here, we outline a representative protocol for a bioorthogonal labeling workflow using this compound and a standard TMT labeling protocol.
Protocol 1: Bioorthogonal Labeling with this compound (BONCAT)
This protocol is based on the principle of Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), where a methionine analogue, L-azidohomoalanine (AHA), is metabolically incorporated into newly synthesized proteins.
1. Metabolic Labeling:
-
Culture cells in methionine-free media.
-
Supplement the media with L-azidohomoalanine (AHA) to label newly synthesized proteins.
-
Lyse the cells and harvest the protein.
2. Click Chemistry Reaction:
-
To the protein lysate, add the this compound probe.
-
Add the copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to initiate the click reaction.
-
Incubate the reaction to allow for the covalent attachment of the Sulfo-Cy5 dye to the azide-modified proteins.
3. Sample Preparation for Mass Spectrometry:
-
Precipitate the labeled proteins to remove excess reagents.
-
Resuspend the protein pellet and reduce disulfide bonds with DTT, followed by alkylation with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Desalt the peptides using a C18 StageTip.
4. LC-MS/MS Analysis:
-
Analyze the labeled peptides by LC-MS/MS. Quantification can be performed at the MS1 level by comparing the intensities of peptide precursor ions across different samples.
Protocol 2: TMT Labeling
This protocol outlines a standard workflow for labeling peptides with TMT reagents.
1. Protein Digestion:
-
Lyse cells and extract proteins.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
2. TMT Labeling:
-
Resuspend the dried peptide samples in a suitable buffer (e.g., HEPES).
-
Add the respective TMTpro™ reagent to each sample.
-
Incubate to allow the NHS ester to react with the primary amines of the peptides.
-
Quench the reaction with hydroxylamine.
3. Sample Pooling and Desalting:
-
Combine the labeled peptide samples into a single tube.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
4. LC-MS/MS Analysis:
-
Analyze the pooled, labeled peptides by LC-MS/MS. Quantification is performed at the MS/MS or MS3 level by measuring the intensities of the reporter ions.
Visualizing the Workflows
The following diagrams illustrate the key steps in the this compound and TMT labeling workflows.
Caption: this compound Labeling Workflow.
Caption: TMT Labeling Workflow.
Comparative Summary
| Aspect | This compound (via BONCAT) | TMT Labeling | SILAC |
| Principle | Bioorthogonal chemical labeling of metabolically incorporated non-canonical amino acids. | Chemical labeling of peptides with isobaric tags. | Metabolic labeling of proteins with stable isotope-containing amino acids.[2] |
| Pros | - Highly specific labeling.- Can target newly synthesized proteins.- Amenable to in-gel fluorescence visualization. | - High multiplexing capacity.- Well-established and robust workflow.- Reduced sample-to-sample variation after pooling.[2] | - High accuracy and precision as samples are mixed early.- No chemical labeling artifacts.[2] |
| Cons | - Requires metabolic incorporation of a modified amino acid.- Lower multiplexing for fluorescence-based quantification.- Workflow can be more complex. | - Potential for ratio compression.- Cost of reagents can be high.- Requires careful optimization of labeling conditions.[2][3] | - Limited to cell culture models that can be metabolically labeled.- Lower throughput compared to TMT.- Cost of stable isotope-labeled media.[2][3] |
| Best Suited For | - Pulse-chase experiments to study protein synthesis and turnover.- Visualization of labeled proteins. | - Large-scale quantitative comparisons of multiple samples.- Studies where metabolic labeling is not feasible. | - Accurate quantification of protein dynamics in cell culture.- Studies where avoiding chemical modifications is critical. |
Conclusion
The choice between this compound labeling and established methods like TMT and SILAC depends on the specific research question, experimental design, and available resources. This compound, utilized in a bioorthogonal labeling strategy, offers a powerful approach for studying protein dynamics and can be coupled with fluorescence imaging. TMT labeling excels in high-throughput, multiplexed quantitative proteomics. SILAC remains a gold standard for its accuracy in metabolic labeling studies. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to advance their proteomic investigations.
References
- 1. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT vs. DIA: Which Method Reigns Supreme in Quantitative Proteomics? - MetwareBio [metwarebio.com]
- 3. m.youtube.com [m.youtube.com]
Preserving Protein Integrity: A Comparative Guide to Sulfo-Cy5 Azide Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes to proteins is an indispensable tool for elucidating biological function. However, the labeling process itself can potentially perturb the very protein function under investigation. This guide provides an objective comparison of Sulfo-Cy5 azide (B81097) labeling, a bioorthogonal click chemistry approach, with traditional amine-reactive labeling methods, offering insights into their respective impacts on protein function, supported by experimental principles and detailed methodologies.
Introduction to Protein Labeling Chemistries
The ideal protein labeling strategy offers high efficiency, specificity, and minimal disruption to the native protein structure and function. The choice of chemical conjugation method is therefore a critical experimental consideration. Here, we compare two prevalent strategies: the site-specific incorporation of Sulfo-Cy5 azide via click chemistry and the more traditional approach of labeling primary amines with Sulfo-Cy5 NHS ester.
This compound (via Click Chemistry): This method involves a two-step process. First, a bioorthogonal azide functional group is introduced into the target protein, often through the incorporation of an unnatural amino acid (e.g., azidohomoalanine) during protein expression or via enzymatic modification. Subsequently, the Sulfo-Cy5 dye, functionalized with a terminal alkyne, is "clicked" onto the azide-modified protein in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The high specificity of this reaction minimizes off-target modifications, and the mild reaction conditions are generally conducive to maintaining protein integrity.[1]
Sulfo-Cy5 NHS Ester (Amine-reactive Labeling): This is a one-step method where an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5 directly reacts with primary amines on the protein surface.[3][4] These primary amines are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chain. While this method is straightforward, it can result in a heterogeneous population of labeled proteins, as most proteins have multiple lysine residues. Furthermore, if lysine residues are located within the active site or at a protein-protein interaction interface, their modification can directly impede protein function.[5][6]
Quantitative Comparison of Labeling Chemistries on Protein Function
While direct head-to-head quantitative data for this compound versus other labeling methods on the same protein is not extensively available in single studies, the principles of the chemistries and data from related studies allow for a comparative assessment. The following tables summarize the expected outcomes based on the properties of each labeling strategy.
Table 1: Comparison of Labeling Chemistries
| Feature | This compound (Click Chemistry) | Sulfo-Cy5 NHS Ester (Amine-Reactive) |
| Specificity | High (Site-specific with unnatural amino acid incorporation) | Low to Moderate (Targets multiple lysine residues and N-terminus) |
| Homogeneity | High (Produces a homogeneously labeled protein population) | Low (Results in a heterogeneous mixture of labeled species) |
| Potential for Functional Perturbation | Low (Label is distal to functional sites) | Moderate to High (Risk of modifying critical lysine residues) |
| Reaction Conditions | Mild (Physiological pH, aqueous buffers) | Mild to Moderate (Requires slightly alkaline pH ~8.3-8.5)[4] |
Table 2: Hypothetical Impact on Protein Functional Parameters
| Functional Parameter | This compound (Click Chemistry) | Sulfo-Cy5 NHS Ester (Amine-Reactive) |
| Enzyme Activity (Vmax) | ~95-100% of unlabeled | 50-90% of unlabeled (highly dependent on location of lysines) |
| Binding Affinity (KD) | Minimal change | Potential for significant increase or decrease |
| Thermal Stability (Tm) | Minimal change | Potential for decrease |
Note: The values in Table 2 are illustrative and the actual impact will be protein-dependent.
Mandatory Visualizations
Caption: A comparison of the workflow for site-specific versus amine-reactive labeling.
Caption: Potential impact of labeling on a protein's role in a signaling cascade.
Experimental Protocols
Protocol 1: Protein Labeling with this compound (Click Chemistry)
This protocol assumes the protein of interest has been expressed with an alkyne-containing unnatural amino acid.
-
Protein Preparation: Purify the alkyne-modified protein and buffer exchange into a phosphate-buffered saline (PBS), pH 7.4. The protein concentration should be between 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).
-
Prepare a 10 mM stock solution of copper(II) sulfate (B86663) in water.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-protein, this compound (typically a 5-10 fold molar excess over the protein), and the copper(I)-stabilizing ligand.
-
Add the copper(II) sulfate to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification: Remove excess dye and reagents using a desalting column or dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
Protocol 2: Protein Labeling with Sulfo-Cy5 NHS Ester
-
Protein Preparation: Purify the protein and buffer exchange into a bicarbonate buffer (0.1 M, pH 8.3-8.5). The protein concentration should be between 2-10 mg/mL.[7] Avoid buffers containing primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a 10 mg/mL stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO immediately before use.[8]
-
Labeling Reaction:
-
Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.[8]
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification: Remove unreacted dye using a desalting column or dialysis against PBS.
-
Characterization: Determine the DOL by measuring the absorbance at 280 nm and ~651 nm.[7]
Protocol 3: Enzyme Kinetics Assay
This protocol describes a generic spectrophotometric assay to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
Reagent Preparation:
-
Prepare stock solutions of the unlabeled and labeled enzymes at the same concentration in an appropriate assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add the substrate dilutions.
-
Initiate the reaction by adding a fixed amount of either the unlabeled or labeled enzyme.
-
Immediately measure the change in absorbance or fluorescence over time at a wavelength specific for the product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure binding kinetics and affinity.[9]
-
Ligand Immobilization:
-
Immobilize an unlabeled binding partner (ligand) onto the surface of an SPR sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of the unlabeled or labeled protein (analyte) over the sensor surface.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding and dissociation of the analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 5: Circular Dichroism (CD) for Protein Stability
CD spectroscopy can be used to assess the secondary structure and thermal stability of a protein.[10]
-
Sample Preparation:
-
Prepare samples of the unlabeled and labeled proteins at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.
-
-
CD Spectra Acquisition:
-
Acquire far-UV CD spectra (typically 190-260 nm) at a controlled temperature (e.g., 20°C) to assess the secondary structure.
-
-
Thermal Denaturation:
-
Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a constant rate.
-
-
Data Analysis:
-
Plot the CD signal versus temperature to generate a thermal unfolding curve.
-
Determine the melting temperature (Tm), the midpoint of the unfolding transition, by fitting the curve to a sigmoidal function. A significant decrease in Tm for the labeled protein compared to the unlabeled protein indicates a decrease in stability.
-
Conclusion
The choice of a protein labeling strategy requires careful consideration of the experimental goals and the nature of the protein being studied. This compound labeling, through the bioorthogonal click chemistry approach, offers a highly specific and controlled method that is less likely to interfere with protein function. This makes it an excellent choice for studies where maintaining the native activity of the protein is paramount. In contrast, while simpler to perform, Sulfo-Cy5 NHS ester labeling carries a higher risk of altering protein function due to its non-specific targeting of lysine residues. For any labeling study, it is crucial to empirically validate the function of the labeled protein against its unlabeled counterpart using appropriate biochemical and biophysical assays.
References
- 1. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulfo-Cy5 Azide and DyLight 650 Azide for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bioorthogonal chemistry, the selection of the optimal azide-functionalized dye is critical for experimental success. This guide provides a comprehensive side-by-side comparison of two prominent far-red fluorescent probes: Sulfo-Cy5 azide (B81097) and DyLight 650 azide. We delve into their key performance characteristics, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.
This comparison focuses on the azide derivatives of these popular fluorophores, which are instrumental in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise and efficient labeling of biomolecules in complex biological systems.
Key Performance Characteristics: A Quantitative Overview
The selection of a fluorescent probe is often dictated by its photophysical properties. The following table summarizes the key quantitative data for Sulfo-Cy5 azide and DyLight 650 azide, facilitating a direct comparison of their performance metrics.
| Property | This compound | DyLight 650 Azide |
| Excitation Maximum (λex) | ~646 - 648 nm | ~652 nm |
| Emission Maximum (λem) | ~662 - 671 nm | ~672 nm |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 - 0.28 | Not specified for azide |
| Solubility | High in water, DMSO, DMF | Good water solubility |
| Reactive Group | Azide | Azide |
Note: Data for DyLight 650 azide is less commonly available than for its NHS ester counterpart. The provided data is based on the general properties of the DyLight 650 fluorophore.
In-Depth Comparison of Performance
Brightness and Photostability:
Both Sulfo-Cy5 and DyLight 650 are considered bright, far-red fluorophores, a desirable characteristic for minimizing autofluorescence from biological samples.[1] Brightness is a function of both the molar extinction coefficient and the quantum yield. While both dyes exhibit a high molar extinction coefficient, the quantum yield of DyLight 650 azide is not readily published. However, the DyLight series of dyes is generally marketed as having superior photostability and brightness compared to traditional cyanine (B1664457) dyes.[1] For applications requiring long exposure times or high-intensity illumination, such as in confocal microscopy or super-resolution imaging, the enhanced photostability of DyLight 650 could offer a significant advantage.[1]
Solubility and Bioconjugation:
The "Sulfo" designation in Sulfo-Cy5 indicates the presence of sulfonate groups, which impart excellent water solubility. This is a crucial feature for bioconjugation reactions in aqueous buffers, as it minimizes the need for organic co-solvents that can be detrimental to the structure and function of proteins and other biomolecules. DyLight dyes are also known for their good water solubility, which helps to prevent aggregation and non-specific binding during labeling procedures.
Click Chemistry Reactivity:
Both this compound and DyLight 650 azide are designed for click chemistry applications. They can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, a highly efficient and specific bioorthogonal reaction. Additionally, they can be used in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, which is advantageous for live-cell imaging where the cytotoxicity of copper is a concern.
Experimental Protocols
To provide a practical context for the use of these dyes, we present detailed methodologies for common experimental workflows.
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Proteins
This protocol describes the general procedure for labeling a protein containing a terminal alkyne with either this compound or DyLight 650 azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound or DyLight 650 azide (10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)
-
DMSO
-
Desalting column for purification
Procedure:
-
Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare the click chemistry reaction mix: In a microcentrifuge tube, combine the following reagents in order:
-
Protein solution
-
This compound or DyLight 650 azide (to a final concentration of 100-200 µM)
-
Pre-mixed CuSO₄:THPTA (1:5 molar ratio, to a final CuSO₄ concentration of 1 mM)
-
-
Initiate the reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove the excess dye and catalyst using a desalting column according to the manufacturer's instructions.
-
Characterize the conjugate: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines a general procedure for labeling cells expressing a DBCO-modified protein on their surface with an azide-functionalized fluorescent dye.
Materials:
-
Cells expressing a DBCO-modified protein of interest
-
Complete cell culture medium
-
This compound or DyLight 650 azide (1 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in a suitable imaging dish or plate.
-
Prepare the labeling solution: Dilute the this compound or DyLight 650 azide stock solution in pre-warmed complete cell culture medium to a final concentration of 5-25 µM.
-
Labeling: Remove the culture medium from the cells and add the labeling solution. Incubate the cells at 37°C for 30-60 minutes.
-
Wash: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
Imaging: Replace the PBS with pre-warmed imaging medium and proceed with fluorescence microscopy using the appropriate filter sets for the chosen dye.
Visualizing the Workflow: Click Chemistry Diagrams
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and workflows.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Safety Operating Guide
Proper Disposal of Sulfo-Cy5 Azide: A Step-by-Step Guide for Laboratory Personnel
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of Sulfo-Cy5 azide (B81097) is critical to ensure laboratory safety and environmental compliance. While some safety data sheets (SDS) for Sulfo-Cy5 azide state that the compound is not classified as a hazardous substance, the presence of an azide functional group necessitates specific handling and disposal procedures to mitigate the risk of forming explosive metal azides.[1] This guide provides a comprehensive, step-by-step approach for the safe disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Waste Handling Summary
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn and waste is handled as specified in the table below.
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Waste Container | Clearly labeled, non-metallic, screw-cap container | To safely store azide-containing waste and prevent reaction with metals. |
| Waste Label | "Hazardous Waste: Contains Azide" | To clearly identify the contents for proper disposal by environmental health and safety personnel. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended procedure for the safe disposal of this compound from laboratory experiments.
1. Waste Segregation at the Source:
-
Immediately upon generation, collect all waste containing this compound, including unused stock solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes), in a designated, non-metallic waste container.
-
Crucially, do not mix azide-containing waste with other waste streams, especially acidic solutions or waste containing heavy metals such as lead or copper. The reaction of azides with acids can generate highly toxic hydrazoic acid, while contact with heavy metals can form shock-sensitive, explosive metal azides.
2. Labeling of Waste Container:
-
Clearly label the waste container with "Hazardous Waste: Contains Azide" and list the chemical constituents, including "this compound."
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
3. Storage of Azide Waste:
-
Store the sealed azide waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage location is a designated satellite accumulation area for hazardous waste, in accordance with your institution's policies.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for hazardous waste disposal requests.
5. Decontamination of Work Surfaces and Glassware:
-
Thoroughly decontaminate all work surfaces and non-disposable glassware that have come into contact with this compound.
-
Use a suitable decontamination solution, such as a 10% bleach solution followed by a thorough rinse with water. Collect the initial rinse as azide-containing waste.
Important Considerations:
-
Never dispose of this compound or any azide-containing solution down the drain. This is to prevent the formation of explosive metal azides in the plumbing.
-
Consult your institution's specific guidelines for hazardous waste disposal, as local regulations may vary.[1]
-
While some suppliers may not classify this compound as hazardous under certain regulations due to low concentrations, treating all azide-containing waste as hazardous is a prudent safety measure.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy5 Azide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds. This guide provides essential safety and logistical information for the handling of Sulfo-Cy5 azide (B81097), a fluorescent dye commonly used in click chemistry. By adhering to these procedures, you can minimize risks and ensure the integrity of your experiments.
Sulfo-Cy5 azide is an organic azide, a class of compounds that are potentially explosive and toxic. The azide functional group is highly energetic and can decompose rapidly under certain conditions. Additionally, as a cyanine (B1664457) dye, it is important to prevent exposure through inhalation, ingestion, or skin contact. The stability of organic azides is a critical safety consideration. A general guideline for assessing stability is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) can render the compound relatively safe to handle with appropriate precautions.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to prevent exposure to this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of a spill. |
| Eye Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes and potential aerosolization of the powdered compound. |
| Body Protection | A lab coat must be worn. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[3][4] | Minimizes the risk of inhaling the powdered dye. |
Operational Plan: Step-by-Step Handling
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]
Preparation:
-
Designated Area: Establish a designated area within the laboratory for handling this compound.
-
Gather Materials: Ensure all necessary equipment, including non-metal spatulas (plastic or ceramic), are readily available.[4][5] Metal spatulas should be avoided as they can form shock-sensitive metal azides.[1][4]
-
Work Surface: Cover the work surface with disposable plastic-backed absorbent pads to contain any potential spills.
Weighing and Reconstitution:
-
Weighing: Carefully weigh the powdered this compound within the chemical fume hood.
-
Reconstitution: Slowly add the desired solvent to the solid to avoid aerosolization. This compound is highly soluble in water, as well as in DMF and DMSO.[6][7]
Experimental Use:
-
Closed Containers: Keep all containers of this compound tightly sealed when not in use.
-
Avoid Incompatibilities: Do not mix this compound with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1] Avoid contact with heavy metals and their salts.[2][8] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should not be used as reaction media with azides.[1][5]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and accidental reactions.
-
Waste Collection: All waste containing this compound, including contaminated consumables, must be collected in a designated and clearly labeled hazardous waste container.[1][5]
-
Segregation: Azide-containing waste streams must be kept separate from other chemical waste, especially acidic waste.[1]
-
Deactivation (if applicable): For larger quantities or as required by institutional protocols, chemical deactivation of the azide may be necessary before disposal. This should only be performed by trained personnel following a validated standard operating procedure. A common method involves reaction with nitrous acid to convert the azide to nitrogen gas.[9]
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Experimental Workflow: Copper-Catalyzed Click Chemistry
The following diagram illustrates a typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound. This reaction is a cornerstone of "click chemistry," enabling the efficient and specific labeling of biomolecules.[6][10]
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. lookchem.com [lookchem.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. ucd.ie [ucd.ie]
- 6. Sulfo Cy5 Azide | AxisPharm [axispharm.com]
- 7. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
